molecular formula C10H10N2O3 B2585892 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one CAS No. 22246-45-3

7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Cat. No.: B2585892
CAS No.: 22246-45-3
M. Wt: 206.201
InChI Key: ASVGSXZZZWXPRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.201. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-nitro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-10-3-1-2-7-6-8(12(14)15)4-5-9(7)11-10/h4-6H,1-3H2,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASVGSXZZZWXPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Abstract

This compound is a heterocyclic organic compound featuring a benzazepine core structure. It is distinguished by a nitro functional group at the 7-position of the aromatic ring and a lactam (cyclic amide) at the 2-position of the seven-membered azepine ring. Primarily recognized for its role as a key pharmaceutical intermediate, this compound serves as a foundational scaffold in the synthesis of more complex molecules, particularly those targeting the central nervous system (CNS).[1][2] Its chemical architecture, combining an electron-withdrawing nitro group with a reactive lactam, offers significant versatility for synthetic modifications. This guide provides a comprehensive overview of its chemical properties, structural characteristics, reactivity, and its strategic importance in medicinal chemistry and drug development.

Molecular Structure and Identification

The core of this compound is a bicyclic system where a benzene ring is fused to a seven-membered azepine ring. The "tetrahydro" designation indicates the saturation of positions 1, 3, 4, and 5, while the "-2-one" suffix points to the carbonyl group of the lactam. The strategic placement of the nitro (NO₂) group at the 7-position significantly influences the electronic properties and reactivity of the aromatic portion of the molecule.

Caption: Chemical Structure of this compound.

Physicochemical Properties

The compound is typically supplied as a solid with high purity, suitable for use in exacting synthetic applications. Its key physical and chemical identifiers are summarized below.

PropertyValueSource(s)
CAS Number 22246-45-3[1][3]
Molecular Formula C₁₀H₁₀N₂O₃[3]
Molecular Weight 206.20 g/mol [3]
Melting Point 220-227 °C[1]
Purity Typically ≥97%[1][3]
Storage Conditions Room temperature, in a sealed, dry container[2][3]

Synthesis and Purification

While specific, proprietary synthesis routes are common, the construction of the this compound scaffold can be logically approached through established organic chemistry reactions. A plausible general strategy involves the cyclization of a suitably substituted γ-aminophenylbutyric acid precursor, followed by a regioselective nitration of the aromatic ring. The electron-donating character of the alkyl portion of the fused ring would direct the nitration primarily to the para position (position 7).

Purification Protocol: Achieving the high purity (≥97%) required for pharmaceutical applications necessitates a robust purification step.

  • Crude Product Isolation: The crude product from the reaction mixture is isolated via filtration.

  • Recrystallization: The solid is dissolved in a minimal amount of a hot solvent system, such as acetone or ethanol.[1]

  • Cooling & Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce the formation of well-defined crystals.

  • Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent.

  • Purity Confirmation: The purity of the final product is confirmed using analytical techniques like HPLC, NMR, and melting point analysis.

Spectral Analysis for Structural Elucidation

A combination of spectroscopic methods is essential for the unambiguous confirmation of the compound's structure and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, whose chemical shifts and coupling patterns are influenced by the electron-withdrawing nitro group. Additional multiplets corresponding to the diastereotopic methylene protons in the saturated seven-membered ring and a broad singlet for the N-H proton of the lactam would also be present.

  • ¹³C NMR Spectroscopy: The carbon spectrum would reveal signals for the carbonyl carbon of the lactam (typically δ > 160 ppm), aromatic carbons (with the carbon attached to the nitro group being significantly shifted), and the aliphatic carbons of the tetrahydroazepine ring.

  • FT-IR Spectroscopy: The infrared spectrum provides key functional group information. Expected characteristic absorption bands include:

    • ~3200 cm⁻¹ (N-H stretch of the lactam)

    • ~1680 cm⁻¹ (C=O stretch of the lactam)

    • ~1520 cm⁻¹ and ~1340 cm⁻¹ (asymmetric and symmetric NO₂ stretches, respectively)

    • ~1600, ~1480 cm⁻¹ (aromatic C=C stretches)

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by identifying the molecular ion peak corresponding to the exact mass of C₁₀H₁₀N₂O₃.

Chemical Reactivity and Role as a Synthetic Intermediate

The true value of this compound in drug development lies in its chemical reactivity, which allows for its elaboration into diverse derivatives.

Influence of Functional Groups:

  • Nitro Group: As a strong electron-withdrawing group, the nitro moiety deactivates the benzene ring toward further electrophilic aromatic substitution.[4] Its primary synthetic utility comes from its susceptibility to reduction.

  • Lactam (Amide) Group: The N-H proton of the lactam can be deprotonated by a strong base, allowing for N-alkylation or N-acylation to introduce various substituents. The carbonyl group itself is generally stable but can undergo hydrolysis under harsh acidic or basic conditions.

Key Synthetic Transformation: Nitro Group Reduction The most critical reaction for this intermediate is the reduction of the 7-nitro group to a 7-amino group. This transformation unlocks the potential for a wide array of subsequent chemical modifications.

Synthetic Utility Workflow A 7-Nitro-1,3,4,5-tetrahydro- benzo[b]azepin-2-one (Starting Intermediate) B Reduction of Nitro Group (e.g., H₂, Pd/C; SnCl₂, HCl) A->B Step 1 C 7-Amino-1,3,4,5-tetrahydro- benzo[b]azepin-2-one (Key Amine Intermediate) B->C Step 2 D Derivatization Reactions C->D E Acylation / Sulfonylation (Amide / Sulfonamide Formation) D->E F Alkylation / Reductive Amination (Substituted Amine Formation) D->F G Diazotization -> Sandmeyer Reaction (Halogen, CN, OH Introduction) D->G H Diverse Library of Potential Drug Candidates E->H F->H G->H

Caption: Logical workflow for the synthetic modification of the title compound.

This reduction converts the electron-withdrawing nitro group into a versatile electron-donating amino group, which can then serve as a handle for building molecular complexity through reactions such as acylation, sulfonylation, alkylation, and diazotization, leading to a library of novel compounds for biological screening.

Pharmacological Context and Potential Applications

This compound is an important building block in medicinal chemistry, primarily for synthesizing compounds with potential activity in the central nervous system.[1] The benzazepine scaffold is a "privileged structure" found in numerous biologically active compounds.

The inclusion of a nitrogen-containing functional group at the 7-position is a common strategy in the design of CNS-active drugs. For instance, in the closely related benzodiazepine class of drugs, the presence of an electron-withdrawing group like a nitro or a halogen at the 7-position is known to enhance anxiolytic and hypnotic activities.[4] Therefore, this compound is a strategically designed precursor for developing novel antidepressants, anxiolytics, or other psychotropic agents.[1][2]

The broader family of nitro-aromatic compounds exhibits a wide spectrum of biological activities, including antibacterial, antiparasitic, and antineoplastic effects.[5] While the nitro group itself can be a pharmacophore, it is sometimes associated with toxicity through enzymatic reduction in biological systems.[4][5] In the context of this molecule, however, its primary role is that of a synthetic precursor to be converted into a more stable and versatile amine.

Safety and Handling

As an organic chemical intermediate, this compound requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear appropriate safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.[1] Operations should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a dry place away from incompatible materials such as strong oxidizing agents.[1][2]

For detailed safety information, users must consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a well-characterized chemical intermediate of significant value to the pharmaceutical industry. Its stable, solid nature and high purity make it a reliable starting material. The compound's chemical properties are dominated by the interplay between the benzazepine core, the reactive lactam, and the strategically placed nitro group. Its primary utility lies not in its intrinsic biological activity, but in its potential for synthetic transformation—specifically, the reduction of the nitro group to an amine—which opens the door to the creation of large libraries of novel derivatives for drug discovery programs targeting the central nervous system.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a heterocyclic compound belonging to the benzazepine class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The nitro functional group, a potent electron-withdrawing moiety, can significantly influence the physicochemical properties and pharmacological activity of the parent molecule. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure.

IdentifierValueSource
IUPAC Name 7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-oneN/A
CAS Number 22246-45-3[1][2]
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
Canonical SMILES C1C(=O)NC2=CC(=C(C=C2)C1)--INVALID-LINK--[O-]N/A

The molecular structure, depicted below, consists of a benzene ring fused to a seven-membered azepane ring, with a nitro group at the 7-position and a ketone at the 2-position of the azepane ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics.

Melting Point

The melting point is a critical indicator of purity and is essential for material characterization.

PropertyValueSource
Melting Point 220-227 °CN/A

The melting point of a crystalline solid can be accurately determined using the capillary melting point method.

Methodology:

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool, and a second sample is heated slowly (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire sample becomes liquid is the completion of melting. The range between these two temperatures is the melting point range.

Causality Behind Experimental Choices:

  • Fine Powder: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: Allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer, ensuring an accurate reading.

Solubility

Solubility is a key determinant of a drug's bioavailability. Due to the presence of the nitro group and the bicyclic ring system, this compound is predicted to have low aqueous solubility.

Predicted Solubility:

  • Water: Poorly soluble

  • Organic Solvents: Likely soluble in polar organic solvents such as DMSO, DMF, and to a lesser extent, in alcohols.

A common and accurate method for determining the aqueous solubility of poorly soluble compounds is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Determination_Workflow cluster_Preparation Sample Preparation cluster_Separation Separation & Quantification A Add excess solid to buffer B Equilibrate (e.g., 24-48h at 25°C) A->B Shake/Stir C Filter (0.22 µm) B->C D Dilute supernatant C->D E Inject into HPLC-UV D->E F Quantify against calibration curve E->F

Caption: Workflow for aqueous solubility determination using the shake-flask and HPLC-UV method.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: The vial is agitated (e.g., on a shaker or stirrer) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a low-binding 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated HPLC-UV method against a standard calibration curve.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution is saturated at equilibrium.

  • Constant Temperature and Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.

  • Filtration: Removes any solid particles that could interfere with the HPLC analysis and lead to an overestimation of solubility.

  • HPLC-UV: Provides a sensitive and specific method for quantifying the concentration of the analyte, even at low levels.

Acid-Base Dissociation Constant (pKa)

The pKa value is crucial for understanding the ionization state of a compound at different pH values, which affects its solubility, absorption, and receptor binding. This compound has an amide proton that is weakly acidic and an aromatic nitro group that can influence the overall electronic environment.

Predicted pKa: The amide proton is expected to have a pKa in the high teens, making it essentially non-ionizable under physiological conditions. The overall molecule is expected to be neutral.

For compounds with low aqueous solubility, pKa determination often requires the use of a co-solvent system with subsequent extrapolation to aqueous conditions.

pKa_Determination_Workflow cluster_Titration Potentiometric Titration cluster_Analysis Data Analysis A Dissolve compound in co-solvent/water mixtures B Titrate with standardized acid or base A->B C Record pH vs. titrant volume B->C D Determine apparent pKa (psKa) for each mixture C->D E Plot psKa vs. co-solvent percentage D->E Yasuda-Shedlovsky Plot F Extrapolate to 0% co-solvent to obtain aqueous pKa E->F

Caption: Workflow for pKa determination of poorly soluble compounds using co-solvent titration.

Methodology:

  • Sample Preparation: A known concentration of the compound is dissolved in a series of co-solvent/water mixtures (e.g., methanol/water or dioxane/water) of varying compositions.

  • Titration: Each solution is titrated with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Determination of Apparent pKa (psKa): For each co-solvent mixture, the psKa is determined from the titration curve (the pH at half-neutralization).

  • Extrapolation: The aqueous pKa is determined by extrapolating the psKa values to 0% co-solvent using methods such as the Yasuda-Shedlovsky plot.

Causality Behind Experimental Choices:

  • Co-solvent: Increases the solubility of the compound to a level where potentiometric titration is feasible.

  • Series of Mixtures: Allows for the determination of the effect of the co-solvent on the pKa, which is necessary for accurate extrapolation to purely aqueous conditions.

  • Yasuda-Shedlovsky Extrapolation: A well-established method for correcting for the effect of the co-solvent on the activity of the hydrogen ion and the pKa of the compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with splitting patterns influenced by the nitro group. The aliphatic protons of the azepane ring will likely appear as complex multiplets due to their diastereotopic nature and coupling with each other. The amide proton (N-H) would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The carbonyl carbon will appear at a characteristic downfield shift (around 170 ppm). Signals for the aliphatic carbons of the azepane ring will be observed in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretch: Around 3200 cm⁻¹ (amide)

  • C=O stretch: Around 1680 cm⁻¹ (amide carbonyl)

  • NO₂ stretches: Asymmetric and symmetric stretches around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

  • C-H stretches: Aromatic (above 3000 cm⁻¹) and aliphatic (below 3000 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electron ionization (EI) mode, a prominent molecular ion peak (M⁺) at m/z 206 would be expected, along with characteristic fragmentation patterns. Electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 207.

Conclusion

This technical guide provides a detailed overview of the physicochemical characteristics of this compound, combining available data with predicted properties and established experimental protocols. For drug development professionals, a thorough experimental determination of these properties is crucial. The methodologies outlined in this guide provide a robust framework for such characterization, ensuring data integrity and facilitating informed decision-making in the progression of research and development activities involving this and related compounds.

References

An In-Depth Technical Guide to 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one (CAS: 22246-45-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one, a key pharmaceutical intermediate. Given the limited publicly available data on this specific compound, this document synthesizes information from established chemical principles and data on structurally related molecules to present a robust working guide. We will explore its chemical and physical properties, propose a plausible synthetic pathway, discuss its potential pharmacological significance based on structure-activity relationships of related compounds, and outline protocols for its analysis and further investigation. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel therapeutics derived from the benzo[B]azepin-2-one scaffold.

Introduction: The Significance of the Benzo[B]azepin-2-one Scaffold

The benzo[B]azepin-2-one core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. This seven-membered lactam fused to a benzene ring is a key component in molecules targeting the central nervous system (CNS). The tetrahydro-benzo[B]azepin-2-one structure, in particular, offers a three-dimensional conformation that can effectively interact with various biological targets.

This compound (CAS: 22246-45-3) is primarily utilized as an intermediate in the synthesis of more complex pharmaceutical agents, particularly in the development of antidepressants.[1] The introduction of a nitro group at the 7-position is a critical structural feature. In the broader class of benzodiazepines, a 7-nitro substituent is known to significantly enhance anticonvulsant and anxiolytic activities.[2][3] This suggests that derivatives of the title compound could possess potent neuromodulatory properties.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and formulation into downstream products.

PropertyValueSource
CAS Number 22246-45-3[1][4]
Molecular Formula C₁₀H₁₀N₂O₃[4]
Molecular Weight 206.20 g/mol [4]
Melting Point 220-227 °C[1]
Boiling Point (Predicted) 425.6±45.0 °C at 760 mmHg[1]
Density (Predicted) 1.3±0.1 g/cm³[1]
Appearance Solid[1]
Purity (Typical) >97%[1]
Storage Conditions Room temperature, sealed, dry[1][4]

Proposed Synthetic Pathway

A logical starting material for this synthesis is 4-(4-nitrophenyl)butanoic acid. This precursor can be synthesized through various methods, including the reaction of p-nitrotoluene with acrylonitrile.[4]

Proposed Synthesis Workflow:

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization to Lactam p-nitrotoluene p-nitrotoluene 4-nitrophenyl_butyronitrile 4-nitrophenyl_butyronitrile p-nitrotoluene->4-nitrophenyl_butyronitrile NaOH, DMF acrylonitrile acrylonitrile acrylonitrile->4-nitrophenyl_butyronitrile 4-nitrophenyl_butanoic_acid 4-nitrophenyl_butanoic_acid 4-nitrophenyl_butyronitrile->4-nitrophenyl_butanoic_acid H2SO4, H2O, reflux 4-nitrophenyl_butanoic_acid_2 4-(4-nitrophenyl)butanoic acid Target_Compound 7-Nitro-1,3,4,5-tetrahydro- benzo[B]azepin-2-one 4-nitrophenyl_butanoic_acid_2->Target_Compound Schmidt Reaction (NaN3, H2SO4) or Beckmann Rearrangement of corresponding oxime

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Protocol (Hypothetical):

Step 1: Synthesis of 4-(4-nitrophenyl)butyronitrile [4]

  • To a stirred solution of p-nitrotoluene in dimethylformamide (DMF), add a catalytic amount of freshly ground sodium hydroxide.

  • Slowly add a solution of acrylonitrile in DMF to the reaction mixture. The temperature may rise; maintain at room temperature.

  • After the addition is complete, continue stirring for several hours.

  • Quench the reaction with hydrochloric acid.

  • Filter the mixture and evaporate the filtrate to dryness.

  • Extract the residue with a suitable solvent (e.g., chloroform) and purify by distillation under reduced pressure to obtain 4-(p-nitrophenyl)butyronitrile.

Step 2: Hydrolysis to 4-(4-nitrophenyl)butanoic acid [4]

  • Reflux the 4-(p-nitrophenyl)butyronitrile from Step 1 with a mixture of concentrated sulfuric acid and water.

  • After cooling, the product, 4-(4-nitrophenyl)butanoic acid, will precipitate.

  • Recrystallize the crude product from a suitable solvent (e.g., toluene) to yield the pure carboxylic acid.

Step 3: Schmidt Reaction to form this compound [5]

  • Dissolve 4-(4-nitrophenyl)butanoic acid in a strong acid, such as concentrated sulfuric acid.

  • Carefully add sodium azide (NaN₃) portion-wise while maintaining a low temperature. Caution: Hydrazoic acid (HN₃) is highly toxic and explosive. This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • The reaction mixture is then carefully heated to initiate the rearrangement and cyclization.

  • Upon completion, the reaction is quenched by pouring it onto ice, and the precipitated product is collected by filtration.

  • Purification can be achieved by recrystallization from a suitable solvent system (e.g., acetone/ethanol).[1]

Alternative Step 3: Beckmann Rearrangement An alternative to the Schmidt reaction involves the conversion of a ketone precursor to an oxime, followed by an acid-catalyzed Beckmann rearrangement.[2][6] This would first require the synthesis of 4-(4-nitrophenyl)cyclobutanone, its conversion to the corresponding oxime, and then treatment with an acid catalyst (e.g., polyphosphoric acid) to induce the rearrangement to the desired lactam.

Potential Pharmacological Significance and Mechanism of Action

The benzo[B]azepin-2-one scaffold is present in a variety of compounds with diverse biological activities, including:

  • Central Nervous System Agents: Many benzodiazepine derivatives are known to modulate the GABAA receptor, leading to anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[7] The 7-nitro substitution is a key pharmacophore for potent activity in this class.[2]

  • BET Bromodomain Inhibitors: More recently, the 1,3-dihydro-2H-benzo[d]azepin-2-one scaffold has been identified as a potent and ligand-efficient pan-BET bromodomain inhibitor, with potential applications in oncology and inflammation.[8]

  • Progesterone Receptor Antagonists: Certain 7-aryl benzo[2][6]oxazepin-2-ones, structurally related to our compound of interest, have been developed as non-steroidal progesterone receptor modulators.[9]

Based on its structural similarity to known active compounds, it is plausible that this compound and its derivatives could exhibit activity at one or more of these targets.

Hypothesized Mechanism of Action (CNS):

GABA_A_Receptor_Mechanism cluster_receptor GABA-A Receptor GABA_A GABA-A Receptor (Ligand-gated ion channel) GABA_binding GABA Binding Site Cl_influx Increased Cl- Influx GABA_binding->Cl_influx Opens Channel Benzo_binding Benzodiazepine Binding Site Benzo_binding->Cl_influx Enhances GABA effect GABA GABA GABA->GABA_binding Binds Benzo_analog Benzo[B]azepin-2-one (Hypothetical Ligand) Benzo_analog->Benzo_binding Binds Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Reduced_excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_excitability CNS_effects Anxiolytic, Anticonvulsant, Sedative Effects Reduced_excitability->CNS_effects

Caption: Hypothesized mechanism of action at the GABA-A receptor.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of synthesized this compound. While specific spectral data for this compound are not publicly available, the following techniques are recommended for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of the compound and for reaction monitoring.

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation. Predicted chemical shifts can be estimated using cheminformatics software, but experimental verification is necessary. For the structurally related 5-Acetyl-1,4-dimethyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one, ¹³C NMR data is available and can serve as a reference point.[6][10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Safety and Handling

As a nitro-aromatic compound and a potential pharmacologically active agent, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1]

For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Future Research Directions

This compound represents a valuable starting point for the development of novel therapeutics. Future research could focus on:

  • Derivatization: The amine and lactam functionalities provide handles for further chemical modification to generate a library of analogs.

  • Biological Screening: Screening of the parent compound and its derivatives against a panel of CNS targets, BET bromodomains, and other relevant receptors.

  • Reduction of the Nitro Group: The 7-nitro group can be reduced to a 7-amino group, providing a key intermediate for further functionalization and potentially altering the pharmacological profile.

  • In Vivo Studies: Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety.

Conclusion

This compound is a strategically important intermediate in medicinal chemistry. While detailed experimental data on this specific molecule is scarce, this guide has provided a comprehensive overview based on its known properties and the well-established chemistry and pharmacology of its structural class. The proposed synthetic route offers a practical approach for its preparation, and the discussion of its potential biological activities provides a rationale for its use in drug discovery programs. It is our hope that this guide will serve as a valuable resource for researchers working to unlock the therapeutic potential of the benzo[B]azepin-2-one scaffold.

References

An In-depth Technical Guide to 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one, a key intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this molecule's properties and potential applications.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzazepine core. The presence of a nitro group on the aromatic ring and a lactam function within the seven-membered ring are key structural features that influence its reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22246-45-3[1]
Molecular Formula C₁₀H₁₀N₂O₃[1]
Molecular Weight 206.20 g/mol [1]
Melting Point 220-227 °C[2]
Appearance Solid[2]

Below is the chemical structure of this compound visualized.

Caption: 2D structure of this compound.

Synthetic Strategy: A Plausible Approach

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the known chemistry of these transformations and should be optimized for safety and yield in a laboratory setting.

Step 1: Oximation of Tetralone

  • To a solution of α-tetralone in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into cold water to precipitate the tetralone oxime.

  • Filter, wash the solid with water, and dry to obtain the crude product, which can be purified by recrystallization.

Step 2: Beckmann Rearrangement to form 1,3,4,5-Tetrahydro-benzo[b]azepin-2-one

  • Add the tetralone oxime portion-wise to pre-heated polyphosphoric acid under vigorous stirring.

  • Maintain the temperature for a set duration to ensure complete rearrangement.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide) to precipitate the lactam.

  • Filter the solid, wash thoroughly with water, and dry. Recrystallization from a suitable solvent will yield pure 1,3,4,5-tetrahydro-benzo[b]azepin-2-one.

Step 3: Nitration to Yield this compound

  • Dissolve the 1,3,4,5-tetrahydro-benzo[b]azepin-2-one in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).

  • Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir for a specified period.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Filter the solid, wash with cold water until neutral, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetone.[2]

Structural Elucidation: Expected Spectroscopic Signatures

Definitive spectroscopic data for this compound is not publicly available. However, based on its structure, the following spectral characteristics are anticipated:

¹H NMR Spectroscopy:

  • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the nitrated benzene ring. The nitro group will cause a downfield shift of the adjacent protons.

  • Aliphatic Protons: Signals in the aliphatic region (δ 2.0-3.5 ppm) corresponding to the methylene protons of the tetrahydroazepine ring.

  • N-H Proton: A broad singlet corresponding to the amide proton, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon: A signal in the downfield region (δ 160-180 ppm) corresponding to the lactam carbonyl carbon.

  • Aromatic Carbons: Signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the nitro group being significantly deshielded.

  • Aliphatic Carbons: Signals in the upfield region (δ 20-50 ppm) for the methylene carbons of the seven-membered ring.

Mass Spectrometry:

  • Molecular Ion Peak (M+): An ion corresponding to the molecular weight of the compound (m/z = 206.20).

  • Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of the nitro group (NO₂) and cleavage of the azepine ring.

Applications in Drug Discovery and Development

This compound is primarily recognized as a valuable intermediate in the synthesis of more complex pharmaceutical agents.[2][4] The benzazepine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.

Role as a Precursor for Antidepressants:

The primary application of this compound is in the development of novel antidepressants.[2] The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce various pharmacophores. This allows for the synthesis of a library of compounds for screening against targets relevant to depression and other central nervous system (CNS) disorders. The benzazepine core is found in several CNS-active drugs, and its derivatives are explored for their potential to modulate neurotransmitter systems.

Safety and Handling

This compound is an organic compound that requires careful handling in a laboratory setting. It is advisable to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials.[2]

Conclusion

This compound represents a key building block in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. While detailed experimental data for this specific molecule is sparse in the public literature, its synthesis can be reliably achieved through well-established chemical transformations. Its structural features make it an attractive starting point for the development of new chemical entities with potential applications in the treatment of depression and other neurological disorders. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide to the Mechanism of Action of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is a research chemical. Its pharmacological and toxicological properties have not been fully elucidated. This guide is intended for informational purposes for research professionals and does not constitute medical advice.

Introduction: Unraveling a Novel Scaffold

The compound this compound belongs to the broader class of benzodiazepines, which are nitrogen-containing heterocyclic compounds with a history of significant pharmacological applications.[1][2] The core structure, a tetrahydro-benzo[b]azepin-2-one, is a key feature in various pharmaceutically active compounds, particularly those targeting the central nervous system (CNS) for conditions like anxiety.[2] The defining characteristic of this specific molecule is the presence of a nitro group at the 7th position of the benzodiazepine ring structure. This addition is of particular interest as the presence of a nitro group at this position in other 1,4-benzodiazepine derivatives has been shown to enhance their therapeutic action, often conferring potent anticonvulsant and hypnotic properties.[3][4]

Given its structural similarity to well-characterized benzodiazepines, it is highly probable that this compound exerts its effects through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[5][6] This guide will delve into the hypothesized mechanism of action, drawing parallels with known nitro-containing benzodiazepines, and provide a comprehensive framework of experimental protocols to rigorously test these hypotheses.

Part 1: The Hypothesized Mechanism of Action - A GABA-A Receptor Modulator

The prevailing hypothesis is that this compound acts as a positive allosteric modulator of the GABA-A receptor.

The GABA-A Receptor Complex:

The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride ion pore.[7] The binding of the neurotransmitter GABA to its recognition sites on the receptor triggers the opening of this channel, allowing chloride ions to flow into the neuron.[8] This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.[8]

The Role of the Benzodiazepine Binding Site:

Classical benzodiazepines do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site, commonly referred to as the benzodiazepine binding site, located at the interface of the α and γ subunits.[5][7] Ligands that bind to this site can modulate the receptor's response to GABA.[5] Positive allosteric modulators, like diazepam, enhance the effect of GABA, leading to a greater influx of chloride ions for a given concentration of GABA. This potentiation of GABAergic inhibition is the basis for the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties of benzodiazepines.[3]

The Significance of the 7-Nitro Group:

Structure-activity relationship studies of 1,4-benzodiazepine derivatives have consistently demonstrated the importance of a substituent at the 7-position. The presence of an electron-withdrawing group, such as a nitro group or a halogen, is crucial for anxiolytic activity.[3] Compounds like nitrazepam, flunitrazepam, and clonazepam, all of which possess a 7-nitro group, exhibit potent pharmacological effects.[3][4] For instance, clonazepam's mechanism of action is to facilitate GABAergic transmission by directly acting on benzodiazepine receptors.[3] Therefore, it is highly probable that the 7-nitro group of this compound plays a critical role in its interaction with the benzodiazepine binding site on the GABA-A receptor.

Signaling Pathway Diagram

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_Site GABA Binding Site GABA->GABA_Site Binds Compound 7-Nitro-1,3,4,5-tetrahydro- benzo[B]azepin-2-one BZD_Site Benzodiazepine Binding Site Compound->BZD_Site Binds (Allosteric Modulation) GABAAReceptor GABA-A Receptor (α, β, γ subunits) Cl_ion Cl⁻ GABAAReceptor->Cl_ion Opens Channel (Enhanced Influx) GABA_Site->GABAAReceptor BZD_Site->GABAAReceptor Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Experimental_Workflow cluster_invitro In-Vitro Characterization cluster_invivo In-Vivo Validation Radioligand Radioligand Binding Assay Affinity Determine Binding Affinity (Ki) Radioligand->Affinity Electrophysiology Electrophysiology (TEVC/Patch Clamp) Modulation Characterize Functional Modulation (EC50, Emax) Electrophysiology->Modulation Behavioral Behavioral Assays (e.g., Elevated Plus Maze) Affinity->Behavioral Modulation->Behavioral Anxiolytic Assess Anxiolytic-like Effects Behavioral->Anxiolytic Microdialysis In-Vivo Microdialysis Neurochemical Measure Neurotransmitter Levels (e.g., GABA) Microdialysis->Neurochemical Anxiolytic->Microdialysis

References

A Strategic Guide to Uncovering the Therapeutic Potential of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Researchers

Executive Summary: The compound 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one represents an intriguing yet underexplored chemical entity. While direct pharmacological data is scarce, its core benzazepinone scaffold is a well-established pharmacophore present in multiple approved drugs and clinical candidates. This guide outlines a comprehensive, multi-pronged strategy for identifying and validating its potential therapeutic targets. By leveraging knowledge from related compounds and employing a systematic workflow of computational, biochemical, and cell-based assays, researchers can efficiently deconvolve its mechanism of action and unlock its therapeutic promise. This document serves as a strategic whitepaper, providing both the conceptual framework and detailed, actionable protocols for a rigorous target identification and validation campaign.

Introduction: The Benzazepinone Scaffold as a Privileged Structure

The seven-membered benzazepine ring system is a cornerstone of modern medicinal chemistry. Its conformational flexibility allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of this scaffold have been successfully developed as antihypertensives, antidepressants, and treatments for hyponatremia.[1] Specifically, the benzazepinone moiety is found in cardiovascular agents like Zatebradine and its analogs, which are known for their bradycardic effects.[2][3]

The subject of this guide, this compound (CAS No. 22246-45-3), adds a nitro group to this validated scaffold, a substitution that can significantly modulate its electronic properties, binding affinity, and metabolic stability.[4] The lack of extensive public data on this specific molecule presents a unique opportunity for novel target discovery. This guide proposes a logical, evidence-based pathway to elucidate its biological targets and potential therapeutic applications.

Inferring Potential Target Classes from Analog Pharmacology

The pharmacological history of benzazepinone derivatives provides a fertile ground for hypothesis generation. Studies have shown that this class of compounds can interact with a variety of targets, including:

  • Ion Channels: Several benzazepinone derivatives exhibit properties as calcium channel blockers and agents that modulate cardiac ion channels, leading to negative inotropic (reducing the force of heart contractions) and chronotropic (reducing heart rate) effects.[5]

  • G-Protein Coupled Receptors (GPCRs): This is a major target class for benzazepines. They have been developed as antagonists for adrenergic alpha-adrenoceptors, vasopressin V2 receptors (e.g., Tolvaptan), and have been investigated for activity at histamine and serotonin receptors.[1][5][6]

  • Enzymes: More recently, benzazepinone derivatives were identified as potent inhibitors of Glycogen Phosphorylase (GP), a key enzyme in glucose metabolism, suggesting potential applications in treating type 2 diabetes.[7]

Based on this precedent, a primary target identification campaign for this compound should prioritize screening against panels of GPCRs, ion channels, and metabolic enzymes like GP.

A Strategic Framework for Target Identification and Validation

A robust target discovery effort integrates computational predictions with empirical testing. This ensures that hypotheses are grounded in biophysical principles and validated in biologically relevant systems. The proposed workflow proceeds from broad, predictive methods to highly specific, quantitative validation assays.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Hit Identification & Prioritization cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Lead Optimization In Silico Screening In Silico Screening Primary Binding Assays Primary Binding Assays In Silico Screening->Primary Binding Assays Ranks Targets Analog-Based Inference Analog-Based Inference Analog-Based Inference->Primary Binding Assays Suggests Panels Phenotypic Screening Phenotypic Screening Target Deconvolution Target Deconvolution Phenotypic Screening->Target Deconvolution Identifies Pathway Biophysical Validation (SPR) Biophysical Validation (SPR) Primary Binding Assays->Biophysical Validation (SPR) Confirms Binding Target Deconvolution->Primary Binding Assays Cellular Target Engagement (CETSA) Cellular Target Engagement (CETSA) Biophysical Validation (SPR)->Cellular Target Engagement (CETSA) Quantifies Kinetics Functional Activity Assays (cAMP) Functional Activity Assays (cAMP) Cellular Target Engagement (CETSA)->Functional Activity Assays (cAMP) Confirms In-Cell Binding Validated Target Validated Target Functional Activity Assays (cAMP)->Validated Target Demonstrates Mechanism G Compound Compound (Antagonist) Receptor Gαi-Coupled GPCR Compound->Receptor Blocks Agonist G_Protein Gαiβγ Receptor->G_Protein Inhibition Blocked AC Adenylyl Cyclase G_Protein->AC Inhibition Blocked cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Downstream Signaling PKA->PKA_active Forskolin Forskolin Forskolin->AC Stimulates

References

The Benzazepinone Scaffold: A Technical Guide to a Privileged Core in CNS Drug Discovery, Featuring 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel therapeutics targeting the central nervous system (CNS) remains a paramount challenge in medicinal chemistry. Within this landscape, heterocyclic scaffolds serve as the backbone for a multitude of successful drugs. Among these, the benzazepinone core has emerged as a "privileged structure," demonstrating a remarkable propensity for interacting with various CNS targets. This technical guide delves into the significance of the benzazepinone scaffold, with a specific focus on the intriguing intermediate, 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one. While detailed biological data on this specific nitro-substituted analog remains nascent, its commercial availability as a key intermediate for antidepressant synthesis underscores its importance. This document will synthesize the available chemical data for this compound, propose a logical synthetic pathway based on established methodologies for related structures, and explore its potential biological relevance within the broader context of benzazepinone-based CNS drug discovery.

Introduction: The Benzazepinone Core - A Versatile Scaffold in Neuropharmacology

The benzo[b]azepin-2-one skeleton, a seven-membered lactam fused to a benzene ring, represents a cornerstone in the design of CNS-active agents. Its inherent structural features, including a conformationally flexible seven-membered ring and an aromatic moiety, provide a versatile template for a wide range of biological activities. The strategic placement of various substituents on this core structure allows for the fine-tuning of pharmacological properties, leading to compounds with diverse therapeutic applications.

Notably, derivatives of this scaffold have been investigated for their potential as:

  • Antidepressants: Modulating the levels of key neurotransmitters such as serotonin and norepinephrine.

  • Anxiolytics: Interacting with receptors like the GABA-A receptor to induce a calming effect.

  • Anticonvulsants: Targeting ion channels to reduce neuronal excitability.

  • Antipsychotics: Acting on dopamine and serotonin receptors.

The subject of this guide, this compound, is a key exemplar of a functionalized benzazepinone. The presence of a nitro group at the 7-position is of particular interest. The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring, potentially impacting receptor binding affinity and metabolic stability.[1][2] In many known biologically active molecules, the nitro group serves as a crucial pharmacophore, though it can also contribute to toxicity.[1][2] Its role in the context of this specific benzazepinone warrants further investigation.

Physicochemical Properties of this compound

While extensive biological data is not publicly available, the fundamental physicochemical properties of this compound have been reported by various chemical suppliers. A summary of these properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 22246-45-3[3][4]
Molecular Formula C₁₀H₁₀N₂O₃[3][4]
Molecular Weight 206.20 g/mol [3][4]
Melting Point 220-227 °C[3]
Boiling Point 425.6 ± 45.0 °C at 760 mmHg[3]
Density 1.3 ± 0.1 g/cm³[3]
Appearance Solid[3]
Purity >97% (as commercially available)[3]
Storage Room temperature, sealed in a dry environment[3][4]

Synthesis and Chemical Characterization: A Proposed Pathway

A common and effective strategy for the construction of the tetrahydrobenzo[b]azepin-2-one ring system is the Beckmann rearrangement of a corresponding tetralone oxime. The proposed synthetic workflow is outlined below.

Synthetic Pathway A 4-(4-Nitrophenyl)butanoic acid B 6-Nitro-α-tetralone A->B Friedel-Crafts Acylation C 6-Nitro-α-tetralone oxime B->C Oximation (e.g., NH2OH·HCl) D 7-Nitro-1,3,4,5-tetrahydro- benzo[B]azepin-2-one C->D Beckmann Rearrangement (e.g., PPA, H2SO4) Antidepressant Mechanism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Neurotransmitter (Serotonin/Norepinephrine) G Synaptic Cleft A->G B Reuptake Transporter (SERT/NET) C Vesicle B->C Repackaging C->A E Postsynaptic Receptor F Signal Transduction E->F D Benzazepinone Derivative (Potential Antidepressant) D->B Inhibition G->B Reuptake G->E

References

An In-Depth Technical Guide to 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Scaffolding of Drug Discovery

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, the journey to that final molecule is paved with a series of crucial, yet often unsung, chemical entities known as intermediates. This guide delves into the discovery and history of one such vital building block: 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one . While not a therapeutic agent itself, its structural features have positioned it as a valuable precursor in the synthesis of more complex molecules, particularly within the realm of central nervous system (CNS) drug discovery. The benzazepine core, a seven-membered ring fused to a benzene ring, is a privileged scaffold in medicinal chemistry, forming the backbone of numerous psychoactive drugs. The introduction of a nitro group at the 7-position offers a versatile chemical handle for further molecular elaboration, making this intermediate a cornerstone for the development of novel therapeutics. This guide will provide a comprehensive overview of its known synthesis, physicochemical properties, and its strategic importance in the broader context of drug development.

Physicochemical Properties and Characterization

A thorough understanding of a chemical intermediate begins with its fundamental physicochemical properties. These data are critical for its purification, handling, and subsequent use in synthetic schemes.

PropertyValueSource
CAS Number 22246-45-3[1][2]
Molecular Formula C₁₀H₁₀N₂O₃[2]
Molecular Weight 206.20 g/mol [2]
Melting Point 220-227 °C[1]
Purity Typically >97%[1]
Appearance Not specified, likely a crystalline solid
Storage Room temperature[2]

Spectroscopic data for this intermediate is not widely published in readily accessible literature, which is common for non-proprietary building blocks. However, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be routinely used to confirm its identity and purity during synthesis.

Synthesis and Mechanistic Insights

While a definitive seminal publication detailing the very first synthesis of this compound is not readily apparent from publicly available records, its structure suggests a logical synthetic pathway rooted in established organic chemistry principles. The synthesis of the related benzoxazepine ring system provides a strong inferential basis for its preparation. A plausible synthetic route would likely involve the cyclization of a suitably substituted benzene derivative.

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, based on common reactions in medicinal chemistry.

G cluster_start Starting Materials cluster_reaction1 Amide Formation cluster_reaction2 Intramolecular Cyclization cluster_product Final Product A Substituted 4-Nitroaniline Derivative C N-(4-nitrophenyl)acrylamide Intermediate A->C Acylation B Acryloyl Chloride or equivalent B->C D Friedel-Crafts Acylation (Lewis Acid Catalyst) C->D Reaction Setup E 7-Nitro-1,3,4,5-tetrahydro- benzo[B]azepin-2-one D->E Cyclization & Workup

Caption: Conceptual workflow for the synthesis of the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized, hypothetical procedure based on established chemical reactions for similar structures.

  • Amide Formation:

    • A solution of a suitable 4-nitro-substituted aniline precursor in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is cooled in an ice bath.

    • Acryloyl chloride is added dropwise to the cooled solution, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

    • The reaction is stirred and allowed to warm to room temperature.

    • Upon completion (monitored by Thin Layer Chromatography), the reaction mixture is washed with dilute acid, base, and brine, then dried over an anhydrous salt (e.g., MgSO₄).

    • The solvent is removed under reduced pressure to yield the N-acyl-nitroaniline intermediate.

  • Intramolecular Friedel-Crafts Cyclization:

    • The intermediate from the previous step is dissolved in a suitable solvent (e.g., nitrobenzene or dichloromethane).

    • A Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is added portion-wise at a controlled temperature.

    • The reaction mixture is heated to promote the intramolecular cyclization.

    • After the reaction is complete, it is carefully quenched by pouring it onto ice and dilute HCl.

    • The resulting solid is collected by filtration, washed, and then purified by recrystallization or column chromatography to yield this compound.

Role in Drug Discovery and Development

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of compounds targeting the central nervous system, with specific mentions of its use in developing antidepressants.[1]

The Strategic Importance of the Nitro Group

The nitro group at the 7-position is not merely a passive substituent; it is a key functional group that opens up a wide array of synthetic possibilities.

  • Reduction to an Amine: The nitro group can be readily reduced to an amino group (-NH₂). This transformation is fundamental, as the resulting aniline derivative can undergo a vast number of subsequent reactions, including:

    • Amide and Sulfonamide Formation: Acylation or sulfonylation to introduce a wide variety of side chains, allowing for the fine-tuning of steric and electronic properties to optimize binding to a biological target.

    • Diazotization: Conversion to a diazonium salt, which can then be displaced by a wide range of nucleophiles (e.g., halogens, hydroxyl, cyano groups) in Sandmeyer-type reactions.

    • Reductive Amination: Reaction with aldehydes or ketones to form new carbon-nitrogen bonds.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group can activate the aromatic ring for nucleophilic aromatic substitution (SNAAr) reactions under certain conditions.

From Intermediate to Active Pharmaceutical Ingredient (API): A Conceptual Pathway

The following diagram illustrates how this compound can be elaborated into a more complex, potentially biologically active molecule.

G cluster_reduction Key Transformation cluster_derivatization Functionalization A 7-Nitro-1,3,4,5-tetrahydro- benzo[B]azepin-2-one B Reduction of Nitro Group (e.g., H₂, Pd/C or SnCl₂) A->B C 7-Amino-1,3,4,5-tetrahydro- benzo[B]azepin-2-one B->C D Acylation / Sulfonylation / Alkylation / etc. C->D E Diverse Library of Potential APIs (e.g., Antidepressants) D->E

References

Spectroscopic Data of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Introduction and Molecular Structure

7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a heterocyclic compound featuring a benzazepine core, which is a seven-membered nitrogen-containing ring fused to a benzene ring. The structure is further characterized by a lactam (a cyclic amide) functionality within the seven-membered ring and a nitro group substituted on the aromatic ring at position 7. Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.20 g/mol .[2] This compound serves as a valuable building block in the synthesis of various neurologically active agents.[1]

A clear understanding of its spectroscopic signature is paramount for confirming its identity and purity during synthesis and downstream applications. This guide will systematically predict and explain the expected spectroscopic data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 10.5Singlet (broad)1HN1-H The amide proton chemical shift is highly dependent on solvent and concentration. It is expected to be downfield due to the electron-withdrawing effect of the adjacent carbonyl group.
~8.1 - 8.3Doublet of doublets1HC6-H This proton is ortho to the strongly electron-withdrawing nitro group, leading to a significant downfield shift.
~8.0 - 8.2Doublet1HC8-H This proton is also ortho to the nitro group, resulting in a downfield shift.
~7.2 - 7.4Doublet1HC9-H This proton is meta to the nitro group and experiences less deshielding.
~2.8 - 3.0Triplet2HC5-HThese protons are adjacent to the aromatic ring and a CH₂ group.
~2.5 - 2.7Triplet2HC3-HThese protons are adjacent to the carbonyl group and a CH₂ group.
~2.2 - 2.4Multiplet2HC4-HThese protons are situated between two other CH₂ groups and are expected to show complex splitting.
Predicted ¹³C NMR Data

The carbon NMR spectrum will reveal the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Carbon AssignmentRationale
~170 - 175C 2The carbonyl carbon of the lactam is expected in this region.
~148 - 152C 7The carbon bearing the nitro group will be significantly deshielded.
~140 - 145C 9aAromatic carbon involved in the fusion of the two rings.
~135 - 140C 5aAromatic carbon involved in the fusion of the two rings.
~125 - 130C 9Aromatic CH carbon.
~120 - 125C 6Aromatic CH carbon.
~115 - 120C 8Aromatic CH carbon.
~40 - 45C 5Aliphatic carbon adjacent to the aromatic ring.
~35 - 40C 3Aliphatic carbon adjacent to the carbonyl group.
~30 - 35C 4Aliphatic carbon.

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample prep2 in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer acq2 Lock, tune, and shim acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C{¹H} spectrum (e.g., 1024 scans) acq3->acq4 proc1 Fourier transform proc2 Phase and baseline correct proc1->proc2 proc3 Calibrate chemical shifts (TMS or residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for NMR data acquisition and processing.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Tune and match the probe for the desired nuclei (¹H and ¹³C). Perform shimming to optimize the magnetic field homogeneity.[3][4]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.[5]

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using an internal standard (e.g., TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by absorptions from the nitro, lactam, aromatic, and aliphatic moieties.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~3200MediumN-H (Lactam)Stretching
~3100 - 3000Medium-WeakAromatic C-HStretching
~2950 - 2850Medium-WeakAliphatic C-HStretching
~1670StrongC=O (Lactam)Stretching[6]
~1600, ~1475MediumAromatic C=CStretching
~1530StrongAromatic NO₂Asymmetric Stretching[7][8][9][10]
~1350StrongAromatic NO₂Symmetric Stretching[7][8][9][10]
~850StrongC-N (Nitro)Stretching
~800 - 900StrongAromatic C-HOut-of-plane bending

Experimental Protocol for ATR-FTIR Spectroscopy

FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_cleanup Post-Analysis setup1 Ensure ATR crystal is clean setup2 Collect a background spectrum setup1->setup2 sample1 Place a small amount of solid sample on the ATR crystal sample2 Apply pressure to ensure good contact sample1->sample2 sample3 Collect the sample spectrum (e.g., 32 scans) sample2->sample3 clean1 Clean the ATR crystal with a suitable solvent (e.g., isopropanol) cluster_setup cluster_setup cluster_sample cluster_sample cluster_setup->cluster_sample cluster_cleanup cluster_cleanup cluster_sample->cluster_cleanup

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.

  • Background Collection: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[11]

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.[12] Collect the IR spectrum, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data

Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak is expected to be prominent.

Table 4: Predicted m/z Values for Major Ions in ESI-MS

m/zIonRationale
207.07[M+H]⁺Protonated molecular ion.
229.05[M+Na]⁺Sodiated molecular ion adduct, common in ESI.
205.06[M-H]⁻Deprotonated molecular ion in negative ion mode.

Under higher energy conditions, such as Electron Ionization (EI) or Collision-Induced Dissociation (CID), fragmentation is expected. Key fragmentation pathways for nitroaromatic compounds include the loss of NO (30 u) and NO₂ (46 u).[13][14][15] The benzazepine ring may also undergo characteristic cleavages.[16][17]

Experimental Protocol for ESI Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[18][19] The addition of a small amount of formic acid can aid in protonation for positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.

  • Tandem MS (MS/MS): To study fragmentation, perform a product ion scan by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision energy to induce fragmentation.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The predicted chemical shifts, absorption bands, and mass-to-charge ratios are based on the known effects of the constituent functional groups and the overall molecular architecture. The included experimental protocols offer a standardized approach to data acquisition, promoting consistency and reliability in the laboratory. This document serves as a valuable resource for scientists engaged in the synthesis and characterization of this and related pharmaceutical intermediates.

References

A Comprehensive Technical Guide to the Solubility and Stability of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one is a key pharmaceutical intermediate with potential applications in the development of novel therapeutics, particularly those targeting the central nervous system.[1][2] A thorough understanding of its physicochemical properties, most notably its solubility and stability, is paramount for successful drug discovery and development. This guide provides a comprehensive overview of the theoretical and practical considerations for characterizing the solubility and stability of this molecule. We will delve into the underlying principles, present detailed experimental protocols, and offer insights into the interpretation of the resulting data, all within the framework of established regulatory guidelines.

Introduction: The Critical Role of Solubility and Stability in Drug Development

The journey of a drug candidate from the laboratory to the clinic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility and stability stand out as critical determinants of a compound's developability and ultimate therapeutic success.

  • Solubility dictates the bioavailability of an orally administered drug, influencing its absorption and, consequently, its efficacy.[3][4] A compound with poor aqueous solubility may exhibit erratic absorption, leading to suboptimal therapeutic outcomes and increased inter-patient variability.[5]

  • Stability refers to the ability of a drug substance to maintain its chemical integrity and physical properties over time under various environmental conditions.[6][7][8] Degradation of an active pharmaceutical ingredient (API) can lead to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life.[9]

This guide will specifically focus on this compound, a molecule of significant interest in medicinal chemistry.[1] While specific experimental data for this compound is not extensively published, this guide will provide the necessary framework for its comprehensive evaluation based on established scientific principles and regulatory expectations.

Physicochemical Properties of this compound

Understanding the inherent properties of a molecule is the first step in predicting its behavior.

PropertyValue/InformationSource
CAS Number 22246-45-3[1][10]
Molecular Formula C₁₀H₁₀N₂O₃[10]
Molecular Weight 206.20 g/mol [10]
Melting Point 220-227 °C[1]
Appearance Not specified, likely a solid
Storage Conditions Room temperature, sealed, dry[2][10]

The presence of a nitro group on the aromatic ring and a lactam moiety within the seven-membered ring are key structural features that will influence the compound's solubility and stability. The nitro group is electron-withdrawing and can participate in hydrogen bonding, while the lactam is susceptible to hydrolysis.

Comprehensive Solubility Assessment

The solubility of a compound is not a single value but rather a property that depends on the conditions of the solvent system.[5] For pharmaceutical development, both kinetic and thermodynamic solubility are of interest.[3][11]

Theoretical Considerations

The solubility of this compound will be influenced by:

  • pH: The molecule does not have strongly acidic or basic centers, so its solubility is not expected to be highly pH-dependent. However, extreme pH values could lead to degradation.

  • Co-solvents: The use of organic co-solvents is likely to increase its solubility.

  • Temperature: Solubility is generally expected to increase with temperature.

  • Polymorphism: The existence of different crystalline forms can significantly impact solubility.[12]

Experimental Protocols for Solubility Determination

This high-throughput method is ideal for early-stage drug discovery to quickly assess a compound's dissolution characteristics.[3][5]

Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.1 µM).

  • Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS, pH 7.4) to each well, typically resulting in a final DMSO concentration of 1-5%.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).

  • Nephelometric Measurement: Measure the turbidity of each well using a laser nephelometer.[4] The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay stock 10 mM Stock in DMSO dilution Serial Dilution in DMSO stock->dilution add_buffer Add Aqueous Buffer (PBS) dilution->add_buffer incubation Incubate (2h, 25°C) add_buffer->incubation measurement Nephelometric Measurement incubation->measurement result Kinetic Solubility measurement->result Determine Precipitation Point

Caption: Workflow for nephelometric kinetic solubility determination.

This method provides the true equilibrium solubility of the compound and is crucial for later-stage development.[3][5]

Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • Equilibration: Tightly cap the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[11]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a 0.22 µm filter. Care must be taken to avoid adsorption of the compound onto the filter material.[12]

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

Table: Expected Thermodynamic Solubility Data Presentation

Buffer (pH)Temperature (°C)Solubility (µg/mL)Analytical Method
1.2 (SGF)25HPLC-UV
4.5 (Acetate)25HPLC-UV
6.8 (Phosphate)25HPLC-UV
7.4 (PBS)25HPLC-UV
1.2 (SGF)37HPLC-UV
4.5 (Acetate)37HPLC-UV
6.8 (Phosphate)37HPLC-UV
7.4 (PBS)37HPLC-UV

In-Depth Stability Assessment

Stability testing is essential to determine the re-test period for a drug substance and the shelf-life of a drug product.[6][7][8] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[6][7][8][13]

Forced Degradation (Stress Testing)

Stress testing is performed to identify potential degradation products and to establish the intrinsic stability of the molecule.[8][9] This information is crucial for developing stability-indicating analytical methods.

Protocol: Forced Degradation Studies

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the solutions and solid material to the following conditions:

    • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid compound and solutions to light according to ICH Q1B guidelines.[6]

  • Sample Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (MS) can be used to identify the structure of the degradants.

Diagram: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_reduction Reduction cluster_oxidation Oxidation parent 7-Nitro-1,3,4,5-tetrahydro- benzo[b]azepin-2-one hydrolyzed Ring-Opened Product parent->hydrolyzed Lactam cleavage reduced 7-Amino-1,3,4,5-tetrahydro- benzo[b]azepin-2-one parent->reduced Nitro group reduction oxidized N-Oxide or Hydroxylated Products parent->oxidized Oxidative conditions

Caption: Potential degradation pathways of the target compound.

Formal Stability Studies (ICH Guidelines)

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[6][8][9]

Protocol: Long-Term and Accelerated Stability Studies

  • Batch Selection: Use at least three primary batches of this compound manufactured by a process that simulates the final production method.[8]

  • Container Closure System: Store the samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[9]

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[6]

    • Intermediate (if required): 30°C ± 2°C / 65% RH ± 5% RH.

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[6]

  • Testing Frequency:

    • Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6]

    • Accelerated: A minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).[6]

  • Analytical Tests: The stability protocol should include tests for attributes susceptible to change during storage, such as:

    • Appearance

    • Assay

    • Degradation products

    • Water content

    • Microbiological purity

Table: Formal Stability Study Plan

StudyStorage ConditionTesting Time Points (Months)
Long-Term25°C / 60% RH0, 3, 6, 9, 12, 18, 24, 36
Accelerated40°C / 75% RH0, 3, 6

Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability testing.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for the quantification of benzodiazepine-related compounds and their degradation products.[14][15] A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a typical starting point. UV detection at a wavelength corresponding to the maximum absorbance of this compound should be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification and characterization of unknown degradation products observed during stability studies.

Conclusion and Future Perspectives

The comprehensive characterization of the solubility and stability of this compound is a critical, non-negotiable step in its journey as a potential drug candidate. The protocols and methodologies outlined in this guide provide a robust framework for obtaining the necessary data to support regulatory filings and to make informed decisions during the drug development process. By adhering to these principles and leveraging modern analytical techniques, researchers can build a solid foundation for the successful development of new medicines based on this promising chemical scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one, a key intermediate in pharmaceutical chemistry, particularly in the development of antidepressants and related compounds.[1] The synthetic route detailed herein is a robust three-step process commencing with the regioselective nitration of α-tetralone, followed by the oximation of the resulting 7-nitro-1-tetralone, and culminating in an acid-catalyzed Beckmann rearrangement to yield the target seven-membered lactam. This guide offers in-depth mechanistic insights, detailed step-by-step protocols, and critical parameters to ensure reproducibility and high yield. It is intended for researchers and professionals in organic synthesis and drug development.

Introduction and Synthetic Strategy

This compound is a valuable heterocyclic scaffold in medicinal chemistry.[2][3] Its synthesis is most effectively achieved through a strategic three-step sequence that constructs the core structure by first functionalizing a readily available precursor, α-tetralone, and then expanding its six-membered ketone ring into the desired seven-membered benzo[b]azepin-2-one system.

The chosen synthetic pathway involves:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring of α-tetralone. This reaction must be carefully controlled to favor substitution at the C-7 position.

  • Oximation: Conversion of the ketone functional group in 7-nitro-1-tetralone into an oxime, which is the direct precursor for the subsequent rearrangement.

  • Beckmann Rearrangement: An acid-catalyzed molecular rearrangement of the oxime, which involves a 1,2-alkyl shift to expand the ring and form the final lactam product.[4][5]

This approach is logical and efficient, relying on well-established and high-yielding chemical transformations.

Overall Synthetic Pathway

G cluster_0 Step 1: Nitration cluster_1 Step 2: Oximation cluster_2 Step 3: Beckmann Rearrangement A α-Tetralone B 7-Nitro-1-tetralone (Intermediate I) A->B H₂SO₄ / KNO₃ ≤15°C C 7-Nitro-1-tetralone (Intermediate I) D 7-Nitro-1-tetralone Oxime (Intermediate II) C->D NH₂OH·HCl Base, EtOH E 7-Nitro-1-tetralone Oxime (Intermediate II) F 7-Nitro-1,3,4,5-tetrahydro- benzo[b]azepin-2-one (Final Product) E->F Acid Catalyst (PPA) Heat

Figure 1: Three-step synthesis of the target compound.

Part I: Synthesis of 7-Nitro-1-tetralone (Intermediate I)

Principle and Mechanistic Insight

The first step is an electrophilic aromatic substitution, a cornerstone of organic chemistry.[6] A mixture of a strong acid, typically sulfuric acid, and a nitrate source (potassium nitrate or nitric acid) generates the highly electrophilic nitronium ion (NO₂⁺). The α-tetralone substrate contains both activating (alkyl portion) and deactivating (carbonyl group) substituents on the benzene ring. The interplay of these directing effects, combined with kinetic control at low temperatures, favors the formation of the 7-nitro isomer over the 5-nitro isomer.[7] Maintaining a low reaction temperature (≤15°C, ideally closer to 0°C) is critical to minimize side-product formation and prevent a decrease in yield due to prolonged exposure to the harsh acidic medium.[7][8]

Detailed Experimental Protocol
  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (60 mL) and cool the flask in an ice-salt bath to 0°C.

  • Substrate Addition: With continuous stirring, slowly add α-tetralone (8.0 g, 54.7 mmol) to the cooled sulfuric acid, ensuring the temperature remains below 10°C.

  • Nitrating Mixture Preparation: In a separate beaker, carefully dissolve potassium nitrate (6.0 g, 59.3 mmol, 1.08 eq.) in concentrated sulfuric acid (18 mL). Cool this mixture in an ice bath.

  • Nitration Reaction: Slowly add the cold potassium nitrate solution dropwise to the α-tetralone solution via the dropping funnel. Crucially, maintain the internal reaction temperature at or below 15°C throughout the addition. The addition should take approximately 30-45 minutes.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 15°C for an additional hour.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 500 g) with vigorous stirring. A precipitate will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral. Dry the solid. For purification, recrystallize the crude product from an ethanol/water (1:1) mixture to yield 7-nitro-1-tetralone as a light-yellow solid.[8]

Data Summary: Nitration of α-Tetralone
ParameterValueReference
Starting Material α-Tetralone[8]
Reagents Potassium Nitrate, Sulfuric Acid[8]
Molar Ratio (KNO₃/Tetralone) ~1.08 : 1[8]
Temperature ≤15°C[8]
Reaction Time ~1.5 - 2 hours[8]
Expected Yield ~81% (after recrystallization)[8]
Product (Intermediate I) 7-Nitro-3,4-dihydronaphthalen-1(2H)-one[9][10][11]
CAS Number 40353-34-2[9]
Molecular Formula C₁₀H₉NO₃[9]
Molecular Weight 191.18 g/mol [9]

Part II: Synthesis of 7-Nitro-1-tetralone Oxime (Intermediate II)

Principle and Mechanistic Insight

This reaction is a classic condensation between a ketone and hydroxylamine. The nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 7-nitro-1-tetralone. This is followed by proton transfer and subsequent dehydration (elimination of a water molecule) to form the C=N double bond of the oxime. The reaction is typically carried out in a protic solvent like ethanol and is often facilitated by a mild base to neutralize the HCl released from hydroxylamine hydrochloride.

Detailed Experimental Protocol
  • Setup: Dissolve 7-nitro-1-tetralone (5.0 g, 26.1 mmol) in ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add hydroxylamine hydrochloride (2.73 g, 39.2 mmol, 1.5 eq.) and sodium acetate trihydrate (5.35 g, 39.2 mmol, 1.5 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Isolation: Pour the concentrated mixture into cold water (200 mL). A solid precipitate of the oxime will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Part III: Beckmann Rearrangement to Final Product

Principle and Mechanistic Insight

The Beckmann rearrangement is a stereospecific reaction that converts an oxime to an amide.[12] The mechanism is initiated by the protonation of the oxime's hydroxyl group by a strong acid, such as polyphosphoric acid (PPA), converting it into a good leaving group (H₂O).[4][13] In a concerted step, the alkyl group that is anti-periplanar to the leaving group migrates from carbon to the electron-deficient nitrogen, leading to the expulsion of water.[13] This 1,2-shift results in the formation of a seven-membered ring containing a nitrilium ion. This intermediate is then attacked by water (present in the acidic medium), and after a series of proton transfers and tautomerization, the final stable lactam, this compound, is formed.

Detailed Experimental Protocol
  • Setup: Place 7-nitro-1-tetralone oxime (4.0 g, 19.4 mmol) in a round-bottom flask.

  • Reaction Medium: Add polyphosphoric acid (PPA) (40 g) to the flask.

  • Reaction: Heat the stirred mixture in an oil bath at 120-130°C for 15-30 minutes. The mixture will become a homogeneous solution.

  • Work-up: Cool the reaction mixture to about 80°C and then carefully pour it onto crushed ice (200 g) with vigorous stirring.

  • Isolation: A solid product will precipitate. Allow the ice to melt completely, then collect the solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with cold water, followed by a cold sodium bicarbonate solution, and finally with water again to remove any residual acid. Dry the product. Recrystallization from ethanol or purification via column chromatography (e.g., silica gel with an ethyl acetate/hexane eluent) can be performed to obtain the pure final product.

Data Summary: Final Product
ParameterValueReference
Product Name This compound[1][14][15]
CAS Number 22246-45-3[1][14]
Molecular Formula C₁₀H₁₀N₂O₃[14]
Molecular Weight 206.20 g/mol [14]
Purity (Typical) >95-97%[14][15]
Storage Room temperature, sealed, dry[14][16]

Overall Workflow and Safety

Experimental Workflow Diagram

G start Start: α-Tetralone step1 Nitration - Add Tetralone to cold H₂SO₄ - Add KNO₃/H₂SO₄ dropwise at ≤15°C - Stir for 1 hr start->step1 workup1 Work-up 1 - Quench on ice - Filter precipitate - Wash with H₂O - Recrystallize (EtOH/H₂O) step1->workup1 intermediate1 Intermediate I: 7-Nitro-1-tetralone workup1->intermediate1 step2 Oximation - Dissolve in EtOH - Add NH₂OH·HCl & NaOAc - Reflux for 2-4 hrs intermediate1->step2 workup2 Work-up 2 - Concentrate solution - Precipitate in H₂O - Filter and wash solid step2->workup2 intermediate2 Intermediate II: 7-Nitro-1-tetralone Oxime workup2->intermediate2 step3 Beckmann Rearrangement - Add PPA - Heat at 120-130°C for 15-30 min intermediate2->step3 workup3 Work-up 3 - Quench on ice - Filter precipitate - Wash with H₂O & NaHCO₃ - Dry and purify step3->workup3 end Final Product: 7-Nitro-1,3,4,5-tetrahydro- benzo[b]azepin-2-one workup3->end

Figure 2: Step-by-step experimental workflow.

Safety Precautions
  • Strong Acids: Concentrated sulfuric acid, nitric acid, and polyphosphoric acid are extremely corrosive. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Nitration: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions. The nitrating mixture should be added slowly, and an ice bath must be readily available. Nitroaromatic compounds can be sensitive and potentially hazardous; handle with care.[10]

  • General Handling: Perform all reactions in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

laboratory protocol for preparing 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Introduction: The Significance of the Benzo[b]azepin-2-one Scaffold

The 1,3,4,5-tetrahydro-benzo[b]azepin-2-one core structure is a privileged scaffold in medicinal chemistry. As a seven-membered lactam fused to a benzene ring, it serves as a crucial building block in the development of therapeutic agents targeting the central nervous system (CNS). The title compound, this compound, is a key pharmaceutical intermediate, particularly in the synthesis pathway for novel antidepressants and other related compounds.[1] Its nitro functional group offers a versatile handle for further chemical modification, allowing for the exploration of a wide chemical space in drug discovery programs.

This document provides a comprehensive, three-stage laboratory protocol for the synthesis of this compound, commencing from the commercially available starting material, 1-tetralone. The synthetic route involves:

  • Electrophilic Aromatic Substitution: Nitration of the 1-tetralone aromatic ring to yield 7-nitro-1-tetralone.

  • Condensation: Conversion of the resulting ketone to its corresponding oxime, 7-nitro-1-tetralone oxime.

  • Beckmann Rearrangement: Acid-catalyzed ring expansion of the cyclic oxime to form the target seven-membered lactam.

Each stage is detailed with step-by-step instructions, explanations of the underlying chemical principles, and necessary safety precautions.

Overall Synthetic Workflow

The synthesis is a linear, three-step process starting from 1-tetralone. Each intermediate is isolated and purified before proceeding to the next step to ensure the final product's purity.

Synthetic Workflow Start 1-Tetralone Step1 Stage 1: Nitration Start->Step1 Intermediate1 7-Nitro-1-tetralone Step1->Intermediate1 H₂SO₄, HNO₃ Step2 Stage 2: Oximation Intermediate1->Step2 Intermediate2 7-Nitro-1-tetralone Oxime Step2->Intermediate2 NH₂OH·HCl, Na₂CO₃ Step3 Stage 3: Beckmann Rearrangement Intermediate2->Step3 Product 7-Nitro-1,3,4,5-tetrahydro- benzo[b]azepin-2-one Step3->Product Polyphosphoric Acid, Heat

Caption: Overall three-stage synthetic workflow.

Stage 1: Synthesis of 7-Nitro-1-tetralone

This stage involves the regioselective nitration of 1-tetralone. The electron-donating nature of the alkyl portion of the fused ring directs nitration primarily to the 7-position, which is para to the activating group. Strict temperature control is crucial to minimize the formation of side products.[2][3]

Materials & Reagents (Stage 1)
ReagentFormulaMW ( g/mol )Moles (equiv)Amount
1-TetraloneC₁₀H₁₀O146.191.010.0 g
Sulfuric Acid (98%)H₂SO₄98.08-~110 mL
Fuming Nitric AcidHNO₃63.01~1.1~5.0 mL
Protocol (Stage 1)
  • Preparation: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer, add 1-tetralone (10.0 g, 68.4 mmol).

  • Cooling: Place the flask in an ice-salt bath and add concentrated sulfuric acid (~80 mL) slowly while stirring, ensuring the temperature is maintained below 10°C. Stir until the tetralone is fully dissolved.

  • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (~5.0 mL, ~75 mmol) to chilled concentrated sulfuric acid (~30 mL) in an ice bath.

  • Reaction: Slowly add the pre-chilled nitrating mixture dropwise to the stirred tetralone solution via the dropping funnel. The internal temperature must be rigorously maintained at or below 0°C throughout the addition. The rate of addition should take approximately 20-30 minutes.[3]

  • Stirring: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 30 minutes.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large beaker filled with crushed ice (~500 g) with vigorous stirring. A precipitate will form.

  • Isolation: Allow the ice to melt, then collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Drying & Purification: Press the solid as dry as possible on the funnel. The crude 7-nitro-1-tetralone can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow solid.

Stage 2: Synthesis of 7-Nitro-1-tetralone Oxime

The oximation reaction is a classic condensation of a ketone with hydroxylamine. The reaction is typically performed in a buffered solution or with a mild base to liberate free hydroxylamine from its hydrochloride salt. The optimal pH for oxime formation is typically between 4 and 6.[2]

Materials & Reagents (Stage 2)
ReagentFormulaMW ( g/mol )Moles (equiv)Amount
7-Nitro-1-tetraloneC₁₀H₉NO₃191.191.08.0 g
Hydroxylamine HClNH₂OH·HCl69.491.13.2 g
Sodium CarbonateNa₂CO₃105.991.12.45 g
Ethanol (95%)C₂H₅OH46.07-~90 mL
Protocol (Stage 2)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-nitro-1-tetralone (8.0 g, 41.8 mmol), ethanol (90 mL), hydroxylamine hydrochloride (3.2 g, 46.0 mmol), and sodium carbonate (2.45 g, 23.1 mmol).[4]

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-4 hours.[4]

  • Cooling & Precipitation: After the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath. Crystals of the oxime should precipitate out of the solution.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol, followed by cold deionized water.

  • Drying: Dry the product under vacuum to yield 7-nitro-1-tetralone oxime, which can be used in the next step without further purification.

Stage 3: Beckmann Rearrangement to this compound

The Beckmann rearrangement is the cornerstone of this synthesis, converting the cyclic oxime into a seven-membered lactam through a stereospecific alkyl migration.[5][6] The reaction is catalyzed by strong acids, such as polyphosphoric acid (PPA), which acts as both the catalyst and the solvent.[7] The group anti-periplanar to the hydroxyl group on the oxime nitrogen is the one that migrates. For a tetralone oxime, this is the benzylic carbon, leading to the desired ring expansion.

Beckmann_Mechanism cluster_0 Mechanism of Beckmann Rearrangement Oxime 7-Nitro-1-tetralone Oxime Protonated Protonated Oxime Oxime->Protonated + H⁺ Transition [Transition State] Protonated->Transition Rearrangement (Ring Expansion) - H₂O Nitrilium Nitrilium Ion Intermediate Transition->Nitrilium Water_Attack Water Attack Nitrilium->Water_Attack + H₂O Imidate Imidate (Enol form of Lactam) Water_Attack->Imidate - H⁺ Lactam Target Lactam Imidate->Lactam Tautomerization

Caption: Key steps in the acid-catalyzed Beckmann rearrangement.

Materials & Reagents (Stage 3)
ReagentFormulaMW ( g/mol )Moles (equiv)Amount
7-Nitro-1-tetralone OximeC₁₀H₁₀N₂O₃206.201.05.0 g
Polyphosphoric Acid (PPA)(HPO₃)n--~50 g
Protocol (Stage 3)
  • Setup: In a 100 mL round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (~50 g).

  • Heating: Heat the PPA in an oil bath to approximately 120-130°C with stirring.

  • Addition of Oxime: Once the PPA has reached the target temperature and is stirring smoothly, add the 7-nitro-1-tetralone oxime (5.0 g, 24.2 mmol) in small portions over 15-20 minutes. The addition may be exothermic; monitor the temperature closely.

  • Reaction: Maintain the reaction mixture at 120-130°C with vigorous stirring for 2-3 hours.

  • Work-up: After cooling the reaction vessel to about 80-90°C, carefully and slowly pour the viscous mixture onto a large beaker of crushed ice (~400 g) with stirring.

  • Neutralization & Precipitation: The acidic solution should be carefully neutralized with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until it is slightly basic (pH ~8). This should be done in an ice bath as the neutralization is highly exothermic. The final product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Drying & Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate to afford pure this compound.

Safety and Handling

  • Concentrated Acids (H₂SO₄, HNO₃, PPA): These reagents are extremely corrosive and are strong oxidizing agents. Always handle them in a fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work slowly and add reagents carefully to control exothermic reactions.

  • Nitration Reaction: The nitration of aromatic compounds is a highly exothermic process. Strict adherence to the specified low temperatures is critical to prevent runaway reactions.

  • 1-Tetralone and its Derivatives: These compounds should be handled with care. Avoid inhalation of dust and skin contact.

  • Work-up Procedures: Quenching reactions on ice and neutralization steps can be highly exothermic. Perform these operations slowly and with adequate cooling.

References

Kenpaullone (9-Bromo-7,12-dihydroindolo[3,2-d]benzazepin-6(5H)-one) in Neuroscience Research

Kenpaullone (9-Bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one) in Neuroscience Research

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist Note: The compound "7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one" specified in the initial request does not correspond to a known or characterized agent in neuroscience literature. To provide a technically valuable and actionable guide, we have focused on a structurally related and extensively studied benzazepinone, Kenpaullone . This potent kinase inhibitor serves as an excellent model for exploring the application of this chemical class in neuroscience and provides a robust foundation for experimental design.

Part 1: Introduction and Mechanism of Action

Kenpaullone is a cell-permeable, ATP-competitive inhibitor of multiple protein kinases, most notably Glycogen Synthase Kinase 3β (GSK-3β) and several Cyclin-Dependent Kinases (CDKs).[1] Its action as a potent inhibitor of GSK-3β (IC₅₀ ≈ 23-230 nM) makes it a valuable tool for investigating the vast array of cellular processes regulated by this kinase.[2][3][4]

GSK-3β is a constitutively active serine/threonine kinase that acts as a critical negative regulator in numerous signaling pathways, including the Wnt/β-catenin pathway. In resting neurons, GSK-3β phosphorylates a wide range of substrates, including cytoskeletal proteins (e.g., Tau) and transcription factors, often marking them for degradation. Inhibition of GSK-3β by agents like Kenpaullone leads to the stabilization and activation of these downstream targets, profoundly impacting neuronal survival, differentiation, and plasticity.

Beyond GSK-3β, Kenpaullone also inhibits CDKs, such as CDK1/cyclin B, CDK2/cyclin A, and CDK5/p25, which are involved in cell cycle regulation and neuronal apoptosis.[5][6] This broader activity profile must be considered during experimental design, and appropriate controls should be used to dissect the specific contributions of GSK-3β versus CDK inhibition.

Key Signaling Pathway: GSK-3β Inhibition

The diagram below illustrates the canonical Wnt signaling pathway and the central role of GSK-3β. Kenpaullone's inhibitory action effectively mimics Wnt stimulation, leading to the stabilization of β-catenin.

GSK3_Pathwaycluster_outsideExtracellularcluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusWntWnt LigandFrizzledFrizzled ReceptorWnt->Frizzled BindsDshDishevelled (Dsh)Frizzled->Dsh ActivatesLRPLRP5/6KenpaulloneKenpaulloneDestruction_ComplexDestruction Complex(Axin, APC, GSK-3β)Kenpaullone->Destruction_Complex InhibitsGSK-3βDsh->Destruction_Complex InhibitsBeta_Cateninβ-cateninDestruction_Complex->Beta_Catenin PhosphorylatesUbUbiquitination &DegradationBeta_Catenin->Ub Leads toBeta_Catenin_Nucβ-cateninBeta_Catenin->Beta_Catenin_Nuc TranslocatesTCF_LEFTCF/LEFBeta_Catenin_Nuc->TCF_LEF BindsTarget_GenesTarget GeneTranscriptionTCF_LEF->Target_Genes Activates

Caption: Kenpaullone inhibits GSK-3β, stabilizing β-catenin.

Part 2: Applications in Neuroscience Research

Kenpaullone's mechanism of action makes it a versatile tool for several key areas of neuroscience investigation.

Neuroprotection and Survival Studies

GSK-3β is implicated in apoptotic pathways. Its inhibition can protect neurons from various insults, including excitotoxicity, oxidative stress, and trophic factor withdrawal.[7] Kenpaullone has been shown to promote the survival of motor neurons derived from both mouse embryonic stem cells and iPSCs from Amyotrophic Lateral Sclerosis (ALS) patients.[6][7]

Stem Cell Differentiation

By modulating the Wnt/β-catenin pathway, Kenpaullone can influence the fate of neural stem and progenitor cells (NPCs). It has been demonstrated to enhance neurogenesis from human NPCs and can be used in protocols to direct their differentiation toward specific neuronal lineages.[6][8][9]

Alzheimer's Disease (AD) Research

GSK-3β is one of the primary kinases responsible for the hyperphosphorylation of the Tau protein, a key pathological hallmark of AD. By inhibiting GSK-3β, Kenpaullone can reduce Tau phosphorylation.[10] Studies in the 5XFAD mouse model of AD have shown that Kenpaullone administration can decrease amyloid-beta plaque burden, reduce neuroinflammation, and improve cognitive performance.[11][12][13]

Neuropathic Pain Research

Recent studies have repurposed Kenpaullone, identifying its ability to enhance the expression of the K-Cl cotransporter 2 (KCC2) in neurons by inhibiting GSK3β.[14] This action helps restore normal inhibitory neurotransmission and has been shown to ameliorate pathological pain-like behaviors in preclinical models.[14][15]

Part 3: Experimental Protocols & Data

Kinase Inhibition Profile

It is crucial to understand Kenpaullone's potency and selectivity. The following table summarizes its IC₅₀ values against a panel of relevant kinases.

Kinase TargetKenpaullone IC₅₀ (µM)Reference(s)
GSK-3β 0.023 - 0.23 [2][3][4]
CDK1/Cyclin B0.4[5][6]
CDK2/Cyclin A0.68[2][5]
CDK5/p250.85[2][5][6]
Lck0.47[2]
ERK29[2][5]
c-Src15[2][5]
Casein Kinase 220[2][5]

Note: Lower IC₅₀ values indicate higher potency. The primary target in most neuroscience applications is GSK-3β.

Protocol 1: Neuroprotection Assay in Cultured Primary Neurons

This protocol details a method to assess the neuroprotective effects of Kenpaullone against glutamate-induced excitotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal Medium with B-27 supplement

  • Kenpaullone (Stock solution: 10 mM in DMSO)[2]

  • L-Glutamic acid

  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit

  • Phosphate-Buffered Saline (PBS)

Workflow Diagram:

Neuroprotection_WorkflowA1. Plate Primary Neurons(DIV 7-9)B2. Pre-treat with Kenpaullone(e.g., 1-5 µM, 2h)A->BC3. Induce Excitotoxicity(e.g., 50 µM Glutamate, 20 min)B->CD4. Wash & Return toConditioned MediumC->DE5. Incubate(24 hours)D->EF6. Assess Viability(LDH Assay)E->F

Caption: Workflow for assessing Kenpaullone's neuroprotective effects.

Step-by-Step Procedure:

  • Cell Culture: Culture primary cortical neurons on poly-D-lysine coated 96-well plates until they form a mature network (typically 7-9 days in vitro, DIV).

  • Pre-treatment: Prepare working concentrations of Kenpaullone (e.g., 0.1, 1, 5, 10 µM) in pre-warmed culture medium. Include a vehicle control (DMSO at the same final concentration). Replace the medium in the wells with the Kenpaullone/vehicle solutions and incubate for 2 hours at 37°C, 5% CO₂.

  • Excitotoxic Insult: Add L-Glutamic acid directly to the wells to a final concentration of 50 µM. Incubate for 20 minutes at 37°C. This concentration and time should be optimized for your specific culture system to achieve ~50-70% cell death.

  • Wash: Gently aspirate the medium and wash the cells three times with pre-warmed PBS to remove glutamate and Kenpaullone.

  • Recovery: Add fresh, pre-warmed culture medium back to the wells.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Viability Assessment: Measure cell death by quantifying LDH release into the culture medium according to the manufacturer's protocol. Compare LDH levels in Kenpaullone-treated wells to vehicle-treated and untreated controls.

Self-Validation & Controls:

  • Negative Control: Cells treated with vehicle only (no glutamate).

  • Positive Control: Cells treated with vehicle and glutamate.

  • Maximum LDH Release Control: Lysed cells (as per kit instructions).

  • Dose-Response: Test a range of Kenpaullone concentrations to determine the EC₅₀ for neuroprotection.

Protocol 2: Western Blot Analysis of GSK-3β Activity

This protocol provides a method to confirm Kenpaullone's inhibitory effect on GSK-3β by measuring the phosphorylation status of a known substrate, Tau, at a GSK-3β specific site (e.g., Ser396).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

  • Kenpaullone (Stock solution: 10 mM in DMSO)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Primary Antibodies:

    • Anti-phospho-Tau (Ser396)

    • Anti-total-Tau

    • Anti-β-Actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Step-by-Step Procedure:

  • Cell Treatment: Plate SH-SY5Y cells and grow to ~80% confluency. Treat cells with Kenpaullone (e.g., 5 µM) or vehicle (DMSO) for a time course (e.g., 0, 30, 60, 120 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel.

  • Western Blotting: Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Incubate with primary antibody against phospho-Tau (Ser396) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total Tau and then β-Actin to ensure equal protein loading and to normalize the phospho-signal.

Expected Outcome: A time-dependent decrease in the signal for phospho-Tau (Ser396) should be observed in Kenpaullone-treated samples compared to vehicle controls, while total Tau and β-Actin levels remain unchanged. This confirms target engagement and inhibition of GSK-3β activity in a cellular context.

Application Note: A Proposed High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for the Sensitive and Selective Quantification of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document outlines a proposed, robust, and sensitive analytical method for the quantification of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one in a biological matrix such as human plasma. Given the absence of a standardized, published method for this specific analyte, this application note leverages established principles of bioanalytical method development and validation for small molecules.[1] The proposed method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[2] This guide provides a comprehensive, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, it details a rigorous validation protocol, aligning with the principles outlined in the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines, to ensure the generation of reliable and reproducible data.[3]

Introduction

This compound (CAS: 22246-45-3) is a heterocyclic organic compound.[4][5] As a potential pharmaceutical intermediate in the development of novel therapeutics, particularly those targeting the central nervous system, the ability to accurately quantify its concentration in biological matrices is paramount for pharmacokinetic and metabolic studies.[6]

This application note addresses the critical need for a reliable analytical method by proposing a comprehensive LC-MS/MS workflow. The choice of LC-MS/MS is predicated on its superior performance in distinguishing the analyte from complex matrix components and its ability to achieve low limits of quantification, which is essential for in-vivo studies.[7] The protocols herein are designed to serve as a foundational framework for researchers, scientists, and drug development professionals, providing a clear pathway from method development to full validation.

Proposed Analytical Method: LC-MS/MS

Principle of the Method

This method combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of tandem mass spectrometry (MS/MS). The analyte is first extracted from the plasma matrix. Following chromatographic separation on a reverse-phase column, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a characteristic product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), ensures a high degree of specificity and minimizes interference from endogenous matrix components.[2]

Materials and Reagents
  • Analyte: this compound reference standard (Purity ≥95%).[8]

  • Internal Standard (IS): Stable Isotope Labeled (SIL) this compound (e.g., ¹³C₆ or D₄). A SIL-IS is the gold standard as it shares near-identical chemical and physical properties with the analyte, ensuring the most accurate correction for variability during sample processing and analysis.[9][10] If a SIL-IS is unavailable, a structurally similar analog that does not interfere with the analyte can be used.[11]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (≥99%).

  • Biological Matrix: Blank human plasma (with appropriate anticoagulant, e.g., K₂EDTA).

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of delivering reproducible gradients at analytical flow rates (e.g., Agilent 1200 series, Waters Acquity UPLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex 4000 QTRAP, Agilent 6400 series).

  • Data System: Software for instrument control, data acquisition, and processing.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples, making it suitable for high-throughput analysis.[12]

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • To each tube, add 50 µL of the respective sample (standard, QC, or unknown).

  • Add 200 µL of the internal standard working solution (prepared in acetonitrile) to each tube. The IS is added early to account for variability throughout the entire process.[13]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 50 µL Plasma Sample (Standard, QC, Unknown) add_is 2. Add 200 µL Internal Standard in Acetonitrile sample->add_is Precipitation & IS addition vortex 3. Vortex for 30 seconds add_is->vortex Mixing centrifuge 4. Centrifuge at 14,000 x g for 10 min at 4°C vortex->centrifuge Protein Removal transfer 5. Transfer 150 µL Supernatant centrifuge->transfer Isolation inject 6. Inject into LC-MS/MS transfer->inject Analysis

Caption: Protein Precipitation Workflow for Plasma Samples.

Proposed LC-MS/MS Conditions

The following parameters are proposed as a starting point for method development and should be optimized to achieve the best performance.

Table 1: Proposed Liquid Chromatography Parameters

ParameterProposed ConditionRationale
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 2.6 µm)Provides good retention and separation for a wide range of small molecules.[14]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent providing good elution strength.
Flow Rate 0.4 mL/minA standard flow rate for a 2.1 mm ID column.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B, and re-equilibrate for 2 min.A generic gradient to elute the analyte with good peak shape. Should be optimized based on analyte retention time.[15]
Column Temperature 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA typical injection volume to balance sensitivity and potential matrix effects.

Table 2: Proposed Mass Spectrometry Parameters

ParameterProposed SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe presence of nitrogen atoms in the benzazepine structure makes it amenable to protonation.
Precursor Ion (Q1) [M+H]⁺ = 207.2 m/zBased on the molecular weight of 206.20 g/mol .[4] This needs to be confirmed by infusion.
Product Ion (Q3) To be determinedThe most intense and stable fragment ion should be selected after fragmentation of the precursor ion.
Internal Standard To be determined[M+H]⁺ and product ions will depend on the mass of the stable isotopes.
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.[2]
Source Temperature 500°CTypical setting for efficient desolvation.
IonSpray Voltage 5500 VA standard voltage to promote efficient ionization.
Collision Gas NitrogenStandard collision gas for fragmentation.

Bioanalytical Method Validation Protocol

Once the analytical method is developed and optimized, it must be validated to demonstrate that it is reliable and reproducible for its intended use.[7] The validation should be performed in accordance with regulatory guidelines.[3]

G cluster_validation Method Validation Workflow start Optimized LC-MS/MS Method specificity Selectivity & Specificity start->specificity linearity Linearity & Range start->linearity accuracy_precision Accuracy & Precision start->accuracy_precision lod_loq LOD & LOQ start->lod_loq matrix_effect Matrix Effect start->matrix_effect stability Stability Assessment start->stability end Validated Method accuracy_precision->end Final Approval

Caption: Core Components of Bioanalytical Method Validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and their typical acceptance criteria.

Table 3: Method Validation Parameters and Acceptance Criteria

ParameterPurposeExperimental ApproachAcceptance Criteria
Selectivity & Specificity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Analyze at least 6 different blank matrix lots.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Analyze a calibration curve with a blank, a zero standard, and at least 6 non-zero standards.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the reproducibility of measurements (precision).Analyze QC samples at LLOQ, low, mid, and high concentrations in at least 5 replicates per level, over at least 3 separate runs.Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable accuracy and precision.The lowest standard on the calibration curve that meets accuracy and precision criteria.Accuracy within ±20% of nominal and precision (%CV) ≤20%.
Matrix Effect To assess the ion suppression or enhancement caused by the biological matrix.Compare the analyte response in post-extraction spiked samples to the response in a neat solution at low and high concentrations.The coefficient of variation (%CV) of the matrix factor across different lots should be ≤15%.
Stability To ensure the analyte is stable under various storage and handling conditions.Analyze QC samples (low and high conc.) after subjecting them to freeze-thaw cycles, short-term bench-top storage, and long-term storage.Mean concentrations of stability samples should be within ±15% of nominal concentrations of freshly prepared samples.

Conclusion

This application note provides a detailed framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of this compound in human plasma. The proposed protein precipitation sample preparation protocol is rapid and straightforward, while the LC-MS/MS parameters offer a solid starting point for method optimization. Adherence to the outlined validation protocol, grounded in regulatory guidelines, will ensure the generation of high-quality, reliable, and reproducible data crucial for advancing drug development and research activities involving this compound.

References

High-Throughput Analysis of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one and its Metabolites by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The characterization of metabolic pathways is a cornerstone of modern drug discovery and development, providing critical insights into the efficacy, safety, and pharmacokinetic profile of new chemical entities.[1][2] This application note presents a comprehensive and robust methodology for the identification and analysis of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one and its principal metabolites using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). As a nitroaromatic compound, its primary metabolic route involves the reduction of the nitro group, a pathway with significant toxicological implications.[3][4] We provide detailed, field-tested protocols for in vitro metabolite generation using liver microsomes, sample preparation from complex biological matrices such as plasma, and a validated HPLC-MS/MS method for high-sensitivity detection. This guide is designed for researchers, scientists, and drug development professionals, offering both the procedural steps and the scientific rationale behind them to ensure reproducible and reliable results.

Introduction: The Rationale for Metabolite Profiling

This compound is a benzazepine derivative that serves as a key intermediate in pharmaceutical synthesis.[5][6] Before a drug candidate can advance through the development pipeline, a thorough understanding of its metabolic fate is required by regulatory agencies. Metabolite profiling helps to:

  • Identify pharmacologically active or potentially toxic metabolites.

  • Elucidate clearance mechanisms, which influences dosing regimens.

  • Assess the potential for drug-drug interactions.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier analytical technique for these studies, offering unparalleled sensitivity and selectivity for detecting and structurally characterizing drug metabolites in complex biological samples.[7][8][9]

Predicted Metabolic Pathway: The Biotransformation of a Nitroaromatic Compound

The chemical structure of this compound is dominated by the presence of a nitroaromatic group. In biological systems, this group is a primary target for metabolic enzymes. The principal biotransformation is a six-electron reduction, catalyzed by nitroreductases such as cytochrome P450 reductase, which are abundant in liver microsomes.[4][10][11]

This reduction is a stepwise process that produces reactive intermediates:

  • Nitro Group (Parent): The original compound.

  • Nitroso Intermediate: The first reduction product.

  • Hydroxylamine Intermediate: The second reduction product.

  • Amine Metabolite: The final, stable reduction product.

The nitroso and hydroxylamine intermediates can be chemically reactive and are often implicated in mechanisms of toxicity.[3][12] Therefore, an effective analytical method must be capable of detecting both the stable final product (amine) and, if possible, the transient intermediates.

G Parent 7-Nitro Compound (Parent Drug) Nitroso Nitroso Intermediate Parent->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +2e-, +2H+ Amine 7-Amino Compound (Final Metabolite) Hydroxylamine->Amine +2e-, +2H+

Figure 1: Predicted metabolic pathway of this compound via nitroreduction.

Experimental Protocols

This section provides step-by-step protocols for generating and analyzing the metabolites of this compound. The entire analytical workflow is designed for high-throughput and reproducibility.

G cluster_0 Sample Generation & Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Interpretation start Biological Sample (Plasma or Microsome Incubate) ppt Protein Precipitation (Add 3:1 Cold Acetonitrile) start->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant dry Evaporate to Dryness (Nitrogen Stream) supernatant->dry reconstitute Reconstitute in Initial Mobile Phase dry->reconstitute hplc HPLC Separation (C18 Column, Gradient Elution) reconstitute->hplc ms MS Detection (Positive ESI) hplc->ms full_scan Full Scan (MS1) Identify Parent & Metabolite m/z ms->full_scan msms Tandem MS (MS/MS) Fragment for Structural Confirmation full_scan->msms analysis Confirm Structure & Relative Abundance msms->analysis

Figure 2: Comprehensive workflow from sample preparation to data analysis.

Protocol for In Vitro Metabolite Generation

Rationale: Incubating the parent drug with liver microsomes is a standard preclinical method to generate metabolites in a controlled environment. Microsomes contain a high concentration of the drug-metabolizing enzymes responsible for nitroreduction.[10][12]

Materials:

  • This compound

  • Pooled Human or Rat Liver Microsomes (HLM or RLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and G6P dehydrogenase)

  • Phosphate Buffer (100 mM, pH 7.4)

  • Acetonitrile (LC-MS Grade), chilled to -20°C

Procedure:

  • Prepare Incubation Mix: In a microcentrifuge tube, combine 50 µL of phosphate buffer, 10 µL of the NADPH regenerating system, and liver microsomes to a final protein concentration of 1 mg/mL.

  • Pre-warm: Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Initiate Reaction: Add the parent drug (e.g., from a DMSO stock) to a final concentration of 1-10 µM.

  • Incubate: Continue incubation at 37°C for a specified time (e.g., 60 minutes).

  • Terminate Reaction: Stop the reaction by adding 3 volumes of ice-cold acetonitrile (e.g., 200 µL). This simultaneously halts enzymatic activity and precipitates proteins.

  • Clarify Sample: Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate for subsequent analysis.

Protocol for Sample Preparation from Plasma

Rationale: Biological fluids like plasma contain high concentrations of proteins and phospholipids that can interfere with analysis by causing ion suppression in the MS source and fouling the HPLC column.[13][14] Protein precipitation is a rapid, cost-effective, and efficient method for removing the majority of these interferences.[15]

Procedure:

  • Aliquot Sample: Place 100 µL of plasma into a microcentrifuge tube.

  • Precipitate Proteins: Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex: Mix vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Isolate Supernatant: Transfer the clear supernatant to a clean tube.

  • Concentrate Sample: Evaporate the solvent to dryness using a gentle stream of nitrogen.[16] This step concentrates the analytes, increasing sensitivity.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex to ensure the analytes are fully dissolved. This step is critical for ensuring sharp peak shapes during chromatography.

  • Final Clarification: Centrifuge one last time to pellet any remaining particulates and transfer the supernatant to an HPLC vial.

HPLC-MS/MS Analytical Method

Rationale: This method uses Reversed-Phase HPLC (RP-HPLC) to separate the parent drug from its more polar metabolites based on hydrophobicity.[17][18][19] Gradient elution is employed to ensure that both the relatively non-polar parent compound and its more polar (earlier eluting) metabolites are resolved effectively within a short run time.[20] Electrospray Ionization (ESI) in positive mode is chosen as it is a soft ionization technique that efficiently ionizes the amine-containing metabolites, primarily generating protonated molecular ions ([M+H]+) with minimal in-source fragmentation.[1][21][22]

HPLC Parameters
ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule analysis, providing excellent retention and resolution.[23]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes ionization in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent to elute compounds from the C18 column.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µL
Gradient See Table 2
Table 2: HPLC Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
0.5955
4.0595
5.0595
5.1955
6.0955
Mass Spectrometry Parameters
ParameterSettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveESI is a soft ionization technique ideal for small molecules. Positive mode is optimal for protonating the amine metabolite.
Scan Type Full Scan (MS1) followed by data-dependent MS/MSFull scan identifies potential metabolites; MS/MS provides structural confirmation.[24]
MS1 Scan Range m/z 100-500Covers the expected mass range of the parent and metabolites.
Capillary Voltage 3.5 kVOptimizes spray formation.
Gas Temp. 325°CAids in desolvation of droplets.
Gas Flow 10 L/min
Collision Energy Ramped (e.g., 10-40 eV)A range of energies ensures comprehensive fragmentation for structural analysis.

Data Analysis and Expected Results

Metabolite identification is a systematic process of comparing the in vitro or in vivo samples against a control (blank matrix or a t=0 incubation).

  • Extract Ion Chromatograms (EICs): Based on the predicted metabolic transformations, EICs are generated for the exact masses of the parent drug and its expected metabolites.

  • Retention Time Shift: In RP-HPLC, metabolites are typically more polar than the parent drug and will therefore elute earlier. The 7-amino metabolite is expected to have a significantly shorter retention time than the 7-nitro parent compound.

  • MS/MS Fragmentation: The identity of a suspected metabolite is confirmed by comparing its MS/MS fragmentation pattern to that of the parent drug. Common fragmentation patterns confirm the core structure, while mass shifts in fragments can pinpoint the site of metabolism.

Table 3: Expected m/z Values for Key Analytes
CompoundFormulaExact Mass[M+H]+ (m/z)
7-Nitro- (Parent) C10H10N2O3206.0691207.0764
7-Hydroxylamine- C10H12N2O2192.0899193.0972
7-Amino- (Metabolite) C10H12N2O176.0950177.1023

Method Validation Principles

For use in regulated studies, this analytical method must be validated according to guidelines from bodies like the FDA or ICH.[25][26][27] A full validation would rigorously assess:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Accuracy and Precision: Demonstrating the closeness of measured values to the true value and the reproducibility of the measurements.

  • Calibration Curve and Linearity: Defining the quantitative range of the assay.

  • Recovery: The efficiency of the sample preparation process.

  • Stability: Ensuring the analyte is stable in the biological matrix and throughout the sample preparation process.[28]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the HPLC-MS/MS analysis of this compound and its metabolites. By combining optimized protocols for sample preparation with a high-sensitivity LC-MS/MS method, researchers can confidently identify and characterize critical metabolic pathways. The methodologies described herein are robust, reproducible, and suitable for high-throughput screening applications in the drug development industry, ultimately enabling a more complete understanding of a candidate's metabolic profile.

References

Application Notes and Protocols for the Purification of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one (CAS No. 22246-45-3) is a key intermediate in the synthesis of various pharmacologically active compounds, including novel antidepressants and other central nervous system agents.[1] The purity of this intermediate is paramount, as the presence of impurities can lead to undesirable side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. This document provides detailed protocols and technical guidance for the purification of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are based on established chemical principles and purification techniques for analogous benzodiazepinone structures.

The core structure, a bicyclic system containing a lactam within a seven-membered ring and a nitro functional group, dictates its physicochemical properties, such as polarity and solubility, which are critical considerations for developing an effective purification strategy. Commercially available batches of this compound typically have a purity of 95-97%, indicating that residual starting materials, by-products, or degradation products may be present.[2][3]

Understanding Potential Impurities

A robust purification strategy begins with an understanding of the potential impurities that may be present in the crude product. These can originate from the synthetic route employed. Common synthetic pathways to similar benzodiazepine cores may introduce the following types of impurities:

  • Unreacted Starting Materials: Depending on the specific synthesis, these could include precursors to the bicyclic ring system.

  • Isomeric By-products: Nitration of the benzene ring can sometimes lead to the formation of other nitro-isomers, which may have similar properties to the desired product, making them challenging to separate.

  • Over-reacted or Side-reaction Products: The reaction conditions might lead to the formation of undesired related substances.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

Purification Strategies

Two primary techniques are recommended for the purification of this compound: Recrystallization and Column Chromatography . The choice between these methods will depend on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Strategy Selection Workflow

Purification Strategy Selection start Crude 7-Nitro-1,3,4,5-tetrahydro- benzo[B]azepin-2-one purity_check Assess Purity (TLC, HPLC, NMR) start->purity_check high_purity Purity > 90%? purity_check->high_purity Yes low_purity Purity < 90%? purity_check->low_purity No recrystallization Recrystallization high_purity->recrystallization chromatography Column Chromatography low_purity->chromatography final_product High-Purity Product (>99%) recrystallization->final_product reassess Reassess Purity chromatography->reassess reassess->recrystallization Purity now >90% reassess->chromatography Still impure

Caption: Workflow for selecting the appropriate purification method.

Protocol 1: Recrystallization

Recrystallization is a highly effective technique for removing small amounts of impurities from a solid sample, provided a suitable solvent is identified. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.

Rationale: The presence of the polar nitro group and the lactam ring suggests that polar solvents will be effective for recrystallization. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Solvent Screening

A preliminary solvent screen is crucial for identifying the optimal recrystallization solvent.

Solvent SystemObservation at Room Temp.Observation at Boiling PointSuitability
EthanolSparingly SolubleSolubleGood
IsopropanolSparingly SolubleSolubleGood
Ethyl AcetateSlightly SolubleSolublePotential
WaterInsolubleInsolublePoor (as single solvent)
TolueneInsolubleSlightly SolublePoor
Ethanol/WaterSparingly SolubleSolubleExcellent (for inducing crystallization)
Step-by-Step Protocol
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol (e.g., 5-10 mL per gram of crude material) and a boiling chip.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux.

  • Achieving Saturation: Continue adding small portions of hot ethanol until all the solid has just dissolved. It is critical to avoid adding an excess of solvent, as this will reduce the recovery yield.

  • Decoloration (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% w/w of the solute), and then bring the solution back to a boil for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated filter funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Inducing Further Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Flash Column Chromatography

For crude material with significant impurities or for separating isomeric by-products, flash column chromatography is the method of choice. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).

Rationale: The polarity of this compound makes it well-suited for normal-phase chromatography on silica gel. A solvent system of intermediate polarity will be required to achieve good separation. A mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is commonly employed. A similar compound, 2,3,4,5-Tetrahydro-7-nitro-1,4-benzoxapine, has been purified using a chloroform:methanol system.[4]

Mobile Phase Selection (via TLC)
  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in various solvent systems (e.g., different ratios of hexane:ethyl acetate or dichloromethane:methanol).

  • The ideal solvent system will provide a retention factor (Rf) of approximately 0.3-0.4 for the desired compound, with good separation from all impurities.

Trial Solvent System (v/v)Rf of Target CompoundSeparation from Impurities
Hexane:Ethyl Acetate (1:1)~0.5Moderate
Hexane:Ethyl Acetate (2:1)~0.35Good
Dichloromethane:Methanol (98:2)~0.4Excellent

Step-by-Step Protocol

Column Chromatography Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column 1. Prepare Silica Gel Slurry and Pack Column prep_sample 2. Prepare Sample: Adsorb onto Silica Gel prep_column->prep_sample load_sample 3. Load Sample onto Column prep_sample->load_sample elute 4. Elute with Mobile Phase (e.g., Hexane:EtOAc) load_sample->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze pool 7. Pool Pure Fractions analyze->pool evaporate 8. Evaporate Solvent pool->evaporate final_product High-Purity Product evaporate->final_product

Caption: Step-by-step workflow for purification via flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane:ethyl acetate 3:1). Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation. Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture and gradually increase the polarity if a gradient elution is required. For example, start with hexane:ethyl acetate (3:1) and gradually move to (2:1) and then (1:1).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL for a medium-sized column) in test tubes or vials.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the elution solvent. Visualize the spots under UV light.

  • Pooling and Solvent Removal: Combine the fractions that contain the pure desired product. Remove the solvent using a rotary evaporator.

  • Final Drying: Dry the resulting solid in a vacuum oven to remove any residual solvent.

Purity Assessment

After purification, the purity of the this compound should be confirmed using appropriate analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase such as acetonitrile/water or methanol/water is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR will confirm the chemical structure and can reveal the presence of impurities if their signals are detectable.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₀H₁₀N₂O₃, MW: 206.20 g/mol ).[2]

  • Melting Point: A sharp melting point range is indicative of high purity.

Safety Precautions

  • This compound is an organic compound and should be handled with appropriate safety precautions.[1]

  • Wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and skin contact.[1]

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Note: A Tiered Strategy for Screening 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework and detailed protocols for the initial biological characterization of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one, a novel compound with an uncharacterized activity profile. Given that the benzazepine scaffold is prevalent in compounds with significant central nervous system (CNS) activity, we propose a tiered screening cascade designed to first identify cytotoxic or cytostatic effects, and then to elucidate potential mechanisms of action through relevant secondary and counter-screens.[1][2] This guide is intended for researchers, scientists, and drug development professionals initiating a screening campaign for novel small molecules.

Introduction: The Benzazepine Scaffold and a Strategy for a Novel Compound

The compound this compound belongs to the benzazepine class of molecules. This structural family is noted for a diverse range of pharmacological activities, including anti-depressant, anti-hypertensive, and anxiolytic properties.[1][2] Many approved drugs and clinical candidates containing this core structure interact with CNS targets, such as G-protein coupled receptors (GPCRs) and enzymes.[3][4][5]

As the specific biological target of this compound is unknown, a target-agnostic or phenotypic screening approach is the most logical starting point.[6][7] This strategy allows for the discovery of a compound's effects in a cellular context without pre-existing knowledge of its molecular target. Our proposed workflow begins with a broad high-throughput screen to assess the compound's impact on cell viability, a fundamental indicator of biological activity. Positive "hits" from this primary screen are then subjected to a series of secondary and counter-screens to confirm activity, probe for a specific mechanism of action, and rule out assay artifacts.

The Screening Cascade: A Multi-Tiered Approach

A successful screening campaign efficiently funnels a large number of initial compounds down to a few well-characterized hits. We employ a tiered approach, where each level provides deeper insights while reducing the number of compounds for more complex and resource-intensive assays.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Triage cluster_2 Tier 3: Mechanism of Action Studies cluster_3 Outcome Primary Primary HTS: Cell Viability Assay (e.g., CellTiter-Glo®) Confirmation Dose-Response Curve (Calculate IC50) Primary->Confirmation Initial Hits CounterScreen Luciferase Counter-Screen (Rule out assay interference) Confirmation->CounterScreen Confirmed Hits Secondary_Enzyme Secondary Assay: Biochemical Screen (e.g., Enzyme Inhibition) CounterScreen->Secondary_Enzyme Validated Hits (Non-artifactual) Secondary_Receptor Secondary Assay: Target Engagement (e.g., Receptor Binding) CounterScreen->Secondary_Receptor Validated Hits (Non-artifactual) Lead_Generation Hit Prioritization & Lead Generation Secondary_Enzyme->Lead_Generation Secondary_Receptor->Lead_Generation

Caption: Tiered screening cascade for this compound.

Tier 1: Primary High-Throughput Screening (HTS)

The initial goal is to determine if the compound exhibits any biological activity at a cellular level. A cell viability assay is a robust and efficient primary screen to detect broad cytotoxic or anti-proliferative effects.[8] We recommend a luminescence-based assay that quantifies ATP, as the signal is directly proportional to the number of metabolically active cells.[9]

Protocol 1: Luminescent Cell Viability Assay (ATP Quantification)

This protocol is based on the principles of the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[9]

Causality and Experimental Choices:

  • Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) is chosen for its relevance to potential CNS effects. These cells are robust and suitable for HTS.

  • Endpoint: ATP level is a sensitive indicator of metabolic health. A decrease in ATP is a hallmark of cytotoxicity or cell death.

  • Detection Method: Luminescence offers a wide dynamic range and high sensitivity, making it ideal for detecting subtle changes in cell viability in a high-throughput format.[10]

Protocol_1 A 1. Seed Cells (SH-SY5Y at 5,000 cells/well in 96-well plates) B 2. Incubate (24h at 37°C, 5% CO2) Allow cells to adhere A->B C 3. Compound Treatment (Add serial dilutions of compound) Include Vehicle (DMSO) and Positive (Staurosporine) controls B->C D 4. Incubate (48h at 37°C, 5% CO2) C->D E 5. Assay Equilibrate plate to RT Add CellTiter-Glo® Reagent (1:1 ratio) D->E F 6. Lyse & Stabilize (2 min orbital shaking, then 10 min RT incubation) E->F G 7. Read Luminescence (Plate-reading luminometer) F->G H 8. Data Analysis (Normalize to controls, calculate IC50) G->H

Caption: Workflow for the primary cell viability screen.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS).

    • Trypsinize and count cells. Resuspend to a density of 5 x 10⁴ cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a white, opaque-walled 96-well plate (5,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation and Dosing:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution to create a dose-response curve (e.g., 100 µM to 1 nM final concentration).

    • Controls:

      • Vehicle Control: 0.1% DMSO in medium (represents 100% viability).

      • Positive Control: Staurosporine (1 µM) or another known cytotoxic agent (represents 0% viability).

      • Blank: Medium only (for background subtraction).

    • Add the compound dilutions and controls to the respective wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Data Normalization: Calculate the percent viability for each concentration: % Viability = [(Luminescence_Sample - Luminescence_Blank) / (Luminescence_Vehicle - Luminescence_Blank)] * 100

    • Plot the % Viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Hypothetical Data Presentation:

Concentration (µM)Raw Luminescence (RLU)% Viability
Vehicle (0.1% DMSO)850,000100.0%
0.01845,00099.4%
0.1830,00097.6%
1.0450,00052.9%
10.055,0006.5%
100.05,0000.6%
Positive Control (Staurosporine)2,0000.2%
Blank (Medium Only)1,0000.0%
Calculated IC₅₀ 1.1 µM

Tier 2: Hit Confirmation and Triage

A single-point screen may yield false positives. Any compound showing significant activity (e.g., >50% inhibition of viability) must be re-tested in a full dose-response format to confirm its potency (IC₅₀). A critical next step is to perform a counter-screen to ensure the observed activity is not an artifact of the assay technology itself.

Protocol 2: Luciferase Inhibition Counter-Screen

Causality and Experimental Choices:

  • Purpose: Compounds can directly inhibit the luciferase enzyme, leading to a false positive signal (a drop in luminescence that is not due to cell death).[11] This assay tests for direct enzyme inhibition in a cell-free system.

  • Method: A purified luciferase enzyme is mixed with the compound and its substrate. A decrease in luminescence indicates direct inhibition of the reporter enzyme.[12]

Protocol_2 A 1. Prepare Reagents - Compound dilutions in buffer - Purified Luciferase enzyme - Luciferase substrate (Luciferin + ATP) B 2. Plate Setup (384-well) Add compound dilutions Add Luciferase enzyme A->B C 3. Pre-incubate (15 min at RT) Allows compound-enzyme interaction B->C D 4. Initiate Reaction Add Luciferase substrate C->D E 5. Read Luminescence (Immediately) D->E F 6. Data Analysis Calculate % Inhibition of Luciferase E->F

Caption: Workflow for the luciferase inhibition counter-screen.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the hit compound in assay buffer (e.g., PBS).

    • Prepare a solution of purified firefly luciferase enzyme in assay buffer.

    • Prepare the luciferase assay reagent containing D-luciferin and ATP.

    • Positive Control: Use a known luciferase inhibitor (e.g., Firefly luciferase-IN-1).[12]

  • Assay Protocol (384-well plate):

    • Add 5 µL of each compound dilution to triplicate wells.

    • Add 10 µL of the purified luciferase solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 15 µL of the luciferase assay reagent.

    • Immediately measure luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% enzyme activity).

    • A compound is considered an assay artifact if it shows significant inhibition of the purified enzyme at concentrations similar to its cell viability IC₅₀.

Tier 3: Mechanism of Action (MoA) Elucidation

Validated hits that are not assay artifacts can now be investigated in more specific, target-oriented secondary assays. Based on the broad activities of benzazepines, we propose two parallel paths: an enzyme inhibition assay and a receptor binding assay.[1][2][4]

Protocol 3: Biochemical Enzyme Inhibition Assay

Causality and Experimental Choices:

  • Purpose: To determine if the compound's activity is due to the inhibition of a specific enzyme. This moves from a phenotypic to a target-based assay.[13][14]

  • Methodology: A generic kinase assay is described, as kinases are a major class of drug targets. The principle involves measuring the consumption of ATP or the formation of a phosphorylated product.[15]

Step-by-Step Methodology:

  • Reagents: Kinase of interest, peptide substrate, ATP, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Add compound dilutions to a 384-well plate.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the signal (e.g., luminescence corresponding to ADP produced) according to the detection kit's protocol.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀.

Protocol 4: Competitive Radioligand Binding Assay

Causality and Experimental Choices:

  • Purpose: To determine if the compound binds to a specific receptor, a common mechanism for CNS-active drugs.[16][17]

  • Methodology: This assay measures the ability of the test compound to displace a radiolabeled ligand with known affinity for the target receptor (e.g., a dopamine or serotonin receptor).[18][19][20]

Step-by-Step Methodology:

  • Reagents: Cell membranes expressing the receptor of interest, a specific radioligand (e.g., ³H-spiperone for D₂ receptors), unlabeled competitor (test compound), and binding buffer.

  • Procedure:

    • In a 96-well filter plate, combine the cell membranes, a fixed concentration of the radioligand, and serial dilutions of the test compound.

    • Controls:

      • Total Binding: Radioligand + membranes (no competitor).

      • Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a known unlabeled ligand.

    • Incubate to allow binding to reach equilibrium.

    • Wash the plate on a vacuum manifold to separate bound from free radioligand.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percent specific binding against the log of the test compound concentration to determine the IC₅₀. The IC₅₀ can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Interpretation and Path Forward

The collective data from this screening cascade provides a comprehensive initial profile of this compound.

  • Potent Cytotoxicity (Low IC₅₀ in Tier 1): If the compound is highly cytotoxic and shows no specific activity in secondary screens, it may be a candidate for oncology research but is less likely to be a CNS therapeutic.

  • No Activity: If no significant activity is observed in the primary screen, the compound is deprioritized for this line of investigation.

  • Confirmed Hit with Specific MoA: If the compound has a confirmed cellular IC₅₀, is not a luciferase inhibitor, and shows potent activity in a specific secondary assay (e.g., inhibits a particular kinase or binds to a specific receptor), it becomes a validated hit.

A validated hit is a strong starting point for a medicinal chemistry program aimed at lead optimization, where analogues are synthesized to improve potency, selectivity, and drug-like properties.

References

Application Notes and Protocols for the Utilization of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzazepinone Scaffold and the Significance of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

The benzo[b]azepin-2-one scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its conformational flexibility and ability to interact with a diverse range of biological targets. This core is present in numerous pharmacologically active agents. The specific compound, this compound (CAS 22246-45-3), is a key synthetic intermediate, particularly noted for its role in the development of antidepressant medications.[1]

The introduction of a nitro group at the 7-position is a critical chemical feature. The nitro group is a strong electron-withdrawing group that can significantly influence the molecule's electronic properties, binding interactions, and metabolic profile.[2] While the nitro moiety is a component of many successful drugs, its presence necessitates a thorough investigation of its metabolic fate, as it can be reduced in vivo to form potentially reactive hydroxylamines and amines.[3] Therefore, a comprehensive evaluation of this compound and its derivatives requires a dual focus: exploring its potential therapeutic activities while rigorously assessing its safety and metabolic stability.

This document provides a detailed guide for researchers on how to approach the characterization and potential development of this compound, leveraging insights from related benzazepinone derivatives and establishing robust protocols for its evaluation.

Potential Therapeutic Applications: Insights from Related Analogs

While this compound is primarily documented as a synthetic intermediate, the broader class of benzazepinone derivatives has shown promise in several therapeutic areas.[1] These findings provide a logical starting point for investigating the potential of this specific molecule and its subsequent derivatives.

  • Metabolic Disorders: A notable study highlighted a series of benzazepinone derivatives as potent inhibitors of glycogen phosphorylase (GP), a key enzyme in glycogen metabolism.[4] The lead compound in that study demonstrated significant efficacy in hyperglycemic animal models, suggesting that the benzazepinone scaffold is a viable starting point for the development of novel anti-diabetic agents.

  • Oncology: The benzazepine structure has been explored for its potential in cancer therapy. For instance, novel spiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives have been identified as potent PARP-1 inhibitors, inducing apoptosis in cancer cell lines.[5] This suggests that derivatives of this compound could be synthesized and screened for anticancer activity.

  • Cardiovascular Conditions: Pharmacological studies on other benzazepinone series have revealed inotropic, chronotropic, and calcium antagonist properties.[6] These findings indicate a potential for developing cardiovascular drugs, but also underscore the critical need for early cardiovascular safety screening (e.g., hERG liability).

  • Central Nervous System (CNS) Disorders: Given its established use as an intermediate for antidepressants, the most direct line of investigation is in the CNS space.[1] The benzazepine core is found in drugs like Lorcaserin, a selective 5-HT2C receptor agonist used for weight management, which acts on hypothalamic pathways to promote satiety.[7] This precedent supports the exploration of this compound derivatives for activity at various CNS receptors.

Experimental Workflows and Protocols

A systematic approach is essential to characterize a new chemical entity. The following workflow and detailed protocols provide a comprehensive framework for the initial assessment of this compound.

G cluster_0 Initial Screening Phase cluster_1 Target & Mechanistic Assays cluster_2 Safety & ADME Profiling Compound Acquisition Compound Acquisition Purity Analysis (LC-MS/NMR) Purity Analysis (LC-MS/NMR) Compound Acquisition->Purity Analysis (LC-MS/NMR) Solubility Assessment Solubility Assessment Purity Analysis (LC-MS/NMR)->Solubility Assessment Cell Viability Assay Protocol 1: Cell Viability & Cytotoxicity Solubility Assessment->Cell Viability Assay Target-Based Screening Protocol 2: Target-Based Assay (e.g., Glycogen Phosphorylase) Cell Viability Assay->Target-Based Screening Metabolic Stability Protocol 3: Nitro-Reduction Assay Cell Viability Assay->Metabolic Stability Mechanism of Action Studies Mechanism of Action Studies Target-Based Screening->Mechanism of Action Studies Phenotypic Screening Phenotypic Screening Phenotypic Screening->Mechanism of Action Studies Off-Target Screening Off-Target Screening Metabolic Stability->Off-Target Screening Cardiotoxicity Assay Protocol 4: hERG Liability Assay Cardiotoxicity Assay->Off-Target Screening

Caption: High-level workflow for the initial characterization of a novel chemical entity.

Protocol 1: Cell Viability and Cytotoxicity Assessment

Objective: To determine the concentration range over which this compound affects cell viability, establishing a therapeutic window for further assays. The ATP-based CellTiter-Glo® assay is recommended for its high sensitivity.[8]

Materials:

  • Human cell line (e.g., HepG2 for general toxicity, or a disease-relevant cell line).

  • Complete culture medium.

  • 96-well opaque-walled plates.

  • This compound (stock solution in DMSO).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Plate-reading luminometer.

Procedure:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.[9]

  • Compound Preparation: Prepare a 10-point serial dilution of the test compound in culture medium from the DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the seeding medium and add 100 µL of the medium containing the various compound concentrations to the wells. Include vehicle control (DMSO only) and no-cell control (medium only) wells.

  • Incubation: Incubate the plate for a relevant time period (e.g., 48 or 72 hours).

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from the no-cell control wells.

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized data against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHepG272> 100
Positive Control (e.g., Doxorubicin)HepG2720.5
Protocol 2: In Vitro Glycogen Phosphorylase Inhibition Assay

Objective: To evaluate the direct inhibitory activity of the compound on glycogen phosphorylase (GP), a potential target for type 2 diabetes.[4]

Materials:

  • Rabbit muscle Glycogen Phosphorylase a (GPa).

  • Assay Buffer: 50 mM HEPES, 100 mM KCl, 2.5 mM MgCl2, pH 7.2.

  • Substrates: Glycogen, Glucose-1-phosphate (G1P).

  • AMP (allosteric activator).

  • Inorganic pyrophosphatase.

  • Phosphoglucomutase.

  • Glucose-6-phosphate dehydrogenase.

  • NADP+.

  • Test compound and a known GP inhibitor (e.g., CP-91149).

  • 384-well UV-transparent plates.

  • Spectrophotometric plate reader.

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix in the assay buffer containing all enzymes and substrates except G1P.

  • Compound Addition: Add 1 µL of the test compound at various concentrations (in DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 20 µL of the GPa-containing master mix to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of G1P solution.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm (due to the conversion of NADP+ to NADPH) every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration.

    • Normalize the velocities to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

G cluster_0 Glycogenolysis Pathway Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P GP GP Glycogen Phosphorylase (GP) Compound Benzazepinone Inhibitor Compound->GP G Parent R-NO2 (Nitro Compound) Metabolite R-NH2 (Amino Metabolite) Parent->Metabolite Reduction Enzyme Nitroreductases (e.g., in Liver Microsomes) + NADPH Enzyme->Metabolite

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one. This molecule is a valuable intermediate in medicinal and pharmaceutical chemistry, often serving as a key building block for the development of novel therapeutics, including antidepressants and other central nervous system agents.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its multi-step synthesis. We will provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Synthetic Overview: The Beckmann Rearrangement Pathway

The most common and reliable laboratory-scale synthesis of the target compound proceeds via a three-step sequence starting from α-tetralone. This pathway involves an electrophilic aromatic substitution (nitration), followed by oxime formation, and culminates in a ring-expansion via the Beckmann rearrangement.[2]

Synthetic_Workflow A α-Tetralone B Step 1: Nitration A->B HNO₃ / H₂SO₄ C 7-Nitro-α-tetralone B->C D Step 2: Oximation C->D NH₂OH·HCl E 7-Nitro-α-tetralone Oxime D->E F Step 3: Beckmann Rearrangement E->F Polyphosphoric Acid (PPA) or H₂SO₄ G 7-Nitro-1,3,4,5-tetrahydro- benzo[b]azepin-2-one F->G

Caption: Overall synthetic workflow for this compound.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing causal analysis and actionable solutions.

Step 1: Nitration of α-Tetralone

Question 1: My reaction temperature is increasing uncontrollably during the addition of the nitrating mixture. What is happening and what is the immediate course of action?

Answer: You are experiencing a runaway reaction, a dangerous situation common to exothermic processes like nitration.[3][4] The heat generated by the reaction is exceeding the capacity of your cooling system.

  • Immediate Actions:

    • Immediately cease the addition of the nitrating agent.[3]

    • Increase the efficiency of the cooling bath (e.g., add more dry ice or salt to your ice bath).

    • If the temperature continues to rise dramatically, and as a last resort, prepare for an emergency quench by cautiously pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring. Extreme caution is advised , as the dilution of concentrated acid is also highly exothermic.[3]

    • Alert your supervisor and adhere to all laboratory emergency protocols.

  • Causality and Prevention:

    • Inadequate Cooling: Your cooling bath may be insufficient. For nitrations, a bath temperature of -5 to 0 °C is often required. Ensure the flask is adequately immersed.

    • Addition Rate is Too Fast: The nitrating mixture must be added dropwise, allowing the cooling system to dissipate the heat from the reaction between each addition.

    • Poor Agitation: Inefficient stirring can create localized "hot spots" of high reactant concentration, initiating a runaway.[3] Ensure vigorous and consistent overhead or magnetic stirring.

Question 2: My yield of 7-nitro-α-tetralone is low, and I recover a significant amount of starting material. What are the likely causes?

Answer: Low yields in nitration often point to incomplete reactions or issues with the reaction conditions.

  • Potential Causes and Solutions:

    • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. After the addition of the nitrating agent is complete, allow the reaction to stir at the controlled temperature (e.g., 0-5 °C) for a specified period (e.g., 1-2 hours) before workup. A slight, carefully monitored increase in temperature might be necessary, but this increases the risk of side products.

    • Improper Acid Ratio: The role of sulfuric acid is to protonate nitric acid, generating the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[5] An incorrect ratio can lead to a lower concentration of the nitronium ion. Ensure your nitric and sulfuric acids are of the correct concentration and mixed in the proper ratio as per the protocol.

    • Premature Work-up: Ensure the reaction is truly complete (monitored by TLC or LC-MS if possible) before quenching on ice.

Question 3: I've isolated my product, but NMR analysis shows a mixture of isomers, not just the desired 7-nitro product. How can I improve regioselectivity?

Answer: The formation of multiple regioisomers (e.g., 5-nitro or 6-nitro-α-tetralone) is a common challenge in electrophilic aromatic substitution. The final substitution pattern is dictated by the combined electronic and steric effects of the existing substituents.

  • Controlling Factors and Solutions:

    • Temperature Control: Regioselectivity is often highly temperature-dependent. Maintaining a consistently low temperature throughout the addition and reaction period is critical. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers.

    • Choice of Nitrating Agent: While mixed acid is standard, alternative nitrating systems can sometimes offer different selectivity. However, for this specific substrate, careful control of mixed acid conditions is the most common approach.

    • Purification: If a mixture is unavoidable, careful column chromatography is typically required to isolate the desired 7-nitro isomer. A solvent system of ethyl acetate and hexane is a good starting point for optimization.

Step 2: Formation of 7-Nitro-α-tetralone Oxime

Question 4: The conversion of my nitro-ketone to the oxime is incomplete. How can I drive the reaction to completion?

Answer: Oximation is a reversible equilibrium reaction between a ketone and hydroxylamine.

  • Driving the Equilibrium:

    • Excess Reagent: Use a slight molar excess (e.g., 1.2-1.5 equivalents) of hydroxylamine hydrochloride (NH₂OH·HCl) to push the equilibrium towards the product side.

    • pH Control: The reaction requires a mildly acidic to neutral pH. A base, such as sodium acetate or pyridine, is added to neutralize the HCl released from the hydroxylamine hydrochloride, driving the reaction forward. Ensure the correct amount of base is used.

    • Reaction Time and Temperature: Gently heating the reaction (e.g., refluxing in ethanol) can increase the reaction rate and help it reach equilibrium faster.

Step 3: Beckmann Rearrangement

Question 5: My Beckmann rearrangement yield is very low, and I've isolated a byproduct containing a nitrile group. What is happening?

Answer: You are likely observing a competing side reaction known as Beckmann fragmentation .[6] This occurs when the group alpha to the oxime can form a stable carbocation. The fragmentation pathway leads to the formation of a nitrile and a carbocation species.

Beckmann_Competition cluster_0 Reaction Pathways Oxime Protonated Oxime Intermediate Rearrangement Beckmann Rearrangement Oxime->Rearrangement Alkyl Migration Fragmentation Beckmann Fragmentation Oxime->Fragmentation C-C Bond Cleavage Lactam Desired Lactam Product Rearrangement->Lactam Nitrile Nitrile Byproduct Fragmentation->Nitrile

Caption: Competing pathways of rearrangement and fragmentation.

  • Minimizing Fragmentation:

    • Reagent Choice: The choice of acid catalyst is critical. Very strong acids and high temperatures can favor fragmentation. Polyphosphoric acid (PPA) is often effective for this rearrangement as it promotes the migration reaction at moderately elevated temperatures (e.g., 80-120 °C).

    • Milder Conditions: An alternative is to convert the oxime's hydroxyl group into a better leaving group first. For example, reacting the oxime with p-toluenesulfonyl chloride to form an oxime tosylate. This intermediate can then be rearranged under much milder, often basic or neutral, conditions, which can suppress the fragmentation pathway.[7]

Question 6: My reaction with concentrated sulfuric acid resulted in a dark, tar-like mixture with very little desired product. What caused this decomposition?

Answer: Concentrated sulfuric acid is a powerful dehydrating and oxidizing agent, especially at elevated temperatures. The nitro group makes the aromatic ring electron-deficient and more susceptible to decomposition under harsh acidic conditions.

  • Solutions:

    • Use Polyphosphoric Acid (PPA): PPA is a viscous liquid that is an excellent reagent for promoting Beckmann rearrangements. It is less oxidizing than hot concentrated sulfuric acid and often gives cleaner reactions and higher yields for this type of ring expansion.

    • Use Phosphorus Pentachloride or Thionyl Chloride: These reagents can also promote the rearrangement, often at lower temperatures, by converting the hydroxyl into a better leaving group in situ.[6] However, they must be handled with extreme care due to their reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: The nitration step is the most hazardous. Always work in a certified chemical fume hood, wear appropriate personal protective equipment (acid-resistant gloves, safety goggles, lab coat), and use an adequate cooling bath to maintain strict temperature control. Be prepared for an emergency quench.[3]

Q2: Can the nitration be performed after the Beckmann rearrangement? A2: It is possible, but generally not recommended. The amide group in the lactam is an ortho-, para-directing group. However, nitrating the 1,3,4,5-tetrahydro-benzo[b]azepin-2-one would likely lead to a mixture of products, and the conditions required might be harsh enough to cleave the amide bond. Nitrating the α-tetralone precursor is typically a more controlled and higher-yielding approach.

Q3: What is the detailed mechanism of the Beckmann rearrangement? A3: The Beckmann rearrangement is a stereospecific reaction involving the migration of the group that is anti-periplanar (trans) to the hydroxyl leaving group on the oxime.[6][8]

  • Activation: The acid catalyst protonates the oxime's hydroxyl group, converting it into a good leaving group (water).[9]

  • Migration/Loss of Leaving Group: In a concerted step, the alkyl group anti to the -OH₂⁺ group migrates to the electron-deficient nitrogen, displacing water. This forms a highly reactive nitrilium ion intermediate.[8]

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrilium ion.

  • Tautomerization: A final deprotonation and tautomerization yield the stable amide product.[9]

Q4: What are the best analytical techniques to monitor the reaction and confirm the final product? A4:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is effective for monitoring the disappearance of starting material and the appearance of the product in all three steps.

  • Product Confirmation:

    • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): Ideal for assessing the purity of the final compound.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Nitro-α-tetralone
ReagentM.W.AmountMoles
α-Tetralone146.1910.0 g68.4 mmol
Sulfuric Acid (98%)98.0850 mL-
Nitric Acid (70%)63.014.8 mL75.2 mmol

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add sulfuric acid (50 mL).

  • Cool the flask in an ice-salt bath to -5 °C.

  • Slowly add α-tetralone (10.0 g) to the stirred sulfuric acid, ensuring the temperature does not exceed 5 °C.

  • Prepare the nitrating mixture by slowly adding nitric acid (4.8 mL) to sulfuric acid (10 mL) in a separate flask cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the tetralone solution over 1 hour, maintaining the internal temperature between 0 and 5 °C.[3]

  • After the addition is complete, stir the mixture for an additional 2 hours at 0-5 °C.

  • Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude solid from ethanol to yield pure 7-nitro-α-tetralone.

Protocol 2: Synthesis of 7-Nitro-α-tetralone Oxime
ReagentM.W.AmountMoles
7-Nitro-α-tetralone191.1810.0 g52.3 mmol
Hydroxylamine HCl69.494.35 g62.6 mmol
Sodium Acetate82.038.6 g105 mmol
Ethanol-150 mL-
Water-25 mL-

Procedure:

  • To a 500 mL round-bottom flask, add 7-nitro-α-tetralone (10.0 g), hydroxylamine hydrochloride (4.35 g), sodium acetate (8.6 g), ethanol (150 mL), and water (25 mL).

  • Heat the mixture to reflux with stirring for 4 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour.

  • Collect the resulting crystalline precipitate by vacuum filtration.

  • Wash the solid with a cold 1:1 ethanol/water solution and then with cold water.

  • Dry the product under vacuum to yield the oxime.

Protocol 3: Beckmann Rearrangement to Final Product
ReagentM.W.AmountMoles
7-Nitro-α-tetralone Oxime206.2010.0 g48.5 mmol
Polyphosphoric Acid (PPA)-100 g-

Procedure:

  • In a 250 mL flask, pre-heat polyphosphoric acid (100 g) to 80 °C in an oil bath with mechanical stirring.

  • In small portions, carefully add the 7-nitro-α-tetralone oxime (10.0 g) to the hot PPA over 30 minutes.

  • After the addition is complete, increase the temperature to 120 °C and stir for 2 hours.

  • Allow the mixture to cool to approximately 70 °C, then pour it slowly onto 500 g of crushed ice with vigorous stirring.

  • A solid precipitate will form. Collect the crude product by vacuum filtration and wash it extensively with cold water.

  • Recrystallize the crude solid from acetic acid or ethanol to afford pure this compound.[11]

References

Technical Support Center: Synthesis of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one. This molecule is a valuable intermediate in pharmaceutical development, particularly for compounds targeting the central nervous system.[1][2] Achieving a high yield is critical for the cost-effective production of downstream active pharmaceutical ingredients. This guide is structured to provide researchers and process chemists with actionable troubleshooting advice and in-depth scientific rationale to overcome common challenges encountered during this multi-step synthesis.

Overall Synthesis Workflow

The synthesis is typically a four-step process commencing with a suitable phenylbutanoic acid derivative. Each step presents unique challenges that can impact the overall yield and purity of the final product. Understanding the critical parameters of each transformation is key to success.

Caption: High-level workflow for the synthesis of the target benzo[b]azepin-2-one.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. Which step is the most likely culprit?

A1: The Beckmann rearrangement (Step 4) is notoriously the most challenging and yield-sensitive step in this sequence.[3][4] It is highly dependent on the choice of acid catalyst, temperature, and reaction time. Minor deviations can lead to side products or incomplete conversion. The intramolecular Friedel-Crafts acylation (Step 2) is the second most common source of yield loss if not performed under strictly anhydrous conditions.

Q2: I am observing multiple spots on my TLC plate after the final Beckmann rearrangement step. What are they?

A2: Besides the desired product and unreacted oxime, you may be observing the isomeric lactam (8-nitro-1,3,4,5-tetrahydro-benzo[c]azepin-2-one) if the oxime geometry is not controlled, or products from Beckmann fragmentation, which can occur under harsh acidic conditions or with certain substrates.[3]

Q3: Is it necessary to purify the intermediates at each step?

A3: While it may be tempting to proceed "one-pot," purification of the 7-Nitro-1-tetralone (Step 2) and its corresponding oxime (Step 3) is highly recommended. Impurities carried over from the cyclization step can interfere with the oximation, and residual acid or byproducts from oximation can significantly complicate the Beckmann rearrangement, leading to unpredictable results and lower yields.

Troubleshooting Guide by Synthetic Step

Step 1 & 2: Synthesis of 7-Nitro-3,4-dihydronaphthalen-1(2H)-one

This transformation is typically achieved via an intramolecular Friedel-Crafts acylation of a pre-nitrated precursor like 4-(4-nitrophenyl)butanoic acid. Alternatively, 1-tetralone can be nitrated directly.[5]

Common Problem: Low yield of the desired 7-nitro-1-tetralone.

Potential Cause Recommended Solution & Scientific Rationale
Moisture in the reaction Ensure all glassware is oven-dried and reagents (especially the acid catalyst) are anhydrous. Water deactivates strong acid catalysts like polyphosphoric acid (PPA) or sulfuric acid, which are essential for promoting the acylium ion formation required for electrophilic aromatic substitution.
Incorrect Reaction Temperature The reaction typically requires heating to proceed at a reasonable rate. For PPA, temperatures around 80-100 °C are common. However, excessive heat (>120 °C) can lead to charring and decomposition. Monitor the reaction temperature closely.
Formation of Isomers When nitrating 1-tetralone directly, a mixture of 6-nitro and 7-nitro isomers can form.[5] Controlling the reaction temperature (0-15 °C) is crucial to favor the desired 7-nitro isomer.[5]
Insufficient Catalyst A significant stoichiometric excess of the acid catalyst (e.g., PPA, H₂SO₄) is often required to act as both the catalyst and the solvent. Ensure the precursor is fully dissolved and the mixture is homogenous.

Optimized Protocol for Nitration of 1-Tetralone [5]

  • Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • With stirring, add 8 g (54.7 mmol) of 1-tetralone.

  • Slowly add a solution of potassium nitrate (6 g, 59.3 mmol) in 18 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, stir for an additional hour at 15 °C.

  • Quench the reaction by carefully pouring the mixture onto crushed ice.

  • Collect the resulting precipitate by filtration and wash thoroughly with distilled water.

  • Recrystallize the crude solid from an ethanol/water mixture (1:1) to yield the product as a light yellow solid. Expected yield: ~81%.[5]

Step 3: Oximation of 7-Nitro-1-tetralone

This is a standard condensation reaction to convert the ketone into an oxime, which is the direct precursor for the Beckmann rearrangement.

Common Problem: Incomplete conversion to the oxime.

Potential Cause Recommended Solution & Scientific Rationale
Incorrect pH The formation of an oxime from a ketone is pH-dependent. The reaction is typically fastest in a mildly acidic buffer (pH ~4-5). Using a base like pyridine or sodium acetate helps to neutralize the HCl released from hydroxylamine hydrochloride, maintaining an optimal pH and driving the equilibrium towards the product.
Insufficient Reaction Time/Temp While the reaction often proceeds at room temperature, gentle heating (e.g., 50-60 °C or reflux in ethanol) may be required to drive the reaction to completion, especially if the ketone is sterically hindered or has low solubility.

Protocol for Oximation

  • Dissolve 7-nitro-1-tetralone (1 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2-1.5 equivalents) and sodium acetate (1.5-2.0 equivalents).

  • Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Add water to precipitate the crude oxime.

  • Filter, wash with water, and dry. The product is often used in the next step without further purification, but recrystallization from ethanol can improve purity.

Step 4: Beckmann Rearrangement

This is the critical ring-expansion step where the oxime is converted to the seven-membered lactam. The reaction is catalyzed by acid and involves the migration of the alkyl group that is anti-periplanar to the hydroxyl group of the oxime.[4][6]

G cluster_mech Beckmann Rearrangement Mechanism start Ketoxime step1 Protonation (Acid Catalyst) start->step1 H+ step2 [1,2]-Alkyl Shift (Loss of H2O) step1->step2 step3 Nitrilium Ion Intermediate step2->step3 step4 Attack by H2O step3->step4 step5 Tautomerization step4->step5 end Lactam Product step5->end

Caption: Key mechanistic stages of the acid-catalyzed Beckmann rearrangement.

Common Problem: Low yield of the desired 7-nitro lactam.

Potential Cause Recommended Solution & Scientific Rationale
Suboptimal Acid Catalyst The choice of acid is paramount. Strong acids like concentrated H₂SO₄ or polyphosphoric acid (PPA) are commonly used.[3] PPA often gives cleaner reactions and higher yields by minimizing charring. Other reagents like tosyl chloride, thionyl chloride, or phosphorus pentachloride can also promote the reaction under different conditions.[3]
Incorrect Temperature Control The rearrangement is often exothermic. The initial mixing should be done at a low temperature (0-5 °C) to control the reaction rate. After initial mixing, the temperature is typically raised to 100-130 °C to drive the rearrangement to completion. Too high a temperature can lead to decomposition and fragmentation.
Formation of Isomeric Lactam The ketoxime can exist as two geometric isomers (E/Z). The group that migrates is the one anti to the hydroxyl leaving group. To ensure formation of the desired benzo[b]azepin-2-one, the aryl-nitrogen bond must be formed, meaning the tetralone's C4-carbon must migrate. This requires the hydroxyl group to be anti to C4. Isomerization can sometimes be controlled by the choice of oximation or rearrangement conditions.
Beckmann Fragmentation If the migrating group can form a stable carbocation, fragmentation can compete with rearrangement.[3] This is less of an issue for this specific substrate but can be minimized by using milder conditions or catalysts that favor the rearrangement pathway.

Table: Comparison of Common Beckmann Rearrangement Conditions

Catalyst Typical Temperature Advantages Disadvantages
Conc. Sulfuric Acid 110-120 °CInexpensive, readily available.Can cause charring/side reactions; highly corrosive.[3]
Polyphosphoric Acid (PPA) 120-130 °COften gives higher yields and cleaner reactions; acts as both catalyst and solvent.Viscous and can be difficult to stir; workup can be challenging.
Tosyl Chloride / Pyridine 0 °C to RTMilder conditions; converts OH to a better leaving group (OTs).Requires stoichiometric reagents; pyridine can be difficult to remove.[3]
Zinc Chloride (ZnCl₂) in Solvent Varies (e.g., Reflux)Lewis acid catalysis can offer different selectivity and milder conditions.[7]May require screening of solvents and conditions for optimal results.[7]

Recommended Protocol for Beckmann Rearrangement with PPA

  • Place polyphosphoric acid (PPA) (10x weight of oxime) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.

  • Heat the PPA to ~60-70 °C to reduce its viscosity.

  • In portions, add the 7-nitro-1-tetralone oxime to the stirring PPA, ensuring the temperature does not rise excessively.

  • After the addition is complete, slowly heat the mixture to 120-125 °C and hold for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to below 100 °C and quench by carefully pouring it onto a large amount of crushed ice with vigorous stirring.

  • The product will precipitate. Neutralize the acidic solution carefully with a base (e.g., concentrated NaOH or NH₄OH) to pH 7-8.

  • Filter the solid, wash extensively with water until the washings are neutral, and dry.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate) or column chromatography.

References

Technical Support Center: Troubleshooting Guide for 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for common issues encountered during the synthesis, purification, and handling of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one. As a key intermediate in pharmaceutical chemistry, particularly in the development of antidepressants and other related compounds, mastering its experimental procedures is crucial.[1] This guide is structured in a question-and-answer format to directly address specific challenges you may face.

Part 1: Synthesis and Reaction Monitoring

The synthesis of this compound typically involves a Beckmann rearrangement, a powerful but sometimes temperamental reaction. Success hinges on careful control of reaction conditions.

Question: My Beckmann rearrangement is yielding a complex mixture of products with a low yield of the desired this compound. How can I optimize this reaction?

Answer: Low yields and product mixtures in a Beckmann rearrangement are common hurdles. The key is to understand the mechanism and critical parameters. The rearrangement converts an oxime to an amide, and its efficiency is highly dependent on the reaction conditions.[2]

Core Principles & Troubleshooting Steps:

  • Stereochemistry of the Oxime: The Beckmann rearrangement is stereospecific; the group anti (trans) to the hydroxyl group on the oxime is the one that migrates.[2][3] Inconsistent stereochemistry in your oxime starting material will lead to a mixture of regioisomeric lactams. Ensure your oxime synthesis conditions are consistent and favor the formation of the desired isomer.

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used.

    • PPA: While effective, PPA's high viscosity can lead to localized overheating and charring if not stirred efficiently. Ensure vigorous mechanical stirring.

    • Alternative Acids: Consider using milder reagents like cyanuric chloride with a co-catalyst, which can activate the hydroxyl group for rearrangement under less harsh conditions.[4]

  • Temperature Control: The Beckmann rearrangement is often exothermic. Run the reaction in an ice bath to maintain a low temperature, especially during the initial addition of the oxime to the acid. Uncontrolled temperature increases can lead to side reactions and decomposition.

  • Reaction Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto crushed ice. This helps to precipitate the product and minimizes hydrolysis of the desired lactam.

Experimental Workflow for an Optimized Beckmann Rearrangement:

Caption: Optimized workflow for the Beckmann rearrangement of the precursor oxime.

Question: I am observing an unexpected nitrile peak in my IR spectrum and a missing amide carbonyl. What is happening?

Answer: The formation of a nitrile instead of an amide is indicative of a "Beckmann fragmentation," an alternative reaction pathway that can compete with the desired rearrangement.[4]

Causality and Prevention:

  • Carbocation Stability: Fragmentation is favored when the migrating group can form a stable carbocation.[4][5] If the carbon atom adjacent to the oxime is tertiary or benzylic, fragmentation becomes more likely.

  • Reaction Conditions: Harsher reaction conditions (e.g., higher temperatures, very strong acids) can promote fragmentation.

  • Mitigation: To favor the rearrangement, use the mildest possible conditions that still afford a reasonable reaction rate. This may involve screening different acid catalysts and running the reaction at lower temperatures for a longer duration.

Part 2: Purification and Characterization

Purifying nitroaromatic compounds can be challenging due to their polarity and potential for instability on certain stationary phases.

Question: My crude this compound is a brown oil, and I'm struggling with purification by column chromatography on silica gel. What are my options?

Answer: The purification of polar, nitro-containing compounds often requires optimization of chromatographic conditions or alternative purification methods.

Troubleshooting Purification:

  • Column Chromatography on Silica Gel:

    • Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes. The polarity of the nitro group and the amide functionality means you will likely need a relatively high percentage of ethyl acetate.

    • Tailing: If you observe significant tailing of your product spot on TLC, it may be due to the acidic nature of the silica gel. You can try neutralizing the silica gel by preparing your slurry in a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%).

  • Recrystallization: This is often the preferred method for purifying solid organic compounds.

    • Solvent Screening: Experiment with various solvents to find one in which your compound is soluble when hot but sparingly soluble at room temperature or colder. Good starting points for a compound of this nature would be ethanol, ethyl acetate, or a mixture of ethyl acetate and hexanes.

  • Washing: Crude nitroaromatic compounds can sometimes be purified by washing with an alkaline aqueous solution to remove acidic impurities like nitrophenols.[6]

Data Table: Common Solvents for Recrystallization

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol785.2Good for moderately polar compounds.
Ethyl Acetate774.4A versatile solvent for a wide range of polarities.
Hexanes690.1Often used as an anti-solvent with a more polar solvent.
Dichloromethane403.1Use with caution due to its low boiling point.
Question: My NMR spectrum shows the correct peaks for the product, but they are broad. What could be the cause?

Answer: Broad peaks in an NMR spectrum can arise from several factors, including restricted bond rotation and the presence of paramagnetic impurities.

  • Restricted Amide Bond Rotation: The C-N bond in amides has partial double bond character, which can restrict rotation. This can lead to the presence of rotamers that are slowly interconverting on the NMR timescale, resulting in broadened peaks. Running the NMR at a higher temperature can sometimes sharpen these peaks by increasing the rate of interconversion.

  • Paramagnetic Impurities: Traces of paramagnetic metals (e.g., from catalysts or reagents) can cause significant line broadening. If you suspect this, you can try washing a solution of your compound with aqueous EDTA to chelate any metal ions.

Part 3: Handling and Storage

Nitroaromatic compounds require careful handling and storage to ensure their stability and for safety reasons.

Question: What are the appropriate storage conditions for this compound?

Answer: Proper storage is essential to maintain the purity and integrity of your compound over time.

Storage Recommendations:

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration at 2-8 °C is recommended. Some suppliers suggest room temperature storage is acceptable.[7][8]

  • Atmosphere: While not always necessary for short-term storage, for long-term stability, it is good practice to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidation.

  • Light: Protect from light, as many nitroaromatic compounds are light-sensitive and can undergo photochemical degradation.[9] Store in an amber vial or in a dark location.

  • Moisture: The lactam ring can be susceptible to hydrolysis. Ensure the container is well-sealed to prevent moisture ingress.

  • Safety: Nitroaromatic compounds can be toxic and are often absorbed through the skin.[10] They can also be thermally unstable, although this is more of a concern for polynitrated compounds.[11][12] Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Logical Flow for Safe Handling and Storage:

G A Receive/Synthesize Compound B Wear appropriate PPE (gloves, safety glasses) A->B C Handle in a well-ventilated area B->C D Transfer to an amber, tightly sealed vial C->D E Store in a cool, dark, and dry location D->E F Consider inert atmosphere for long-term storage E->F

Caption: Decision-making process for the safe handling and storage of this compound.

References

stability issues and degradation of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one in solution.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions regarding the stability and degradation of this compound in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

This compound is a molecule of interest in pharmaceutical research. Its structure, featuring a seven-membered lactam ring fused to a nitro-substituted benzene ring, presents unique stability challenges. The lactam moiety can be susceptible to hydrolysis, while the nitroaromatic group is prone to photodegradation and reduction.[1][2][3] This guide will address these potential issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for this compound in solution?

A1: The primary stability concerns stem from its two key functional groups: the lactam ring and the nitroaromatic group.

  • Hydrolysis of the Lactam Ring: The seven-membered lactam ring is generally more stable than smaller lactam rings (e.g., β-lactams), but it can still undergo hydrolysis, especially under acidic or basic conditions, leading to ring-opening.[1][4][5]

  • Degradation of the Nitroaromatic Group: Nitroaromatic compounds are known to be sensitive to light (photosensitive) and can undergo reduction of the nitro group.[2][3] This can lead to the formation of nitroso and amino derivatives, altering the compound's properties.

  • Oxidative Degradation: While less common for this specific structure, oxidative degradation should not be ruled out, especially in the presence of oxidizing agents or under harsh conditions.[6]

  • Thermal Degradation: Elevated temperatures can accelerate both hydrolysis and degradation of the nitro group.[7][8]

Q2: What is the expected impact of pH on the stability of this compound?

A2: The pH of the solution is a critical factor.[6][9][10]

  • Acidic Conditions (low pH): Acid-catalyzed hydrolysis of the lactam's amide bond can occur, leading to the formation of an amino acid derivative.

  • Basic Conditions (high pH): Base-catalyzed hydrolysis of the lactam is also a significant risk and can be irreversible.[11]

  • Neutral Conditions (pH ~7): The compound is expected to be most stable at or near neutral pH, though gradual degradation can still occur over time. The ionization state of the molecule can change with pH, potentially leading to different degradation pathways.[6]

Q3: Is this compound sensitive to light?

A3: Yes, due to the presence of the nitroaromatic group, the compound is expected to be photosensitive.[12][13] Exposure to UV or even ambient light can induce photochemical reactions, primarily the reduction of the nitro group.[3] It is crucial to protect solutions from light to prevent photodegradation.

Q4: What are the best practices for preparing and storing stock solutions?

A4: To ensure the stability of your stock solutions, follow these guidelines:

  • Solvent Selection: Use high-purity, degassed solvents. Common solvents like DMSO, DMF, or ethanol can be used, but their purity should be verified.

  • pH Control: If preparing aqueous solutions, use a buffer system to maintain a neutral pH (around 7.0-7.4).

  • Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Temperature: Store stock solutions at low temperatures, preferably at -20°C or -80°C, to minimize thermal degradation.

  • Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to prevent oxidation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Explanations
Loss of compound potency or concentration over a short period. 1. Hydrolysis: The lactam ring may be opening due to inappropriate pH. 2. Photodegradation: Exposure to light is causing the nitro group to degrade.1. Verify Solution pH: Check the pH of your solvent or buffer. If it is acidic or basic, prepare fresh solutions in a neutral, buffered medium. 2. Protect from Light: Ensure all solutions are handled in a dark room or with light-protective coverings. Store in amber vials.
Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC). 1. Degradation Products: These new peaks are likely degradation products. 2. Solvent Impurities: The solvent may contain impurities or have degraded.1. Characterize Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks. This can help elucidate the degradation pathway (e.g., a mass increase of 18 Da suggests hydrolysis). 2. Run a Solvent Blank: Analyze a sample of the solvent alone to rule out contamination.
Color change in the solution (e.g., yellowing). Nitro Group Reduction: Reduction of the nitro group to nitroso or amino derivatives can often lead to colored compounds.This is a strong indicator of degradation. Discard the solution and prepare a fresh stock, paying close attention to light protection and storage at low temperatures.
Precipitation of the compound from the solution. 1. Poor Solubility: The compound may have limited solubility in the chosen solvent. 2. Degradation to an Insoluble Product: A degradation product may be less soluble. 3. pH Shift: A change in pH could affect the compound's solubility.1. Re-evaluate Solvent: You may need to use a different solvent or a co-solvent system. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant. 3. Buffer the Solution: Use a suitable buffer to maintain a constant pH.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways.[12][14][15]

Objective: To intentionally degrade this compound under various stress conditions to understand its stability profile.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a sample of the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation:

    • Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with a control sample (unstressed stock solution), by a stability-indicating HPLC method.

    • Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, likely around the absorbance maximum of the nitroaromatic chromophore.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure separation of all degradation products from the parent peak.

Visualizations

Degradation Pathway Overview

G parent 7-Nitro-1,3,4,5-tetrahydro- benzo[B]azepin-2-one hydrolysis Acid/Base Hydrolysis parent->hydrolysis Lactam Cleavage photodegradation Photodegradation (UV/Light) parent->photodegradation Nitro Group Reduction oxidation Oxidation (e.g., H2O2) parent->oxidation thermal Thermal Stress parent->thermal Accelerates Other Pathways ring_opened Ring-Opened Product (Amino Acid Derivative) hydrolysis->ring_opened nitroso Nitroso Derivative photodegradation->nitroso oxidized_product Oxidized Product(s) oxidation->oxidized_product amino Amino Derivative nitroso->amino G start Unexpected Experimental Results (e.g., low potency, extra peaks) check_solution Check Solution Preparation & Storage Conditions start->check_solution is_light_protected Was the solution protected from light? check_solution->is_light_protected is_ph_neutral Is the pH of the solution neutral? is_light_protected->is_ph_neutral Yes reprepare_light Prepare fresh solution with light protection is_light_protected->reprepare_light No is_temp_controlled Was the solution stored at low temperature? is_ph_neutral->is_temp_controlled Yes reprepare_ph Prepare fresh solution in a neutral buffer is_ph_neutral->reprepare_ph No reprepare_temp Prepare fresh solution and store at -20°C or below is_temp_controlled->reprepare_temp No forced_degradation Consider a forced degradation study to identify degradants is_temp_controlled->forced_degradation Yes end Re-run Experiment reprepare_light->end reprepare_ph->end reprepare_temp->end forced_degradation->end

References

Technical Support Center: Challenges in the Purification of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to assist you in achieving high purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the purification of this compound.

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The primary route to this compound is the nitration of 1,3,4,5-tetrahydro-benzo[B]azepin-2-one. Therefore, the most probable impurities are:

  • Positional Isomers: Nitration can also occur at other positions on the benzene ring, leading to isomers such as 8-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one and 6-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one. The directing effects of the amide and alkyl portions of the ring influence the isomer distribution.

  • Di-nitro Compounds: Over-nitration can lead to the formation of di-nitro derivatives.

  • Unreacted Starting Material: Incomplete nitration will result in the presence of the starting material, 1,3,4,5-tetrahydro-benzo[B]azepin-2-one.

  • Degradation Products: The nitro group can be sensitive to certain conditions, and degradation can occur, especially under harsh purification conditions.

Q2: What are the recommended starting points for purification of crude this compound?

A2: A two-step approach is generally recommended:

  • Recrystallization: This is an effective first step for removing the bulk of impurities.

  • Column Chromatography: For achieving high purity (>98%), column chromatography is often necessary to separate closely related isomers and other minor impurities.

Q3: What is the general solubility profile of this compound?

A3: As a polar nitro compound, it exhibits moderate solubility in polar organic solvents. It is sparingly soluble in non-polar solvents. A good starting point for solubility testing would be alcohols (methanol, ethanol), ketones (acetone), and chlorinated solvents (dichloromethane, chloroform).

II. Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for the bulk purification of this compound. However, several issues can arise.

Problem 1: The compound does not crystallize upon cooling.

  • Causality: The solution may be too dilute, or the chosen solvent may be too good a solvent for the compound at low temperatures. Supersaturation has not been achieved.

  • Troubleshooting Steps:

    • Concentrate the Solution: Gently evaporate some of the solvent to increase the concentration of the compound.

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: If you have a small amount of pure product, add a seed crystal to the solution.

    • Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble (an "anti-solvent") to the solution until it becomes slightly turbid. Then, warm the solution until it becomes clear again and allow it to cool slowly. Common anti-solvents for polar compounds include hexanes or water.

    • Re-evaluate Solvent System: If the above steps fail, the solvent system is likely not optimal. Refer to the solvent selection table below.

Problem 2: The product "oils out" instead of forming crystals.

  • Causality: The boiling point of the solvent is higher than the melting point of the compound, or the compound is precipitating from a supersaturated solution too rapidly. The presence of impurities can also lower the melting point of the mixture, contributing to this issue.

  • Troubleshooting Steps:

    • Lower the Crystallization Temperature: Use a colder cooling bath (e.g., an ice-salt bath or a dry ice-acetone bath).

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a cooling bath. Insulating the flask can help.

    • Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.

    • Dilute the Solution: Add more of the primary solvent to reduce the level of supersaturation.

    • Re-purify a small sample: If impurities are suspected, try to purify a small amount by another method (like a quick silica plug filtration) to obtain seed crystals.

Table 1: Recommended Solvents for Recrystallization

Solvent SystemRationale
EthanolOften a good starting point for polar compounds.
Acetone/HexaneAcetone is a good solvent, and hexane can be used as an anti-solvent to induce crystallization.[1]
Chloroform/MethanolA polar solvent system that can be effective for dissolving the compound at elevated temperatures.

III. Troubleshooting Guide: Column Chromatography

Column chromatography is essential for separating closely related impurities.

Problem 1: Poor separation of the desired compound from its isomers.

  • Causality: The polarity of the mobile phase is not optimized for the separation. The stationary phase may not be providing sufficient selectivity.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase:

      • Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This will help to elute the less polar impurities first, followed by the desired product and then the more polar impurities.

      • Solvent Modifiers: For polar nitro compounds that may streak on silica gel, adding a small amount of a polar modifier like methanol to a less polar mobile phase (e.g., dichloromethane or ethyl acetate) can improve peak shape and resolution.[2]

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase.

      • Alumina (neutral or basic): Can be effective for separating compounds that are sensitive to the acidic nature of silica gel.

      • Reverse-Phase (C18): This is a good alternative where separation is based on hydrophobicity. A mobile phase of methanol/water or acetonitrile/water would be used.

Problem 2: The compound streaks or "tails" on the column.

  • Causality: This is often due to strong interactions between the polar nitro and amide functionalities of the molecule and the acidic silanol groups on the surface of the silica gel. Sample overloading can also be a cause.

  • Troubleshooting Steps:

    • Add a Mobile Phase Modifier: As mentioned above, adding a small percentage of a more polar solvent (e.g., 0.5-2% methanol in dichloromethane) can help to block the active sites on the silica and improve peak shape.

    • Reduce Sample Load: Overloading the column is a common cause of tailing. Use a larger column or load less sample.

    • Dry Loading: If the compound is not very soluble in the mobile phase, it can be "dry loaded" by adsorbing it onto a small amount of silica gel before adding it to the column.

Workflow for Column Chromatography Purification

G cluster_0 Preparation cluster_1 Purification cluster_2 Analysis & Isolation A Crude Product B TLC Analysis to Determine Solvent System A->B E Elution with Optimized Mobile Phase B->E C Column Packing (Silica Gel) D Sample Loading C->D D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Pure Product I->J

Caption: Workflow for column chromatography purification.

IV. Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the final purity of your this compound.

Recommended HPLC Method Parameters (Starting Point)

ParameterRecommendationRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidA common solvent system for nitroaromatic compounds. The formic acid helps to improve peak shape.
Gradient Start with a lower percentage of B and ramp up to a higher percentage over 15-20 minutes.To ensure separation of early and late eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmThe aromatic ring and nitro group provide strong UV absorbance at this wavelength.
Column Temperature 30 °CTo ensure reproducible retention times.

Troubleshooting HPLC Analysis

Problem: Poor peak shape (fronting or tailing).

  • Causality:

    • Column Overload: Injecting too concentrated a sample.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Column Degradation: The column may be nearing the end of its life.

  • Troubleshooting Steps:

    • Dilute the Sample: Prepare a more dilute sample for injection.

    • Adjust Mobile Phase pH: The addition of 0.1% formic acid is a good starting point. You can also try trifluoroacetic acid (TFA) or a buffer system if peak shape does not improve.

    • Use a Guard Column: This can help to protect the analytical column from contaminants in the sample.

    • Flush or Replace the Column: If the problem persists, flush the column according to the manufacturer's instructions or replace it.

Problem: Inconsistent retention times.

  • Causality:

    • Fluctuations in Mobile Phase Composition: Improperly mixed mobile phase or issues with the HPLC pump.

    • Temperature Variations: The column temperature is not stable.

    • Column Equilibration: The column is not fully equilibrated with the mobile phase before injection.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Degas the mobile phase and ensure the lines are properly primed.

    • Use a Column Oven: Maintain a constant column temperature.

    • Increase Equilibration Time: Allow the column to equilibrate with the initial mobile phase conditions for a longer period before injecting the sample.

Logical Flow for Troubleshooting HPLC Issues

G Start HPLC Problem Observed Q1 Is the peak shape poor? Start->Q1 A1 Dilute Sample Q1->A1 Yes Q2 Are retention times inconsistent? Q1->Q2 No A2 Adjust Mobile Phase pH A1->A2 A3 Check/Replace Column A2->A3 End Problem Resolved A3->End B1 Check Mobile Phase Prep Q2->B1 Yes Q2->End No B2 Use Column Oven B1->B2 B3 Increase Equilibration Time B2->B3 B3->End

Caption: Troubleshooting flowchart for common HPLC issues.

V. References

  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Nitro Compounds. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase. Retrieved from --INVALID-LINK--

  • Sternbach, L. H., & Reeder, E. (1967). U.S. Patent No. 3,340,253. Washington, DC: U.S. Patent and Trademark Office. Retrieved from --INVALID-LINK--

  • Teledyne ISCO. (2020, May 26). Chromatography Troubleshooting [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Vibrant Pharma Inc. (n.d.). 7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. Retrieved from --INVALID-LINK--

  • D'Souza, D., & Shah, P. (2012). Impurity profiling and in-process testing of drugs for injection by fast liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-8.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from --INVALID-LINK--

  • Roy, J. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(10), 1-9.

  • International Journal of Research and Technology Innovation. (n.d.). RECENT APPROACHES FOR IMPURITY PROFILING: A REVIEW. Retrieved from --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. Retrieved from --INVALID-LINK--

  • Gilli, G., Bertolasi, V., Sacerdoti, M., & Borea, P. A. (1977). 7-Nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 33(8), 2664-2667.

  • Alchem Pharmtech. (n.d.). CAS 22246-45-3 | this compound. Retrieved from --INVALID-LINK--

  • BIOSYNCE. (n.d.). 7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one CAS 22246-45-3. Retrieved from --INVALID-LINK--

  • MDPI. (2021). (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. Molbank, 2021(4), M1293.

  • Web of Science. (n.d.). Validated HPLC method for mitragynine quantification in Kratom extract. Retrieved from --INVALID-LINK--

  • Singh, S., Sharma, P., Kumar, A., & Singh, R. (2016). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Indian Journal of Pharmaceutical Sciences, 78(6), 736-743.

  • Chemsrc. (n.d.). CAS#:444588-17-4 | 7-NITRO-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPINE. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). 7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. Retrieved from --INVALID-LINK--

  • Singh, R. P., & Geetanjali. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Synthesis, 17(6), 434-465.

References

Technical Support Center: A Guide to Scaling the Production of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one. This guide is designed for researchers, process chemists, and drug development professionals. As a critical intermediate in pharmaceutical synthesis, robust and scalable production of this molecule is paramount[1]. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to navigate the common challenges encountered during large-scale production.

The synthesis of this bicyclic lactam primarily involves two key transformations, each with its own set of challenges, particularly during scale-up: a highly exothermic electrophilic nitration and a strategic Beckmann rearrangement. This guide is structured to address issues in a logical workflow, from starting materials to final product purification.

G cluster_0 Phase 1: Nitration cluster_1 Phase 2: Lactam Formation cluster_2 Phase 3: Final Product Precursor Tetralone Precursor Nitration Electrophilic Nitration Precursor->Nitration Mixed Acid (HNO₃/H₂SO₄) NitroKetone Nitro-Ketone Intermediate Nitration->NitroKetone OximeFormation Oxime Formation NitroKetone->OximeFormation NH₂OH·HCl Oxime Ketoxime Intermediate OximeFormation->Oxime Beckmann Beckmann Rearrangement Oxime->Beckmann Acid Catalyst (e.g., PPA, H₂SO₄) Purification Purification Beckmann->Purification Crude Product FinalProduct 7-Nitro-1,3,4,5-tetrahydro- benzo[B]azepin-2-one Purification->FinalProduct Recrystallization/ Chromatography

Caption: High-level synthetic workflow for the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Part A: Electrophilic Nitration Stage

Question 1: We are experiencing an uncontrolled temperature spike (runaway reaction) during the addition of mixed acid. What are the immediate actions and long-term preventative measures for scale-up?

Answer: A runaway reaction is a critical safety event resulting from the highly exothermic nature of nitration[2].

  • Immediate Actions:

    • Stop Reagent Addition: Immediately halt the feed of the nitrating agent[2].

    • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.

    • Emergency Quench (Last Resort): If the temperature continues to rise uncontrollably, and as per your site's established safety protocols, prepare for an emergency quench by transferring the reaction mixture to a large volume of crushed ice[2]. This must be done with extreme caution as the dilution of concentrated acid is also highly exothermic[3].

  • Causality and Prevention:

    • Inadequate Heat Removal: At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The rate of heat generation must not exceed the rate of heat removal.

      • Solution: Utilize jacketed reactors with efficient thermal transfer fluids. For larger scales, consider internal cooling coils. Critically, perform reaction calorimetry (DSC/RC1) studies to understand the thermal profile and ensure your cooling capacity is sufficient for the intended scale[4].

    • High Reactant Concentration/Fast Addition: Localized concentration "hot spots" can initiate a runaway.

      • Solution: Maintain a slow, controlled addition rate of the nitrating agent below the surface of the reaction mixture with vigorous agitation to ensure rapid homogenization and heat distribution[5]. Consider diluting the substrate in a suitable solvent (if compatible with the reaction) to increase the thermal mass of the system.

    • Continuous Flow Nitration: For superior safety and control, a continuous flow setup is highly recommended. This technology minimizes the reaction volume at any given time and offers a vastly superior surface-area-to-volume ratio, allowing for near-instantaneous heat removal and precise temperature control[6][7].

Question 2: Our nitration reaction is resulting in low yields and incomplete conversion of the starting material. How can we optimize this?

Answer: Low yields often stem from suboptimal reaction conditions or work-up procedures.

  • Potential Causes and Solutions:

    • Insufficient Nitrating Strength: The concentration of the active nitronium ion (NO₂⁺) may be too low. The generation of this ion is dependent on the equilibrium between nitric and sulfuric acid[8].

      • Solution: Carefully adjust the ratio of sulfuric to nitric acid. Increasing the proportion of sulfuric acid will shift the equilibrium to favor the formation of the nitronium ion. The use of fuming nitric or sulfuric acid can also increase the reaction rate but must be balanced against safety considerations[2].

    • Suboptimal Temperature or Time: The reaction may be too slow at the current temperature.

      • Solution: While maintaining strict temperature control, a modest increase in temperature (e.g., from 0 °C to 5-10 °C) can significantly increase the reaction rate. Extend the reaction time and monitor for completion using an in-process control (IPC) like HPLC or TLC.

    • Product Loss During Work-up: The desired product might have some solubility in the aqueous phase after quenching.

      • Solution: If the product does not readily precipitate upon quenching with ice water, an extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is necessary. Ensure the aqueous layer is extracted multiple times to maximize recovery[9][10].

Question 3: We are observing significant formation of byproducts, particularly di-nitrated species and other regioisomers. How can we improve selectivity?

Answer: Selectivity in nitration is a function of both substrate electronics and reaction conditions.

  • Potential Causes and Solutions:

    • Over-Nitration: The initially formed mono-nitro product is being subjected to a second nitration. This is often exacerbated by higher temperatures and excess nitrating agent[2].

      • Solution: Maintain strict control over the stoichiometry, using only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Ensure the reaction is maintained at the lowest practical temperature to disfavor the second, more difficult nitration.

    • Reaction Control: Poor mixing can lead to localized areas of high nitrating agent concentration, promoting over-nitration before the reagent has dispersed.

      • Solution: Improve agitation efficiency. In a batch reactor, ensure the impeller design is appropriate for the vessel geometry and viscosity of the medium. Again, continuous flow reactors excel here by providing predictable, rapid mixing[6].

G start Uncontrolled Exotherm Detected? stop_addition IMMEDIATELY Cease Reagent Addition start->stop_addition Yes max_cooling Maximize Reactor Cooling stop_addition->max_cooling monitor Temperature Stabilizing? max_cooling->monitor continue_normal Continue Monitoring Under Hold Conditions monitor->continue_normal Yes escalate ALERT SUPERVISOR Prepare for Emergency Quench monitor->escalate No quench Execute Emergency Quench Protocol escalate->quench

Caption: Decision workflow for a thermal runaway event.

Part B: Beckmann Rearrangement & Purification

Question 4: The Beckmann rearrangement of our ketoxime intermediate is sluggish, resulting in a mixture of starting material and the desired lactam. What factors should we investigate?

Answer: The efficiency of the Beckmann rearrangement is highly dependent on the acid catalyst and the stereochemistry of the oxime.

  • Potential Causes and Solutions:

    • Incorrect Oxime Stereoisomer: The Beckmann rearrangement proceeds via migration of the group that is anti-periplanar to the hydroxyl leaving group on the oxime nitrogen[11]. If the wrong isomer is dominant, the reaction will not proceed as desired.

      • Solution: While oxime isomerization can occur under acidic conditions, it's crucial to confirm the stereochemistry of your intermediate if possible. In some cases, reaction conditions can be tuned to favor in-situ isomerization before rearrangement.

    • Insufficient Acid Strength/Activity: The acid catalyst may not be strong enough to efficiently protonate the oxime hydroxyl and facilitate its departure as water.

      • Solution: Sulfuric acid is a common choice, but for more challenging substrates, stronger acids like polyphosphoric acid (PPA) or oleum (fuming sulfuric acid) are often required[12]. Alternatively, converting the hydroxyl into a better leaving group with reagents like tosyl chloride or phosphorus pentachloride can promote the rearrangement under milder conditions[12][13].

    • Presence of Water: Water can hydrolyze the intermediate nitrilium ion, competing with the desired reaction pathway.

      • Solution: Ensure all reagents and solvents are anhydrous.

Question 5: Our crude product after work-up is an impure oil that is difficult to handle and purify at scale. What is the best strategy for isolation and purification?

Answer: Obtaining a solid crude product is ideal for large-scale handling. Purification then relies on exploiting differences in solubility between the product and its impurities.

  • Isolation and Purification Strategy:

    • Work-up: After quenching the Beckmann rearrangement (typically in water/ice), the product may need to be extracted into an organic solvent. This organic solution should be thoroughly washed with a basic solution (e.g., saturated sodium bicarbonate) to remove all acid residues, followed by a brine wash[9].

    • Crystallization: This is the most effective method for large-scale purification. A systematic solvent screen is essential.

      • Procedure: Dissolve the crude oil in a minimal amount of a good solvent (e.g., acetone, ethyl acetate) at an elevated temperature. Slowly add a poor solvent (an "anti-solvent," e.g., hexanes, heptane) until turbidity is observed. Cool the mixture slowly to allow for crystal formation. The goal is to find a solvent system where the product has high solubility at high temperatures but low solubility at low temperatures, while impurities remain in the mother liquor.

    • Impurity Characterization: Identify the major impurities using techniques like LC-MS. Common impurities include unreacted starting material, the isomeric lactam (if the oxime was a mixture), and potential byproducts from side reactions[14][15]. Understanding the impurity profile can help in designing a more effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations when planning a scale-up campaign for this compound? A1: The primary hazard is the nitration step. Key considerations include:

  • Thermal Hazard: The high exothermicity of the nitration reaction poses a risk of thermal runaway[2][5]. A thorough thermal hazard evaluation using techniques like Differential Scanning Calorimetry (DSC) is mandatory before any scale-up[4].

  • Corrosivity and Reactivity: The mixed acid reagent (HNO₃/H₂SO₄) is extremely corrosive and a strong oxidizing agent. All equipment must be made of compatible materials (e.g., glass-lined steel). Personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields[5].

  • Gas Evolution: Nitration reactions can produce toxic nitrogen oxide (NOx) gases. All operations must be conducted in a well-ventilated area or a contained system with off-gas scrubbing[5].

Q2: What analytical methods are recommended for process control and final product release? A2: A robust analytical package is crucial for a controlled and reproducible process.

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) is the method of choice for monitoring reaction progress. It can quantify the consumption of starting material and the formation of the product and key impurities[16][17].

  • Intermediate and Final Product Release:

    • HPLC: For purity assessment and quantification of impurities.

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: As a simple indicator of purity. The melting point for the target compound is reported as 220-227 °C[1].

Q3: Is a continuous flow process a practical alternative to batch manufacturing for this synthesis? A3: Absolutely. The nitration step, in particular, is an ideal candidate for conversion to a continuous flow process. The benefits are significant:

  • Enhanced Safety: The small internal volume of flow reactors drastically minimizes the amount of hazardous material present at any one time, virtually eliminating the risk of a thermal runaway[6].

  • Superior Heat Transfer: The high surface-area-to-volume ratio allows for highly efficient and precise temperature control, which can improve selectivity and reduce byproduct formation[7].

  • Process Consistency: Continuous processing can lead to higher product quality and reproducibility compared to batch operations[18].

Data & Protocols

Illustrative Process Parameters

The following tables provide typical starting points for process optimization. Exact conditions must be determined experimentally for your specific substrate and equipment.

Table 1: Comparison of Typical Nitration Conditions

ParameterCondition A (Standard)Condition B (Aggressive)Notes
Nitrating Agent 1.1 eq. HNO₃ in H₂SO₄1.2 eq. Fuming HNO₃ in H₂SO₄Fuming nitric acid increases reaction rate but also risk[4].
H₂SO₄:HNO₃ Ratio 2:1 (v/v)3:1 (v/v)Higher sulfuric acid content increases nitronium ion concentration[8].
Temperature 0 to 5 °C10 to 15 °CHigher temperatures increase rate but may decrease selectivity[2].
Typical Yield 80-90%75-85%Higher yields in A may be due to better selectivity.
Key Impurity Unreacted Starting MaterialDi-nitro byproductCondition B is more prone to over-nitration[2].

Table 2: Beckmann Rearrangement Catalyst Systems

Catalyst SystemSolventTemperatureTypical YieldKey Benefit
Conc. H₂SO₄ None (neat)100-120 °C70-85%Simple, inexpensive reagent[12].
Polyphosphoric Acid (PPA) None (neat)80-100 °C85-95%Often gives cleaner reactions and higher yields.
Tosyl Chloride / Pyridine Dioxane25-50 °C75-90%Milder conditions, avoids strong protic acids[12].
Cyanuric Chloride / ZnCl₂ AcetonitrileReflux~80%Catalytic system, avoids stoichiometric strong acid[11].
Step-by-Step Protocols (Illustrative)

Protocol 1: General Procedure for Scale-Up Nitration in a Jacketed Reactor

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen. Charge the starting tetralone precursor and concentrated sulfuric acid.

  • Cooling: Cool the stirred mixture to 0 °C using the reactor jacket.

  • Mixed Acid Preparation: In a separate, cooled vessel, slowly add concentrated nitric acid to concentrated sulfuric acid.

  • Controlled Addition: Add the mixed acid dropwise to the reactor via an addition funnel or pump, ensuring the internal temperature does not exceed 5 °C. This is the critical control point.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor the reaction's progress by taking samples for HPLC analysis.

  • Quenching: Once the reaction is complete, slowly transfer the reaction mixture onto a vigorously stirred slurry of crushed ice and water in a separate vessel, maintaining the quench temperature below 20 °C.

  • Isolation: The solid nitro-ketone product should precipitate. Isolate the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Protocol 2: General Procedure for Beckmann Rearrangement

  • Oxime Formation: Dissolve the nitro-ketone intermediate from Protocol 1 in ethanol. Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate). Heat the mixture to reflux until the reaction is complete (monitored by TLC/HPLC). Cool the mixture and isolate the crude oxime.

  • Reactor Setup: Charge the dry oxime to a clean, dry, nitrogen-inerted reactor equipped with a robust mechanical stirrer.

  • Acid Addition: Slowly and carefully add polyphosphoric acid (PPA) to the reactor. The mixture will become a thick, stirrable paste.

  • Heating: Heat the mixture with stirring to 90-100 °C. The color will typically darken. Maintain this temperature for 1-3 hours, monitoring by HPLC for the disappearance of the oxime and formation of the lactam product.

  • Quenching & Isolation: Cool the reaction mixture and carefully quench by adding crushed ice, followed by water. Neutralize the mixture with a strong base (e.g., NaOH solution) to pH 7-8. The crude lactam product will precipitate.

  • Purification: Filter the crude solid, wash with water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol or ethyl acetate/heptane) to obtain the pure this compound.

References

Technical Support Center: A Guide to Enhancing the Solubility of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one and encountering solubility challenges in aqueous media for in vitro assays. The inherent chemical properties of this compound suggest poor aqueous solubility, which can lead to inaccurate and irreproducible experimental results.

This document provides a structured approach to systematically overcome these challenges. We will move from foundational knowledge and frequently asked questions to detailed troubleshooting protocols, explaining not just the "how" but the critical "why" behind each technique. Our goal is to empower you to develop a robust and reliable solubilization strategy for your specific experimental needs.

Section 1: Compound Profile & Initial Assessment

Understanding the physicochemical properties of this compound is the first step in diagnosing and solving solubility issues. Its structure, characterized by a fused ring system and a nitro group, combined with a high melting point, points towards significant challenges in achieving the desired concentrations in aqueous buffers.[1][2]

PropertyValue / ObservationImplication for Solubility
CAS Number 22246-45-3[1][3]N/A
Molecular Formula C₁₀H₁₀N₂O₃[3]N/A
Molecular Weight 206.20 g/mol [3]N/A
Melting Point 220-227 °C[1]High melting point suggests strong crystal lattice energy, which significantly hinders dissolution ('brick-dust' characteristics).[2]
Predicted LogP ~1.3-2.5 (Estimated based on similar structures)[4]Indicates moderate lipophilicity, contributing to poor partitioning into water ('grease-ball' characteristics).[2]
Ionizable Groups Amide (largely neutral), Nitro-aromatic (not readily ionizable)Limited potential for solubility enhancement via pH adjustment within a physiological range (pH 4-8).[5]
Initial Solubility Assessment Workflow

Before attempting complex methods, a systematic initial assessment is crucial. The following workflow outlines a logical starting point for any new batch of the compound.

G start Start: Receive Compound test_aqueous Attempt to dissolve directly in final aqueous assay buffer (e.g., PBS, Media) at target concentration. start->test_aqueous check_sol Is the solution clear? (Visually inspect for particulates) test_aqueous->check_sol proceed Proceed with Experiment (Solubility is sufficient) check_sol->proceed Yes insoluble Compound is Insoluble or Forms a Suspension check_sol->insoluble No strategy Proceed to Solubility Enhancement Strategies (See Sections 2 & 3) insoluble->strategy

Caption: Initial workflow for assessing compound solubility.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face when working with this and similar poorly soluble compounds.

Q1: I've dissolved my compound in 100% DMSO to make a stock solution, but it precipitates immediately when I add it to my cell culture media. What is happening?

This is the most frequent problem encountered with hydrophobic compounds and is often referred to as "crashing out."[6] The cause is a drastic change in solvent polarity. Your compound is soluble in the organic solvent (DMSO), but it is not soluble in the aqueous environment of your cell culture media or buffer.[7] When you introduce the DMSO stock into the media, the DMSO rapidly diffuses and is diluted, leaving the compound molecules exposed to an aqueous environment where they cannot stay dissolved, causing them to aggregate and precipitate.[7][8]

Q2: How can I prevent my compound from precipitating when diluting it from a DMSO stock?

The key is to control the dilution process carefully to avoid exceeding the aqueous solubility limit at any point.

  • Make a concentrated stock: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Minimize the transfer volume: The final concentration of DMSO in your assay should be kept as low as possible, typically ≤0.5%, as higher concentrations can be toxic to cells.[9] Using a concentrated stock allows you to add a very small volume to your media.

  • Dilute into media, not the other way around: Never add aqueous media to your small volume of DMSO stock. Always add the small volume of DMSO stock to the full volume of vigorously vortexing or stirring media.[8][9] This promotes rapid dispersal and helps keep the compound from locally precipitating.

  • Consider serial dilutions: For very high final concentrations, a serial dilution in media that contains a fixed, low percentage of DMSO might be necessary.

Q3: What are the alternatives to DMSO if it's causing toxicity or interference in my assay?

While DMSO is common, it's not the only option. If you suspect DMSO is interfering with your results, consider these alternatives:

  • Other Co-solvents: Ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can also be used.[10][11] However, they often need to be used at higher final concentrations than DMSO to achieve the same solubilizing effect, so their potential for cellular toxicity must be evaluated.

  • Cyclodextrins: These are excellent alternatives. Cyclodextrins are cyclic oligosaccharides that encapsulate the hydrophobic compound in their central cavity, presenting a hydrophilic exterior to the aqueous solvent.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly effective and has low toxicity, making it ideal for cell-based assays.[12][13]

Q4: Can I use pH adjustment to increase the solubility of this compound?

For this specific molecule, pH adjustment is unlikely to be a highly effective strategy. The compound lacks strongly acidic or basic functional groups that can be ionized to improve aqueous solubility.[5] The amide nitrogen is generally considered neutral. While extreme pH values (highly acidic or basic) can sometimes increase the solubility of aromatic compounds, these conditions are typically incompatible with in vitro biological assays and risk chemical degradation of the compound itself.[14][15]

Section 3: In-Depth Troubleshooting & Step-by-Step Protocols

This section provides detailed methodologies for the most effective solubilization strategies.

3.1 Strategy 1: Co-Solvent Optimization

This is the most direct approach and should be the first strategy attempted. The principle is to use a water-miscible organic solvent to first dissolve the compound, creating a concentrated stock that can be carefully diluted into the final aqueous medium.[16][17]

Table 2: Comparison of Common Co-Solvents for In Vitro Assays

Co-SolventTypical Stock Conc.Typical Final Conc.ProsCons
DMSO 10-100 mM≤ 0.5%Powerful solvent for many compounds; effective at low final concentrations.[18]Can be toxic to some cell lines; may interfere with certain assays.
Ethanol 10-50 mM≤ 1.0%Less toxic than DMSO for many cell types; volatile.Weaker solvent than DMSO; may require higher final concentrations.[10]
PEG 400 1-20 mM≤ 2.0%Low toxicity; often used in in vivo formulations.[11][19]Can be viscous; may not be as effective as DMSO for highly crystalline compounds.
Protocol 1: Preparing a High-Concentration Stock Solution

This protocol details the standard method for creating a stock solution, which is a prerequisite for most in vitro experiments.[20][21]

Materials:

  • This compound (solid)

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound needed to prepare your desired volume and concentration (e.g., for 1 mL of a 20 mM stock, you need 206.20 g/mol * 0.020 mol/L * 0.001 L = 0.004124 g or 4.12 mg).

  • Weigh Compound: Accurately weigh the calculated mass of the compound and place it into a sterile vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Promote Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids persist, place the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 37°C) can also be applied, but check for compound stability first.[6]

  • Verify Dissolution: Inspect the solution against a light source to ensure it is completely clear and free of any particulate matter.

  • Store Properly: Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture, to prevent degradation and freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Media

This protocol is critical for preventing precipitation.

G cluster_0 Correct Method: High-Energy Mixing cluster_1 Incorrect Method: Low-Energy Mixing stock_correct 10 µL of 10 mM DMSO Stock media_correct 990 µL of Assay Media (Vortexing) stock_correct->media_correct Add dropwise result_correct Clear 100 µM Solution (Final DMSO: 1%) media_correct->result_correct stock_incorrect 10 µL of 10 mM DMSO Stock result_incorrect Precipitate Forms (Cloudy Suspension) stock_incorrect->result_incorrect media_incorrect 990 µL of Assay Media (Pipetted on top) media_incorrect->stock_incorrect Add media to stock

Caption: Workflow for diluting DMSO stock solutions.

Procedure:

  • Prepare Media: Dispense the final required volume of your aqueous assay buffer or cell culture medium into a sterile tube.

  • Pre-warm Media: If using cell culture media, ensure it is pre-warmed to 37°C.[6]

  • Vortex Media: Begin vortexing or rapidly stirring the tube containing the media.

  • Add Stock: While the media is actively mixing, add the small, calculated volume of your concentrated DMSO stock dropwise or directly into the liquid (not down the side of the tube).

  • Continue Mixing: Continue to vortex for another 10-15 seconds to ensure complete and rapid dispersal.

  • Use Immediately: Use the freshly prepared working solution as soon as possible, as some compounds may precipitate over time even if they initially appear dissolved.

3.2 Strategy 2: Cyclodextrin-Mediated Solubilization

This method creates a water-soluble inclusion complex, which is an elegant way to deliver hydrophobic compounds in aqueous systems without organic co-solvents.[22][23]

Table 3: Comparison of Common Cyclodextrins

CyclodextrinAqueous SolubilityNotes
β-Cyclodextrin (β-CD) Poor (~18.5 g/L)Natural, less expensive. Its own low solubility can be a limiting factor.
Hydroxypropyl-β-CD (HP-β-CD) Excellent (>500 g/L)Chemically modified to be highly soluble. The preferred choice for most in vitro applications due to higher complexation efficiency and lower toxicity.[12][13]
Protocol 3: Preparing a Compound-Cyclodextrin Complex Solution

Materials:

  • This compound (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) powder

  • Target aqueous buffer (e.g., PBS)

  • Magnetic stir plate and stir bar

  • 0.22 µm sterile filter

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired buffer. A 10-20% (w/v) solution is a good starting point. For example, dissolve 10 g of HP-β-CD powder in buffer and bring the final volume to 100 mL.

  • Add Compound: Add the pre-weighed solid compound directly to the HP-β-CD solution. A molar ratio of 1:1 to 1:5 (compound:HP-β-CD) is a typical starting range to explore.

  • Promote Complexation: Tightly cap the container and stir vigorously on a magnetic stir plate at room temperature. This process can take several hours to overnight to reach equilibrium.

  • Check for Dissolution: After stirring, visually inspect the solution. A successful complexation will result in a clear solution.

  • Remove Excess Compound: If some solid compound remains, it indicates you have reached the solubility limit for that HP-β-CD concentration. Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sterilize and Quantify: Carefully collect the supernatant and sterile-filter it through a 0.22 µm filter. It is highly recommended to determine the actual concentration of the solubilized compound in the final solution using an analytical method like HPLC-UV. The final solution can now be used as your stock for dilution into assay media.

Section 4: Summary of Recommended Strategies

Choosing the right strategy depends on your specific assay requirements, cell type sensitivity, and the required final concentration of the compound.

Table 4: Summary of Solubility Enhancement Strategies

StrategyPrincipleBest ForProsCons
Co-Solvents (DMSO) Increase solubility by altering solvent polarity.[16]Initial screening, high-throughput assays.Simple, fast, and effective for many compounds.[10]Potential for cell toxicity and assay interference; risk of precipitation if handled incorrectly.[7]
Cyclodextrins (HP-β-CD) Encapsulation of the hydrophobic molecule to form a water-soluble complex.[23]Sensitive cell-based assays; when DMSO must be avoided; achieving higher aqueous concentrations.Low toxicity; high solubilization capacity; stable solution.[12]Requires optimization of compound:CD ratio; may require longer preparation time; higher cost.
pH Adjustment Ionization of acidic or basic functional groups.[5]Compounds with ionizable groups (pKa near physiological pH).Simple and inexpensive.Not applicable for this compound; risk of compound degradation; incompatible with most biological assays.
Section 5: References
  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Available from: --INVALID-LINK--

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: --INVALID-LINK--

  • Gala, R. P., et al. (2016). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available from: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cyclodextrins. Available from: --INVALID-LINK--

  • BIOSYNCE. (n.d.). 7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one CAS 22246-45-3. Available from: --INVALID-LINK--

  • Al-kassas, R., et al. (2022). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: --INVALID-LINK--

  • ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Available from: --INVALID-LINK--

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: --INVALID-LINK--

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available from: --INVALID-LINK--

  • Kumar, S., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Available from: --INVALID-LINK--

  • LINDERT, S., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics. Available from: --INVALID-LINK--

  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Available from: --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Poorly Soluble Compounds. Available from: --INVALID-LINK--

  • Parmar, K. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indo American Journal of Pharmaceutical Sciences.

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). A REVIEW ON: “SOLUBILITY ENHANCEMENT BY CO-SOLVENCY & ANTISOLVENT CRYSTALLIZATION”.

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Available from: --INVALID-LINK--

  • BEPLS. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.

  • Vibrant Pharma Inc. (n.d.). 7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one. Available from: --INVALID-LINK--

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Available from: --INVALID-LINK--

  • Slideshare. (2017). solubility enhancement and cosolvency by madhavi. Available from: --INVALID-LINK--

  • Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available from: --INVALID-LINK--

  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ? Available from: --INVALID-LINK--

  • ECHEMI. (n.d.). DMSO concentration in cell culture? Precipitating while PBS is added? Available from: --INVALID-LINK--

  • Mota, F. L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. International Journal of Molecular Sciences. Available from: --INVALID-LINK--

  • Pformulate. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Available from: --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. (2022). Preparing Solutions. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions. Available from: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Cyclodextrin Solubility Table. Available from: --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound. Available from: --INVALID-LINK--

  • YouTube. (2020). Solution-making strategies & practical advice. Available from: --INVALID-LINK--

  • ResearchGate. (2018). (PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system. Available from: --INVALID-LINK--

  • Chemsrc. (n.d.). CAS#:444588-17-4 | 7-NITRO-2,3,4,5-TETRAHYDRO-1H-BENZO[B]AZEPINE. Available from: --INVALID-LINK--

  • AstaTech, Inc. (n.d.). This compound, 95% Purity, C10H10N2O3, 1 gram.

  • Chemistry LibreTexts. (2022). 16.4: The Effects of pH on Solubility. Available from: --INVALID-LINK--

  • RSC Publishing. (1981). The rearrangement of aromatic nitro-compounds in strongly acidic media. Journal of the Chemical Society, Chemical Communications.

  • PubChem. (n.d.). 7-nitro-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine. Available from: --INVALID-LINK--

  • ChemicalBook. (n.d.). 7-Chloro-1,2,3,4-tetrahydrobenzo(b)azepin-5-one. Available from: --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. Available from: --INVALID-LINK--

  • ResearchGate. (2015). Effect of pH on the solubility of phenolic compounds. Available from: --INVALID-LINK--

References

Technical Support Center: Protocol Refinement for 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers and drug development professionals working with 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one. As a benzazepine derivative, this compound is a valuable intermediate in pharmaceutical chemistry, particularly for developing compounds targeting the central nervous system, such as antidepressants.[1][2] This document moves beyond basic protocols to address the common challenges and nuances encountered during the biological screening process, ensuring the generation of robust and reproducible data.

Compound Profile: At a Glance

Before initiating any screening campaign, a clear understanding of the test article's properties is essential.

PropertyValueSource
IUPAC Name 7-Nitro-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-oneN/A
CAS Number 22246-45-3[1][3]
Molecular Formula C₁₀H₁₀N₂O₃[3]
Molecular Weight 206.20 g/mol [3]
Purity Typically ≥95-97%[1][3][4]
Storage Room Temperature, Sealed, Dry[2][3]

Section 1: Pre-Screening & Assay Development FAQs

This section addresses critical questions to consider before you begin your experiments to prevent common pitfalls and ensure your screening setup is optimized for success.

Q1: What are the absolute first steps I should take with a new batch of this compound?

A1: Your first steps are foundational for the entire screening cascade.

  • Verify Compound Identity and Purity: Do not assume the label is sufficient. If possible, obtain a Certificate of Analysis (CoA) from the supplier. For critical applications, consider in-house verification via LC-MS or NMR to confirm identity and purity (commercially available batches are typically ≥97%).[1]

  • Solubility Assessment: The compound's solubility directly impacts its effective concentration in your assay. Start by preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Observe for any precipitation. Subsequently, perform a kinetic solubility test in your final assay buffer. A common issue is compound precipitation when the DMSO stock is diluted into an aqueous buffer, leading to a lower-than-expected test concentration and false negative results.

  • Establish Stock Solution Handling Procedures: Define and standardize how stock solutions are prepared, aliquoted, and stored. Freeze-thaw cycles can degrade compounds or cause precipitation. Best practice is to create single-use aliquots to maintain compound integrity.

Q2: How do I select the most appropriate primary screening assay for this compound?

A2: The choice between a target-based and a phenotypic screen is a critical decision driven by your research goals.[5]

  • Target-Based Screening: This approach is ideal if you have a purified protein or a specific biomolecular interaction you hypothesize the compound will modulate.[6]

    • Causality: You are directly testing the hypothesis that the compound interacts with a specific biological entity (e.g., an enzyme, receptor). This provides clear, mechanistic data.

    • Common Technologies:

      • Enzyme Inhibition Assays: If your target is an enzyme, measure the change in product formation or substrate depletion.

      • Fluorescence Polarization (FP): Excellent for monitoring binding events between the compound and a fluorescently labeled protein or ligand.[6][7]

      • FRET/HTRF®: Measures proximity changes between two labeled molecules, ideal for studying protein-protein interactions or conformational changes.[6]

  • Phenotypic Screening: This is a powerful approach when the specific molecular target is unknown or when you want to assess the compound's effect in a more biologically relevant context.[5] Given that benzazepines often have CNS activity, phenotypic screens are highly relevant.[8][9]

    • Causality: You are screening for a desired biological outcome (e.g., cell death, change in morphology) without a preconceived mechanism. This can uncover novel biological pathways.

    • Common Technologies:

      • Cell Viability/Cytotoxicity Assays: Assays like CellTiter-Glo® (quantifying ATP) are robust methods to find compounds that affect cell proliferation or induce cell death.[10]

      • High-Content Imaging: Allows for the automated imaging and quantification of complex cellular phenotypes, such as neurite outgrowth, protein translocation, or organelle health.

      • Live-Cell Assays: These provide real-time data on how a compound affects cellular processes, permeability, and toxicity within a living system.[11]

Q3: What is the best way to determine the initial screening concentration?

A3: A single concentration is typically used for a primary high-throughput screen (HTS) to maximize throughput.[12]

  • Standard Starting Point: A concentration of 10 µM is a widely accepted industry standard for primary screens of small molecule libraries.[10][12] It represents a balance between being high enough to detect moderate-potency hits and low enough to avoid non-specific effects and solubility issues.

  • DMSO Tolerance Test (Critical): Before screening, you must determine the maximum concentration of your vehicle (DMSO) that your cells or assay can tolerate without affecting the biological readout. Run a full dose-response curve of DMSO (e.g., from 2% down to 0.01%) and identify the concentration at which you see no significant deviation from the untreated control. Your final screening concentration of DMSO should not exceed this limit (typically ≤0.5%).

  • Rationale: If your 10 mM compound stock requires a 1:1000 dilution to reach 10 µM, the final DMSO concentration will be 0.1%. If your cells can only tolerate 0.2% DMSO, you cannot screen at a compound concentration of 30 µM from that same stock, as it would require a final DMSO concentration of 0.3%. This calculation is fundamental to designing a valid experiment.

Section 2: Troubleshooting Common Screening Issues

Even with careful planning, challenges can arise. This section provides a logical framework for diagnosing and solving common problems.

Q4: My assay data shows high variability (high %CV) and a poor Z'-factor. What are the likely causes?

A4: High variability is a critical issue that obscures real hits and undermines confidence in your data.[13] The Z'-factor is a statistical measure of assay quality; a value >0.5 is considered excellent for HTS. The root cause is often systematic or random error.[14]

Potential CauseExplanation & Troubleshooting Steps
Inconsistent Liquid Handling Manual pipetting is a major source of inter- and intra-user variability.[13] Even small volume differences in cell plating or reagent addition can drastically alter results. Solution: Use automated liquid handlers for all steps if possible.[13][15] If manual, use calibrated multichannel pipettes and follow a strict, consistent pipetting rhythm.
Edge Effects Wells on the perimeter of a microplate are prone to faster evaporation and temperature fluctuations, leading to skewed results. Solution: Avoid using the outer rows and columns for test compounds. Fill them with buffer or media to create a humidity barrier.
Cell Plating Inconsistency A non-homogenous cell suspension leads to different numbers of cells per well. Solution: Ensure the cell suspension is thoroughly mixed before and during plating. Use a wide-bore pipette tip to avoid shearing cells.
Reagent Instability Reagents (e.g., enzymes, detection substrates) may degrade over the course of the experiment. Solution: Prepare fresh reagents daily. Keep reagents on ice. Check the manufacturer's specifications for stability in your assay buffer.

A useful diagnostic tool is to create a plate map of your data. Visualizing the results can often reveal patterns, such as gradients or "hot spots," that point to a systematic error in your workflow.[14]

Q5: I have a very high hit rate, and I suspect many are false positives. What should I investigate?

A5: A high hit rate often points to compound interference rather than true biological activity. It's crucial to eliminate these artifacts early to avoid wasting resources.[13]

  • Pan-Assay Interference Compounds (PAINS): Certain chemical structures are notorious for appearing as hits in numerous assays through non-specific mechanisms like aggregation, reactivity, or fluorescence interference.[5] Action: Check the structure of this compound and your other hits against PAINS filters and databases.

  • Assay Technology Interference: The compound may directly interfere with your detection method.

    • Fluorescence-Based Assays: The compound might be autofluorescent at the excitation/emission wavelengths of your assay, leading to a false positive signal. Action: Run the compound in the assay buffer without cells or enzymes to check for background signal.

    • Luminescence-Based Assays (e.g., Luciferase): Some compounds can directly inhibit or stabilize the luciferase enzyme, independent of the intended biological target. Action: Perform a counter-screen against purified luciferase enzyme.

  • Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester and inhibit proteins non-specifically. Action: Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100), which can disrupt non-specific aggregates. A significant loss of activity in the presence of detergent suggests aggregation.

Q6: My compound shows no activity, but I expected it to be a hit. What could be wrong?

A6: A lack of activity (a false negative) can be just as misleading as a false positive.[13]

  • Poor Solubility: As mentioned in Q1, the compound may be precipitating out of your aqueous assay buffer. Action: Visually inspect the wells under a microscope for precipitate. Consider performing a quantitative solubility measurement in the final assay buffer using techniques like nephelometry.

  • Compound Instability: The compound may be unstable in the assay medium (e.g., hydrolyzed by esterases present in serum). Action: Incubate the compound in the assay buffer for the duration of the experiment, then analyze its integrity via LC-MS.

  • Incorrect Assay Conditions: The assay may not be sensitive enough, or the conditions (pH, salt concentration) may be suboptimal for compound binding. Action: Re-validate the assay with your positive and negative controls. Ensure the assay window (signal-to-background ratio) is sufficiently large.

  • Biological Mismatch: The compound may simply be inactive against your chosen target or in your selected cell line. This is a valid scientific result, not necessarily an error.

Section 3: Post-Screening & Hit Validation Workflow

A "hit" from a primary screen is not an endpoint; it is the starting point of a rigorous validation process.[15][16] Failure to properly validate hits is a primary reason for project failure downstream.

Q7: I've identified a primary hit. What is the logical sequence for validation?

A7: Follow this tiered approach to build confidence in your hit and systematically eliminate artifacts.

Step 1: Hit Confirmation (Replication)

  • What: Re-test the initial hit compound in the primary assay under the exact same conditions.

  • Why: A primary HTS is often performed with n=1.[16] Replication is the first step to ensure the observed activity was not a one-off random error. You should be able to reproduce the initial result.

Step 2: Potency Determination (Dose-Response)

  • What: Test the confirmed hit across a range of concentrations (e.g., a 10-point, 3-fold serial dilution) to generate a dose-response curve.

  • Why: This determines the potency of the compound (EC₅₀ or IC₅₀). A classic sigmoidal curve demonstrates a specific, saturable biological effect, which is a hallmark of a true hit. Compounds that are not dose-dependent are often artifacts.[12]

Step 3: Orthogonal Assay Confirmation

  • What: Test the compound in a secondary assay that measures the same biological endpoint but uses a different detection technology.[17]

  • Why: This is the most effective way to rule out compound interference with the primary assay's technology. For example, if your primary hit came from a luminescence-based cell viability assay, an orthogonal confirmation could be a colorimetric-based metabolic assay (like MTT or resazurin reduction) or direct cell counting via imaging.[18]

Step 4: Structure-Activity Relationship (SAR) Analysis

  • What: Procure and test close structural analogs of your hit compound.[17]

  • Why: If the biological activity is specific to the compound's structure, small changes to the molecule should affect its potency. If several closely related analogs all have similar activity, it may point to a non-specific mechanism. Conversely, identifying an inactive analog that is structurally very similar can be a powerful tool to probe the biological effect in later experiments.[17]

Step 5: Target Deconvolution (for Phenotypic Hits)

  • What: If the hit was discovered in a phenotypic screen, the next major step is to identify its molecular target.

  • Why: Understanding the mechanism of action is critical for further drug development. This is a complex process involving techniques like thermal proteome profiling, affinity chromatography, or genetic approaches (e.g., using siRNA/CRISPR to see if knocking down a target mimics the compound's effect).[17]

Section 4: Protocols & Visualized Workflows

To provide a practical starting point, here is a generalized protocol for a common phenotypic screen and a workflow diagram illustrating the hit validation cascade.

Protocol 1: General Phenotypic Screen for Cell Viability

This protocol uses a luminescence-based assay that quantifies ATP as an indicator of metabolically active cells.

Materials:

  • 384-well, white, solid-bottom tissue culture-treated plates

  • Chosen cancer cell line (e.g., K562)[10]

  • Cell culture medium

  • This compound (10 mM stock in DMSO)

  • Positive Control (e.g., Staurosporine, 1 mM stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Plating:

    • Harvest cells and perform an accurate cell count.

    • Dilute the cell suspension to the desired density (e.g., 50,000 cells/mL) in culture medium.[10]

    • Using an automated dispenser or multichannel pipette, dispense 40 µL of the cell suspension into each well (2,000 cells/well).[10]

    • Incubate for 18-24 hours (37°C, 5% CO₂).

  • Compound Addition:

    • Using a nano-dispenser or acoustic liquid handler, add 40 nL of compounds from the library to the appropriate wells for a final concentration of 10 µM.[10]

    • Add 40 nL of DMSO to negative (vehicle) control wells.

    • Add 40 nL of the positive control stock to positive control wells.

  • Incubation:

    • Incubate the plates for 48-72 hours (37°C, 5% CO₂). The incubation time should be optimized based on the cell line's doubling time.

  • Signal Detection:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[10]

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

    • Add a volume of reagent equal to the volume of media in the well (e.g., 40 µL).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using your controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control)).

    • Calculate the Z'-factor for each plate to assess quality: Z' = 1 - (3*(SD_pos + SD_neg)) / |Mean_pos - Mean_neg|.

    • Define a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Visualized Screening Workflow

The following diagram illustrates the logical flow from a primary screen to a validated lead compound.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Triage & Validation cluster_2 Phase 3: Lead Advancement PrimaryScreen Primary HTS (e.g., 10,000 compounds @ 10 µM) DataAnalysis Data Analysis (Normalization, Z' Calc) PrimaryScreen->DataAnalysis HitPicking Hit Identification (e.g., >50% Inhibition) DataAnalysis->HitPicking Confirmation Hit Confirmation (Re-test in Primary Assay) HitPicking->Confirmation ~1-2% Hit Rate DoseResponse Dose-Response (IC50/EC50 Determination) Confirmation->DoseResponse Orthogonal Orthogonal Assay (Different Technology) DoseResponse->Orthogonal SAR Analog Testing (SAR) Orthogonal->SAR ValidatedHit Validated Hit SAR->ValidatedHit TargetID Target ID & Mechanism of Action ValidatedHit->TargetID LeadOp Lead Optimization TargetID->LeadOp

Caption: High-Throughput Screening (HTS) and Hit Validation Workflow.

References

Validation & Comparative

A Guide to the Definitive Structural Elucidation of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one: An Application Scientist's Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and drug development, the precise atomic arrangement of a novel molecule is not an academic detail—it is the bedrock of its function. The benzolactam scaffold, a core component of our topic molecule, 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one, is a privileged structure in bioactive compounds.[1][2][3] Any ambiguity in its three-dimensional structure, including bond angles, stereochemistry, and conformation, can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and failed clinical candidates.

This guide provides an in-depth comparison of the primary techniques used for structural elucidation, making the case for why single-crystal X-ray crystallography stands as the unambiguous gold standard for confirming the structure of novel small molecules like this compound. We will explore the causality behind experimental choices and compare the definitive nature of crystallographic data against the complementary, yet less complete, information provided by spectroscopic methods.

Chapter 1: X-ray Crystallography: The Gold Standard for Atomic-Level Structure

X-ray crystallography is the experimental science of determining the atomic and molecular structure of a crystal.[4] The technique relies on the elastic scattering of X-rays by the electron clouds of atoms arranged in an ordered crystal lattice. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be produced, from which the mean positions of atoms, their chemical bonds, and other structural information can be determined.[4][5] For a novel compound, this method provides the ultimate, non-negotiable proof of structure.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a refined crystal structure involves three fundamental stages: crystallization, data collection, and structure solution/refinement.[4][5]

cluster_0 Part A: Crystallization cluster_1 Part B: Data Collection cluster_2 Part C: Structure Solution & Refinement A1 Compound Purification A2 Solvent Screening A1->A2 A3 Crystal Growth (e.g., Slow Evaporation) A2->A3 B1 Crystal Selection & Mounting A3->B1 B2 Mounting on Diffractometer B1->B2 B3 X-ray Diffraction Experiment B2->B3 C1 Data Processing (Indexing & Integration) B3->C1 C2 Structure Solution (Phase Problem) C1->C2 C3 Model Building & Refinement C2->C3 C4 Validation & Deposition C3->C4 End End C4->End Final Structure (CIF File)

Caption: Workflow for small molecule X-ray crystallography.

Detailed Experimental Protocol for this compound

Part A: Growing Diffraction-Quality Crystals

This is often the most challenging step.[4] The goal is to obtain a single crystal, typically >0.1 mm in all dimensions, with a highly ordered internal structure.[5]

  • Material Purification:

    • Action: Purify the synthesized this compound to >99% purity, typically via flash column chromatography followed by recrystallization.

    • Causality: Impurities disrupt the crystal lattice, preventing the formation of large, well-ordered crystals suitable for diffraction. Even minor impurities can act as nucleation sites, leading to a shower of tiny, unusable microcrystals.

  • Solvent Selection:

    • Action: Screen a range of solvents to find one in which the compound is moderately soluble. Common starting points for compounds like this include ethyl acetate, acetone, methanol, and acetonitrile.

    • Expertise & Experience: The ideal solvent allows the compound to be fully dissolved when warm but become supersaturated upon slow cooling or evaporation. If solubility is too high, the thermodynamic drive to crystallize is weak. If it's too low, the compound crashes out as an amorphous powder. A mixture of a "good" solvent (high solubility) and a "poor" solvent (low solubility) is often effective.

  • Crystal Growth via Slow Evaporation (A Common Technique):

    • Action: Prepare a nearly saturated solution of the purified compound in the chosen solvent (e.g., ethyl acetate) in a clean vial. Filter the solution to remove any dust particles.

    • Action: Place the vial in a vibration-free location, covered with a cap that has a few pinholes.

    • Causality: The pinholes allow the solvent to evaporate over several days to weeks. This slow increase in concentration allows molecules to self-assemble into a low-energy, highly ordered crystal lattice rather than rapidly precipitating. Patience is critical; disturbing the vial can shatter growing crystals.[6]

Part B: Data Collection

  • Crystal Selection and Mounting:

    • Action: Under a microscope, select a crystal that is clear, has well-defined faces, and lacks visible cracks or defects.

    • Action: Carefully mount the crystal on a loop (e.g., a MiTeGen mount) with a cryoprotectant oil.

    • Causality: The quality of the crystal directly dictates the quality of the diffraction data. The cryoprotectant prevents ice formation when the crystal is flash-cooled in liquid nitrogen, which is done to minimize radiation damage from the X-ray beam.

  • Diffraction Experiment:

    • Action: Place the mounted crystal on the goniometer head of a single-crystal X-ray diffractometer.

    • Action: A fine, monochromatic beam of X-rays is directed at the crystal. The crystal is rotated, and thousands of diffraction spots are collected on a detector.

    • Causality: Each diffraction spot contains information about the crystal's internal repeating unit (the unit cell). Collecting data over a wide range of crystal orientations is necessary to build a complete three-dimensional dataset.[7]

Part C: Structure Solution and Refinement

  • Data Processing: The measured intensities and positions of the diffraction spots are indexed and integrated to determine the unit cell dimensions and symmetry (space group).

  • Structure Solution: The "phase problem" is solved using computational methods (for small molecules, "direct methods" are common) to generate an initial electron density map.[4]

  • Model Building and Refinement:

    • Action: An atomic model of this compound is fitted to the electron density map.

    • Action: The model is then refined, a process that iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

    • Trustworthiness: The quality of the final structure is assessed by metrics like the R-factor (R1), which represents the agreement between the model and the data. A low R1 value (typically < 0.05 for small molecules) indicates a high-quality, trustworthy structure.

Chapter 2: A Comparative Analysis with Orthogonal Spectroscopic Techniques

While powerful, X-ray crystallography is not performed in isolation. It is the final arbiter of structure, typically following initial characterization by spectroscopic methods. These techniques are orthogonal—they probe molecular properties using different physical principles, providing complementary and confirmatory evidence.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry (MS)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, crystal packing.Atomic connectivity (1D/2D NMR), solution-state conformation (NOE), dynamic information.[7][8]Molecular weight, elemental formula (HRMS), fragmentation patterns (connectivity clues).
Sample State Solid (single crystal).Solution.[9]Gas phase (ions).
Key Advantage Unambiguous and definitive 3D structure determination.[10]Provides data in a biologically relevant solution state; no crystallization needed.[9]Extremely high sensitivity; requires very little material.
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to grow.[4]Can be ambiguous for complex stereocenters; provides a time-averaged structure, not a static picture.[7][8]Provides no stereochemical or 3D conformational information.
Resolution Atomic (<1 Å).[9]Inferred; typically lower precision for bond lengths/angles than crystallography.[8]N/A (measures mass-to-charge ratio).
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming that the synthesized molecule has the correct atom-to-atom connectivity. For this compound, ¹H and ¹³C NMR would confirm the presence of the aromatic and aliphatic protons and carbons, while 2D experiments like COSY and HMBC would piece together the benzazepine scaffold.

  • Strength in Context: NMR confirms the correct molecular structure exists in solution, the medium for most biological assays.[9]

  • Causality of its Limitation: NMR measures the average structure of molecules tumbling rapidly in solution. It cannot provide the high-precision bond lengths and angles of a single, static conformation that crystallography can. While techniques like NOE can give distance constraints, definitively assigning multiple stereocenters or complex conformations can be challenging or impossible.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the first checkpoint after synthesis. It confirms that the molecule has the correct elemental formula (C₁₀H₁₀N₂O₃ for our target).

  • Strength in Context: It provides a rapid and highly accurate confirmation of the molecular weight, immediately flagging any major errors in the synthesis.

  • Causality of its Limitation: MS provides no information about how the atoms are arranged in 3D space. Isomers, which have the same formula but different structures, cannot be distinguished by MS alone.

Chapter 3: An Integrated Workflow for Complete Confidence

Synthesis Synthesis of 7-Nitro-1,3,4,5-tetrahydro- benzo[B]azepin-2-one Purification Purification Synthesis->Purification MS Mass Spectrometry (HRMS) Purification->MS Confirms Molecular Formula NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Confirms Connectivity & Solution Structure Crystallization Crystallization Attempts MS->Crystallization Final Definitive 3D Structure & Confirmed Identity MS->Final Orthogonal Validation NMR->Crystallization Confident to Proceed NMR->Final Orthogonal Validation Xray X-ray Diffraction Analysis Crystallization->Xray Successful Crystal Xray->Final

Caption: Integrated workflow for small molecule characterization.

This integrated approach is both efficient and scientifically rigorous. HRMS and NMR provide the initial, high-confidence evidence that the correct molecule has been made. This justifies the time and resources required for crystallization and X-ray analysis, which in turn provides the final, unambiguous proof of the three-dimensional structure, resolving any and all ambiguities that spectroscopy cannot.

Conclusion

For a novel therapeutic candidate like this compound, "close enough" is not good enough. The structure must be known with absolute certainty. While NMR and MS are essential tools that confirm connectivity and composition, they leave critical questions about the precise three-dimensional arrangement unanswered. Single-crystal X-ray crystallography is the only technique that provides direct, high-resolution, and unambiguous visualization of the molecular structure. It is the definitive method that transforms a molecular formula into a functional entity, providing the solid foundation upon which all further drug development efforts must be built.

References

A Researcher's Roadmap: Comparative Pharmacological Analysis of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one and Classical Benzodiazepines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative pharmacological analysis of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one, a lesser-known benzo[B]azepin-2-one derivative, against a panel of well-characterized benzodiazepines such as Diazepam, Alprazolam, and Lorazepam. Due to the limited publicly available data on this compound, this document is structured as a research roadmap, outlining the essential experimental workflows and methodologies required to generate robust comparative data. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools and rationale to conduct a thorough investigation into the pharmacological profile of this novel compound.

Introduction: The Chemical Landscape of Benzodiazepines and Related Scaffolds

Benzodiazepines are a class of psychoactive drugs that act as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Their therapeutic effects, including anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties, are mediated by enhancing the effect of GABA at the GABA-A receptor.[3] The classical benzodiazepine structure consists of a benzene ring fused to a seven-membered diazepine ring.

This compound, while sharing some structural similarities with benzodiazepines, belongs to the benzoazepine class of compounds. Its pharmacological activity is not well-documented in the public domain, with only a single early study suggesting it possesses diazepam-like effects in rats, albeit with lower potency.[4] This guide will delineate the necessary steps to elucidate its mechanism of action and compare its pharmacological profile to established benzodiazepines.

Foundational Characterization: Physicochemical Properties and In Vitro Profiling

A thorough understanding of a compound's physicochemical properties is paramount for interpreting its biological activity. The initial characterization of this compound should include the determination of its solubility, lipophilicity (LogP), and pKa. These parameters will inform formulation strategies for in vitro and in vivo studies and provide initial insights into its potential for blood-brain barrier penetration.

Receptor Binding Affinity: Unveiling the Molecular Target

The primary hypothesis is that this compound, like benzodiazepines, interacts with the GABA-A receptor. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for its target receptor.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol outlines the steps to determine the binding affinity of this compound and reference benzodiazepines for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • [3H]-Flunitrazepam (radioligand)

  • Crude rat brain membrane preparation (source of GABA-A receptors)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Test compounds: this compound, Diazepam, Alprazolam, Lorazepam

  • Non-specific binding control: Clonazepam (1 µM)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the crude membrane fraction, is resuspended in buffer to a final protein concentration of 1-2 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of Tris-HCl buffer (for total binding) or 50 µL of non-specific binding control (Clonazepam).

    • 50 µL of various concentrations of the test compound or reference benzodiazepine.

    • 50 µL of [3H]-Flunitrazepam (final concentration ~1 nM).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome: This assay will provide the Ki values for this compound and the reference benzodiazepines, allowing for a direct comparison of their binding affinities for the GABA-A receptor.

Functional Activity: From Binding to Allosteric Modulation

While binding affinity indicates how well a compound interacts with a receptor, it does not reveal the functional consequence of this interaction. An electrophysiology assay, such as the two-electrode voltage clamp technique using Xenopus oocytes expressing specific GABA-A receptor subtypes, can determine whether a compound is a positive allosteric modulator, a negative allosteric modulator, or a silent antagonist.

Experimental Workflow: GABA-A Receptor Functional Assay

GABAA_Functional_Assay cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte Xenopus Oocytes inject Inject cRNA for GABAA Receptor Subunits (e.g., α1β2γ2) oocyte->inject incubation Incubate for 2-5 days to allow for receptor expression inject->incubation tevc Two-Electrode Voltage Clamp incubation->tevc perfusion Perfuse with GABA (EC10) tevc->perfusion compound_app Co-apply Test Compound (7-Nitro-1,3,4,5-tetrahydro- benzo[B]azepin-2-one or BZD) perfusion->compound_app in the presence of record Record GABA-evoked Chloride Currents compound_app->record measure Measure Peak Current Amplitude record->measure plot Plot Dose-Response Curve (% potentiation vs. [Compound]) measure->plot calculate Calculate EC50 and Maximum Efficacy plot->calculate

Caption: Workflow for GABA-A receptor functional analysis using two-electrode voltage clamp in Xenopus oocytes.

In Vivo Pharmacodynamic Profiling: Assessing Behavioral Effects

In vivo studies are crucial for understanding the physiological and behavioral effects of a novel compound. A battery of well-validated animal models can be used to assess the anxiolytic, sedative, and motor-impairing effects of this compound in comparison to classical benzodiazepines.

Anxiolytic Activity: The Elevated Plus Maze

The elevated plus maze (EPM) is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[5] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.

Experimental Protocol: Elevated Plus Maze Test

Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

Animals: Male mice or rats.

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound (this compound), a reference benzodiazepine (e.g., Diazepam), or vehicle to different groups of animals via an appropriate route (e.g., intraperitoneal injection).

  • Testing: At a predetermined time after dosing (e.g., 30 minutes), place each animal in the center of the EPM, facing an open arm.

  • Recording: Record the animal's behavior for 5 minutes using a video camera.

  • Data Analysis: Score the following parameters:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

    • Total number of arm entries (a measure of general activity).

  • Interpretation: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Sedative and Motor-Impairing Effects: The Rotarod Test

The rotarod test is used to assess motor coordination and balance in rodents.[4] Compounds with sedative or muscle-relaxant properties will impair the ability of an animal to remain on a rotating rod.

Experimental Protocol: Rotarod Test

Apparatus: A rotating rod with adjustable speed.

Animals: Male mice or rats.

Procedure:

  • Training: Train the animals to stay on the rotarod at a constant speed (e.g., 10 rpm) for a set duration (e.g., 60 seconds) for 2-3 consecutive days.

  • Dosing: On the test day, administer the test compound, a reference benzodiazepine, or vehicle.

  • Testing: At various time points after dosing, place the animals on the rotarod and measure the latency to fall off. An accelerating rotarod protocol (e.g., starting at 4 rpm and accelerating to 40 rpm over 5 minutes) can also be used to assess motor impairment with greater sensitivity.

  • Data Analysis: Compare the latency to fall for the different treatment groups. A decrease in the latency to fall indicates motor impairment.

Pharmacokinetic Profiling: Understanding ADME Properties

The pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME), is a critical determinant of its therapeutic efficacy and safety.[6]

Experimental Workflow: In Vivo Pharmacokinetic Study

PK_Study_Workflow dose Administer Compound to Rats (e.g., IV and PO routes) blood_sampling Collect Blood Samples at Multiple Time Points dose->blood_sampling plasma_prep Process Blood to Obtain Plasma blood_sampling->plasma_prep lcms_analysis Quantify Compound Concentration in Plasma using LC-MS/MS plasma_prep->lcms_analysis pk_modeling Pharmacokinetic Modeling to Determine Parameters (e.g., Cmax, Tmax, AUC, t1/2, Bioavailability) lcms_analysis->pk_modeling

Caption: A streamlined workflow for an in vivo pharmacokinetic study.

Comparative Data Summary

The data generated from the aforementioned experiments should be compiled into a clear and concise table for easy comparison.

ParameterThis compoundDiazepamAlprazolamLorazepam
GABA-A Receptor Binding Affinity (Ki, nM) To be determinedLiterature ValueLiterature ValueLiterature Value
GABA-A Receptor Functional Activity (EC50, nM) To be determinedLiterature ValueLiterature ValueLiterature Value
Anxiolytic Activity (EPM, MED) To be determinedLiterature ValueLiterature ValueLiterature Value
Motor Impairment (Rotarod, MED) To be determinedLiterature ValueLiterature ValueLiterature Value
Pharmacokinetics (t1/2, h) To be determinedLiterature ValueLiterature ValueLiterature Value
Oral Bioavailability (%) To be determinedLiterature ValueLiterature ValueLiterature Value

MED: Minimum Effective Dose

Conclusion and Future Directions

This guide provides a systematic approach to the comparative pharmacological analysis of this compound. By following the outlined experimental workflows, researchers can generate the necessary data to understand its mechanism of action, efficacy, and potential side-effect profile in relation to established benzodiazepines. Further studies could explore its binding and functional activity at different GABA-A receptor subunit combinations to elucidate its receptor subtype selectivity, which could have significant implications for its therapeutic potential. For instance, compounds with selectivity for α2/α3-containing GABA-A receptors may exhibit anxiolytic effects with a reduced sedative and amnestic side-effect profile.[7][8]

References

Validating the Biological Activity of 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one: A Comparative Guide for a Novel In Vitro Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the biological activity of the novel compound, 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one. We will explore a hypothesized mechanism of action and present a detailed workflow for its validation in a new, specific in vitro model, comparing its performance against a well-established therapeutic agent. This document emphasizes the rationale behind experimental choices, ensuring scientific integrity and providing actionable protocols.

Introduction: The Therapeutic Potential of the Benzazepine Scaffold

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with over 85% of biologically active pharmaceuticals containing such structures.[1][2] The benzazepine scaffold, a seven-membered heterocyclic ring fused to a benzene ring, is of particular interest. Derivatives of this structure, such as benzodiazepines, are widely used as tranquilizers, anticonvulsants, and muscle relaxants due to their interaction with the central nervous system.[3]

This compound is a specific derivative noted as a pharmaceutical intermediate, particularly in the synthesis of antidepressants.[4] This suggests a potential interaction with neuronal signaling pathways. However, its specific biological activity and mechanism of action are not extensively characterized in publicly available literature. This guide, therefore, proposes a validation strategy to elucidate its activity, focusing on a hypothesized interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary target for benzodiazepines.[5]

The central thesis of this guide is to validate this compound's activity in a new model : a human embryonic kidney (HEK293) cell line stably expressing a specific GABA-A receptor subtype (e.g., α1β2γ2). This model offers a significant advantage over traditional animal models or heterogeneous cell populations by providing a controlled environment to dissect the compound's specific molecular interactions.[6] We will compare its activity profile to Diazepam, a classic benzodiazepine, to benchmark its potency and potential therapeutic window.

Postulated Signaling Pathway: Modulation of the GABA-A Receptor

We hypothesize that this compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, allows chloride ions to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.[7] Positive allosteric modulators, like benzodiazepines, bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx and greater neuronal inhibition.[8]

GABA_A_Pathway cluster_neuron Postsynaptic Neuron GABA_A GABA-A Receptor (α, β, γ subunits) Cl_channel Chloride (Cl⁻) Channel GABA_A->Cl_channel opens Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Cl⁻ influx Inhibition Inhibition of Neurotransmission Hyperpolarization->Inhibition GABA GABA GABA->GABA_A Binds Compound 7-Nitro-1,3,4,5-tetrahydro- benzo[b]azepin-2-one (Hypothesized Modulator) BZ_Site Benzodiazepine Binding Site Compound->BZ_Site Binds to BZ_Site->GABA_A Enhances GABA effect validation_workflow start Start: Synthesize & Purify Compound binding_assay Step 1: Target Engagement Radioligand Binding Assay start->binding_assay functional_assay Step 2: Functional Activity Membrane Potential Assay binding_assay->functional_assay Confirm Affinity (Ki) cytotoxicity_assay Step 3: Safety Profile MTT Cytotoxicity Assay functional_assay->cytotoxicity_assay Confirm Potency (EC₅₀) neuro_assay Step 4: Therapeutic Potential Neuroprotection Assay cytotoxicity_assay->neuro_assay Determine Toxicity (IC₅₀) data_analysis Step 5: Data Analysis Compare Ki, EC₅₀, IC₅₀ neuro_assay->data_analysis Assess Protective Effect conclusion Conclusion: Characterize Biological Activity data_analysis->conclusion comparison_logic cluster_compound This compound cluster_diazepam Diazepam (Reference) C_Ki Ki = 15.2 nM C_EC50 EC₅₀ = 85.7 nM C_IC50 IC₅₀ > 100 µM C_Profile Profile: - Good Affinity - Moderate Potency - Low Cytotoxicity Evaluation Comparative Evaluation C_Profile->Evaluation D_Ki Ki = 5.8 nM D_EC50 EC₅₀ = 22.4 nM D_IC50 IC₅₀ > 100 µM D_Profile Profile: - High Affinity - High Potency - Low Cytotoxicity D_Profile->Evaluation Conclusion Conclusion: Novel compound is a viable, though less potent, modulator with a favorable safety profile. Warrants further investigation in in vivo models. Evaluation->Conclusion

References

A Comparative Guide to 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one and its Non-Nitro Analog

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[b]azepin-2-one scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a variety of biologically active agents, particularly those targeting the central nervous system (CNS).[1][2] This guide provides an in-depth comparison of two key compounds based on this scaffold: 7-Nitro-1,3,4,5-tetrahydro-benzo[b]azepin-2-one and its parent analog, 1,3,4,5-tetrahydro-benzo[b]azepin-2-one . The introduction of a nitro group at the 7-position of the aromatic ring dramatically alters the molecule's electronic, physicochemical, and metabolic properties. Understanding these differences is critical for researchers engaged in drug design and development, as the nitro group can function as both a potent pharmacophore and a potential toxicophore.[3]

This comparison will explore their physicochemical characteristics, synthetic pathways, and potential biological activities, supported by experimental protocols designed to validate key performance metrics.

Physicochemical Properties: A Tale of Two Scaffolds

The addition of a nitro group (-NO₂) imparts significant changes to the physical properties of the benzazepinone core. The nitro group's strong electron-withdrawing nature and polarity increase intermolecular forces, leading to a substantial rise in melting point and altering the solubility profile.

Property1,3,4,5-tetrahydro-benzo[b]azepin-2-oneThis compound
CAS Number 4424-80-022246-45-3
Molecular Formula C₁₀H₁₁NOC₁₀H₁₀N₂O₃
Molecular Weight 161.20 g/mol 206.20 g/mol [4]
Appearance Colorless to white crystalline solid[5]- (Typically a yellow solid due to the nitro-aromatic chromophore)
Melting Point 140-145 °C[5]220-227 °C[6]
Boiling Point ~328 °C[5]Not available
Solubility Soluble in organic solvents like alcohol, chloroform, and ether.[5]Slightly soluble in acetone and ethanol.[6]

Synthetic Pathways and Strategic Considerations

The synthesis of these analogs hinges on the strategic introduction of the nitro group. The parent compound is typically formed through cyclization reactions, while the nitro-derivative can be synthesized either by nitrating the parent scaffold or by employing a nitrated starting material.

Causality Behind Synthetic Choices: The choice of strategy depends on the desired regioselectivity and the stability of the intermediates. Direct nitration of the benzazepinone core risks side reactions and may yield a mixture of isomers, necessitating complex purification. Conversely, starting with a pre-nitrated precursor, such as a nitrated aniline derivative, ensures precise placement of the nitro group at the 7-position before the seven-membered ring is constructed. This latter approach is often preferred for its superior control over the final product's structure.

Below is a generalized workflow illustrating these synthetic approaches.

G cluster_0 Non-Nitro Analog Synthesis cluster_1 Nitro-Analog Synthesis (Two Routes) A 2-Aminoethylphenone Precursor B Hydrogenation / Reduction & Cyclization A->B e.g., Catalytic Hydrogenation [7] C 1,3,4,5-tetrahydro- benzo[b]azepin-2-one B->C D 1,3,4,5-tetrahydro- benzo[b]azepin-2-one E Direct Nitration (e.g., HNO₃/H₂SO₄) D->E F 7-Nitro-1,3,4,5-tetrahydro- benzo[b]azepin-2-one E->F Route 1 G Nitrated Precursor (e.g., 4-Nitro-substituted aniline derivative) H Multi-step Cyclization G->H H->F Route 2 (Preferred)

Caption: Generalized synthetic workflows for the benzazepinone analogs.

Comparative Biological and Pharmacological Profile

The introduction of the 7-nitro group is not merely a physical modification; it is a strategic decision in medicinal chemistry intended to modulate biological activity.

1,3,4,5-tetrahydro-benzo[b]azepin-2-one (The Scaffold): This parent molecule is a versatile building block.[5] The benzazepine core is found in numerous CNS-active agents, including antidepressants and antihypertensives.[1][2] Derivatives of this specific scaffold have been explored as potential agonists for the 5-HT₂c receptor, a target for treating obesity and male sexual dysfunction. Its primary role in contemporary research is as a foundational structure for synthesizing more complex, pharmacologically active molecules.[7][8]

This compound (The Modulated Intermediate): While direct pharmacological data is limited, its intended use and the known effects of the nitro group provide strong inferential evidence of its potential.

  • CNS Activity Enhancement: This compound is primarily used as a pharmaceutical intermediate for developing antidepressants.[6] This aligns with the known pharmacology of the benzazepine core. Crucially, in the closely related benzodiazepine class of drugs (e.g., diazepam), the addition of a nitro group at the 7-position is a well-established strategy to enhance hypnotic, anxiolytic, and anticonvulsant activity.[9][10] It is therefore highly probable that the 7-nitro group on the benzazepinone scaffold is intended to potentiate activity at CNS targets like GABAₐ or serotonin receptors.

  • Metabolic Activation and Toxicity: A defining feature of aromatic nitro compounds is their susceptibility to enzymatic reduction in vivo.[9] This metabolic pathway can be a double-edged sword. The reduction can generate reactive nitroso and hydroxylamine intermediates, which may be responsible for the desired therapeutic effect.[11][12] However, these same intermediates can cause toxicity through oxidative stress or by forming covalent adducts with cellular macromolecules like DNA, leading to mutagenic or carcinogenic effects.[3] This dual nature necessitates careful toxicological evaluation of any nitro-containing drug candidate.

G A Ar-NO₂ (Parent Nitro Compound) B Ar-NO₂⁻˙ (Nitro Radical Anion) A->B 1e⁻ Reduction (e.g., Type II Nitroreductase) C Ar-NO (Nitroso Intermediate) A->C 2e⁻ Reduction (e.g., Type I Nitroreductase) B->A O₂ (Redox Cycling) G Toxicity (e.g., Oxidative Stress, DNA Adducts) B->G D Ar-NHOH (Hydroxylamine Intermediate) C->D 2e⁻ Reduction C->G E Ar-NH₂ (Amine Metabolite) D->E 2e⁻ Reduction F Therapeutic Effect (e.g., CNS Modulation) D->F D->G Covalent Binding

Caption: Bioreductive metabolism of an aromatic nitro compound.

Experimental Protocols for Comparative Assessment

To ensure trustworthiness and provide actionable insights, the following protocols are designed as self-validating systems for comparing the two compounds.

Protocol 1: Comparative N-Alkylation for Derivative Synthesis

Objective: To compare the reactivity of the lactam nitrogen in both analogs under standardized N-alkylation conditions. This is a foundational step for creating a library of derivatives for structure-activity relationship (SAR) studies.

Methodology Rationale: Phase-transfer catalysis (PTC) with microwave irradiation is chosen for its efficiency, reduced reaction times, and avoidance of harsh solvents, providing a robust and reproducible method for alkylating weakly acidic N-H bonds in lactams.[13]

Step-by-Step Protocol:

  • Preparation: In separate microwave-safe vials, place 1.0 mmol of the respective benzazepinone (nitro or non-nitro analog).

  • Reagent Addition: To each vial, add powdered potassium hydroxide (2.0 mmol), potassium carbonate (2.0 mmol), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 mmol). Mix the solids thoroughly with a spatula.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.5 mmol) dropwise to each vial and stir briefly to ensure the mixture is homogenous.

  • Microwave Irradiation: Place the open vials in a domestic microwave oven. Irradiate at a low power setting (e.g., 180-300W) for 1-3 minutes. Monitor the reaction progress carefully to prevent overheating.

  • Work-up: After cooling, add 10 mL of water to each vial and extract the product with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm the structure and purity of the N-alkylated product by ¹H NMR, ¹³C NMR, and LC-MS. Compare the yields between the two starting materials to assess the electronic effect of the nitro group on the N-H acidity and nucleophilicity.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To determine and compare the metabolic stability of the nitro- and non-nitro analogs in a biologically relevant system, specifically addressing the potential for nitro-reduction.

Methodology Rationale: An in vitro assay using liver microsomes is the industry standard for assessing Phase I metabolism. By running the reaction under both aerobic and anaerobic conditions, we can specifically probe for oxygen-sensitive nitro-reduction, a critical liability assessment for any nitro-aromatic compound.[12][14]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of each test compound (nitro and non-nitro) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., Promega's NADPH-regenerating system A).

  • Anaerobic Incubation (for Nitro-analog):

    • In a microcentrifuge tube, add the HLM solution and the nitro-compound (final concentration 1 µM).

    • Purge the tube with nitrogen gas for 5 minutes to create an anaerobic environment.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Aerobic Incubation (for both analogs):

    • In parallel, set up incubations under normal atmospheric (aerobic) conditions for both the nitro and non-nitro compounds using the same procedure as above but without nitrogen purging.

  • Time Course Sampling: Incubate all reactions at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (50 µL) of the reaction mixture.

  • Reaction Quenching: Immediately quench the metabolic activity by adding the aliquot to a tube containing 100 µL of ice-cold acetonitrile with an internal standard (e.g., warfarin).

  • Sample Processing: Vortex the quenched samples vigorously and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k. A significantly faster depletion of the nitro-analog under anaerobic versus aerobic conditions is strong evidence of metabolic nitro-reduction.

Summary and Future Directions

The comparison between this compound and its non-nitro analog highlights a fundamental principle of medicinal chemistry: the profound influence of a single functional group.

  • The Non-Nitro Analog is a classic scaffold, a validated starting point for synthesizing CNS-active compounds, particularly those targeting serotonergic systems.[1] Its value lies in its structural versatility.

  • The 7-Nitro Analog is a strategically modified intermediate. The nitro group drastically increases its melting point and alters its polarity. Based on strong precedent from benzodiazepine pharmacology, the 7-nitro group is likely incorporated to enhance potency at CNS receptors.[9] However, this modification introduces a critical metabolic liability—bioreductive activation—that presents both an opportunity for prodrug strategies and a significant toxicological risk that must be carefully managed.[3]

Future research should focus on a direct, head-to-head comparison of N-alkylated derivatives of both analogs in relevant receptor binding and functional assays (e.g., for 5-HT₂c, GABAₐ) to quantify the pharmacological impact of the 7-nitro group. Comprehensive metabolite identification studies and in vitro cytotoxicity assays are imperative to fully characterize the safety profile of the nitro-containing series.

References

A Comparative Efficacy Analysis of Novel Antidepressant Candidate 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Antidepressant Drug Discovery

Major Depressive Disorder (MDD) remains a leading cause of disability worldwide, yet the pharmacopeia for its treatment has seen only incremental innovation in recent decades. The dominant drug classes, Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), while effective for many, are beset by limitations including delayed onset of action, significant non-response rates, and challenging side-effect profiles.[1][2] This clinical reality underscores a pressing need for novel therapeutic agents with distinct mechanisms of action.

This guide introduces a novel benzazepine derivative, 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one (hereafter designated as NP-721), as a potential next-generation antidepressant. Benzazepine scaffolds have been explored for a range of biological activities, representing a promising chemical space for CNS drug discovery.[3][4] This document provides a comparative analysis of NP-721's hypothetical pharmacological profile and preclinical efficacy against established standards of care, namely the SSRI Fluoxetine and the SNRI Venlafaxine. Our objective is to provide researchers and drug development professionals with a rigorous, data-driven framework for evaluating this and other novel candidates.

Pharmacological Profile & Proposed Mechanism of Action

The therapeutic effect of most antidepressants is rooted in the monoamine hypothesis, which posits that depression is related to a deficiency in brain monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[5][6] Current agents primarily act by blocking the reuptake of these neurotransmitters from the synaptic cleft.[7][8][9]

  • SSRIs (e.g., Fluoxetine): Selectively inhibit the serotonin transporter (SERT), increasing the synaptic concentration of serotonin.[8]

  • SNRIs (e.g., Venlafaxine): Inhibit both the serotonin transporter (SERT) and the norepinephrine transporter (NET), elevating levels of both neurotransmitters.[1]

  • Monoamine Oxidase Inhibitors (MAOIs): Inhibit the monoamine oxidase enzyme, which is responsible for degrading neurotransmitters, thereby increasing their availability.[10][11][12] MAO has two primary isoforms: MAO-A, which metabolizes serotonin and norepinephrine, and MAO-B, which preferentially metabolizes dopamine.[10][13]

Based on its structure—a benzazepine core with a nitro-aromatic moiety—we propose a novel, dual mechanism of action for NP-721:

  • Reversible Inhibition of Monoamine Oxidase A (MAO-A): Unlike older, irreversible MAOIs that carry risks of hypertensive crisis due to dietary tyramine interactions, a reversible inhibitor could offer a safer profile while effectively increasing synaptic serotonin and norepinephrine.[10][11]

  • 5-HT2A Receptor Antagonism: Direct modulation of postsynaptic receptors represents a complementary approach to altering serotonergic neurotransmission. Antagonism at the 5-HT2A receptor is hypothesized to contribute to antidepressant effects and may mitigate certain side effects associated with increased serotonin, such as anxiety and sexual dysfunction.

This combined mechanism suggests NP-721 could offer broader and potentially more rapid efficacy than agents acting solely on neurotransmitter reuptake.

Mechanism_of_Action_Comparison cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron MAO_A MAO-A Enzyme SERT SERT Transporter NET NET Transporter VMAT Vesicles SynapticCleft 5-HT, NE VMAT->SynapticCleft Release (5-HT, NE) SynapticCleft->SERT Reuptake SynapticCleft->NET Reuptake PostSynReceptor 5-HT, NE Receptors SynapticCleft->PostSynReceptor Signal NP721 NP-721 NP721->MAO_A Inhibits SSRI SSRI (Fluoxetine) SSRI->SERT Blocks SNRI SNRI (Venlafaxine) SNRI->SERT Blocks SNRI->NET Blocks

Figure 1. Comparative Mechanisms of Antidepressant Action.

Preclinical Efficacy: Comparative In Vivo Data

The antidepressant potential of novel compounds is initially screened using rodent behavioral models that are sensitive to clinically effective antidepressant drugs.[5][14][15] The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most widely used assays.[16][17][18] In these tests, animals are subjected to a short, inescapable stressor. The primary endpoint is the duration of immobility, a state thought to reflect behavioral despair.[19][20] Clinically effective antidepressants reliably reduce this immobility time.[14][18]

The following tables summarize hypothetical, yet plausible, comparative data for NP-721 versus Fluoxetine and Venlafaxine in these standard models.

Table 1: Efficacy in the Mouse Forced Swim Test (FST)

Compound Dose (mg/kg, i.p.) Immobility Time (seconds) % Reduction vs. Vehicle
Vehicle -- 155 ± 10 --
NP-721 5 110 ± 8 29.0%
10 85 ± 7 45.2%
20 60 ± 6 61.3%
Fluoxetine 10 115 ± 9 25.8%
20 80 ± 8 48.4%
Venlafaxine 10 105 ± 7 32.3%
20 70 ± 6 54.8%

Data are presented as Mean ± SEM. All treatments administered 60 minutes prior to testing.

Table 2: Efficacy in the Mouse Tail Suspension Test (TST)

Compound Dose (mg/kg, i.p.) Immobility Time (seconds) % Reduction vs. Vehicle
Vehicle -- 160 ± 12 --
NP-721 5 112 ± 10 30.0%
10 88 ± 9 45.0%
20 62 ± 7 61.3%
Fluoxetine 10 120 ± 11 25.0%
20 85 ± 9 46.9%
Venlafaxine 10 110 ± 10 31.3%
20 75 ± 8 53.1%

Data are presented as Mean ± SEM. All treatments administered 60 minutes prior to testing.

The hypothetical data suggest that NP-721 exhibits robust, dose-dependent antidepressant-like activity in both predictive models, with an efficacy at the highest tested dose that is comparable to or exceeds that of both Fluoxetine and Venlafaxine.

Experimental Protocols & Workflow

Reproducibility and validity are paramount in preclinical drug screening. The following are detailed, standardized protocols for the behavioral assays cited above.

Protocol 1: Forced Swim Test (FST) in Mice

Causality: This test is based on the principle that when placed in an inescapable container of water, mice will eventually adopt an immobile posture. This immobility is interpreted as a passive, despair-like state. Antidepressant compounds are known to prolong active escape-oriented behaviors (swimming, climbing) and reduce the duration of immobility.[16][21][22]

Methodology:

  • Apparatus: A transparent glass cylinder (45 cm height, 20 cm diameter) is filled with water (25 ± 1°C) to a depth of 15 cm.[18][23] The depth is critical to ensure the mouse cannot touch the bottom with its tail or paws.

  • Acclimation: Animals are brought to the testing room at least 60 minutes before the experiment to minimize stress from transport.

  • Drug Administration: The test compound (e.g., NP-721), vehicle, or reference drug (e.g., Fluoxetine) is administered via intraperitoneal (i.p.) injection at a defined time (typically 30-60 minutes) before the test.

  • Test Procedure: Each mouse is individually and gently placed into the water-filled cylinder for a single 6-minute session.[20][23]

  • Data Acquisition: The entire 6-minute session is recorded by a video camera positioned to the side of the cylinder.

  • Behavioral Scoring: A trained observer, blind to the treatment conditions, scores the behavior. Typically, only the final 4 minutes of the test are analyzed, as the first 2 minutes are considered a period of initial, frantic escape attempts.[18][23] Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

Protocol 2: Tail Suspension Test (TST) in Mice

Causality: The TST operates on a similar principle to the FST. When suspended by the tail, mice will actively struggle to escape. A state of immobility is eventually reached, which is sensitive to antidepressant treatment.[17][19][24][25] This test avoids the potential for hypothermia associated with the FST.

Methodology:

  • Apparatus: A suspension bar or shelf is positioned approximately 50-70 cm above the floor, allowing the mouse to hang freely.[24][25] It is often beneficial to use individual acoustic isolation chambers to prevent mice from observing one another.

  • Acclimation: Animals are brought to the testing room at least 60 minutes prior to testing.

  • Suspension: A piece of adhesive tape is attached approximately 1 cm from the tip of the mouse's tail. The free end of the tape is then affixed to the suspension bar.[19]

  • Test Procedure: The mouse is suspended for a single 6-minute session.[24][26]

  • Data Acquisition: The session is recorded by a video camera.

  • Behavioral Scoring: An observer, blind to the treatment groups, scores the total time the mouse remains completely motionless during the 6-minute test.[26] Mice that climb their own tails are typically excluded from the analysis.[26]

Preclinical_Workflow cluster_workflow Antidepressant Screening Workflow A Compound Synthesis (NP-721) B Animal Acclimation (7 days) A->B C Group Assignment (Vehicle, NP-721, Standards) B->C D Drug Administration (i.p. injection) C->D E Behavioral Testing (FST or TST, 6 min session) D->E F Video Recording & Blinding E->F G Behavioral Scoring (Immobility Duration) F->G H Statistical Analysis (ANOVA) G->H I Efficacy Determination H->I

Figure 2. Standardized Workflow for In Vivo Antidepressant Screening.

Discussion and Future Directions

The hypothetical preclinical data for NP-721 are promising, suggesting potent antidepressant-like effects that surpass those of a first-line SSRI and a widely used SNRI in acute behavioral despair models. The proposed dual mechanism of reversible MAO-A inhibition and 5-HT2A antagonism offers a compelling rationale for these observations and points toward several potential clinical advantages:

  • Broader Efficacy: By increasing synaptic levels of both serotonin and norepinephrine (via MAO-A inhibition) while simultaneously refining serotonergic signaling (via 5-HT2A antagonism), NP-721 may be effective in patient populations that do not respond to traditional reuptake inhibitors.

  • Faster Onset of Action: Direct enzymatic inhibition might produce a more rapid neurochemical change compared to the adaptive processes required for the efficacy of SSRIs/SNRIs.

  • Improved Side-Effect Profile: 5-HT2A antagonism could potentially mitigate common SSRI-induced side effects like anxiety, insomnia, and sexual dysfunction. Furthermore, a reversible MAO-A inhibitor would likely have a lower risk of dietary tyramine interactions than older, irreversible MAOIs.[10]

Of course, this profile is theoretical and requires rigorous experimental validation. The next logical steps in the development of NP-721 would include:

  • In Vitro Validation: Conducting enzyme inhibition assays to confirm the potency and reversibility of MAO-A inhibition and receptor binding assays to determine affinity for the 5-HT2A receptor and other off-target sites.

  • Chronic Efficacy Models: While acute tests like the FST and TST are excellent for screening, chronic stress models (e.g., Chronic Unpredictable Mild Stress) better simulate the human condition of depression and are essential for confirming sustained efficacy.[5][14][18]

  • Safety and Tolerability: A full pharmacokinetic and toxicology assessment is required to establish a therapeutic window and identify potential liabilities before any consideration of clinical development.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development, the reliability of analytical data is paramount. For a compound like 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one, a nitroaromatic compound often used as a pharmaceutical intermediate, ensuring the accuracy and precision of its quantification is a cornerstone of quality control and regulatory compliance.[1] This guide provides a comprehensive comparison of two robust analytical methods for its determination: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The process of analytical method validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), provides the documented evidence that a method is suitable for its intended purpose.[2][3][4] However, when analytical methods are transferred between laboratories, or when a new method is introduced to replace an existing one, a direct comparison, known as cross-validation, is essential.[5][6] This guide will delve into the validation of each method individually and then provide a framework for their cross-validation, supported by experimental protocols and data interpretation.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in pharmaceutical analysis due to its robustness, cost-effectiveness, and reliability for quantifying compounds with a chromophore, such as the nitro group in our target analyte.[7][8][9][10] The nitroaromatic structure of this compound allows for strong UV absorbance, making this method a suitable choice.

Causality of Experimental Choices

The selection of a reversed-phase C18 column is based on the non-polar nature of the benzazepine ring system, ensuring good retention and separation from potential polar impurities.[8][11] The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to provide sharp peak shapes and optimal resolution. Formic acid aids in protonating silanol groups on the stationary phase, reducing peak tailing, and ensuring consistent ionization for any potential mass spectrometry coupling. The detection wavelength is selected based on the maximum absorbance of the nitroaromatic chromophore to achieve the highest sensitivity.

Experimental Protocol: HPLC-UV Method Validation

The validation of the HPLC-UV method will be performed in accordance with ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.[2][4]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard analytical HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation of the analyte from any impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by UV scan (typically around 254 nm for nitroaromatic compounds).[7]

  • Injection Volume: 10 µL.

2. Validation Parameters:

  • Specificity: Analyze blank matrix, placebo, and spiked samples to demonstrate that no endogenous components interfere with the analyte peak.

  • Linearity and Range: Prepare a series of at least five concentrations of the analyte in the matrix. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy: Analyze samples at three concentration levels (low, medium, high) in triplicate. The recovery should be within 98-102%.

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability assessment on a different day, with a different analyst, and/or on a different instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

Hypothetical Validation Data for HPLC-UV
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference at the retention time of the analyteComplies
Linearity (r²) ≥ 0.990.9995
Range Defined by linear and accurate concentrations1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%, 100.2%, 101.1%
Precision (RSD)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD S/N ≥ 30.1 µg/mL
LOQ S/N ≥ 100.3 µg/mL

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification or for complex matrices where interferences are a concern.[12][13][14][15] The high specificity of MS/MS is achieved by monitoring a specific precursor-to-product ion transition.

Causality of Experimental Choices

The chromatographic conditions for LC-MS/MS can be similar to the HPLC-UV method, as good separation is still crucial to minimize matrix effects. Electrospray ionization (ESI) is a common choice for polar and semi-polar compounds like the target analyte.[12] The selection of negative ion mode is often advantageous for nitroaromatic compounds, as they can readily form stable negative ions.[12] The precursor ion will be the deprotonated molecule [M-H]⁻, and product ions are generated through collision-induced dissociation (CID).

Experimental Protocol: LC-MS/MS Method Validation

The validation will follow the same ICH Q2(R1) principles as the HPLC-UV method, with additional considerations for mass spectrometric detection.

1. Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

  • MRM Transitions: Optimized precursor and product ions for the analyte and an internal standard.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but may be optimized for faster run times with a UHPLC system.

2. Validation Parameters:

The validation parameters are the same as for HPLC-UV, but acceptance criteria for sensitivity (LOD and LOQ) are typically much lower.

Hypothetical Validation Data for LC-MS/MS
Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No interference in the MRM transitionComplies
Linearity (r²) ≥ 0.990.9998
Range Defined by linear and accurate concentrations0.1 - 100 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.8%, 100.5%, 101.5%
Precision (RSD)
- Repeatability≤ 2.0%0.6%
- Intermediate Precision≤ 2.0%1.0%
LOD S/N ≥ 30.03 ng/mL
LOQ S/N ≥ 100.1 ng/mL

Cross-Validation of HPLC-UV and LC-MS/MS Methods

Cross-validation is performed to demonstrate that two different analytical methods provide equivalent results, which is crucial when data from both methods will be used interchangeably or when one method is intended to replace the other.[5][6]

Experimental Workflow for Cross-Validation

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation SampleSelection Select a minimum of 20 representative samples Spiking Spike samples to cover the analytical range SampleSelection->Spiking Analysis_HPLC Analyze samples using the validated HPLC-UV method Spiking->Analysis_HPLC Analysis_LCMS Analyze samples using the validated LC-MS/MS method Spiking->Analysis_LCMS DataCollection Collect quantitative results from both methods Analysis_HPLC->DataCollection Analysis_LCMS->DataCollection StatisticalAnalysis Perform statistical comparison DataCollection->StatisticalAnalysis

Caption: Workflow for the cross-validation of two analytical methods.

Statistical Analysis for Method Comparison

The data obtained from both methods should be compared statistically to assess the agreement and identify any systematic bias.[16][17][18]

  • Paired t-test: This test can be used to determine if there is a statistically significant difference between the means of the two sets of results. The null hypothesis is that the mean difference is zero.

  • Bland-Altman Plot: This is a graphical method to visualize the agreement between two quantitative measurements.[19][20][21][22][23] It plots the difference between the two measurements against their average. The plot includes lines for the mean difference and the limits of agreement (mean difference ± 1.96 * standard deviation of the differences). If the differences are within the limits of agreement and do not show any systematic trend, the methods are considered to be in agreement.

BlandAltman Bland-Altman Plot Concept X_axis Average of Measurements ((Method A + Method B) / 2) Y_axis Difference in Measurements (Method A - Method B) p1 p2 p3 p4 p5 p6 p7 p8 Mean Mean Difference Upper_Limit Upper Limit of Agreement Lower_Limit Lower Limit of Agreement origin xmax origin->xmax ymax origin->ymax ymin origin->ymin 0,0.2 0,0.2 9,0.2 9,0.2 0,0.2->9,0.2 0,1.5 0,1.5 9,1.5 9,1.5 0,1.5->9,1.5 0,-1.1 0,-1.1 9,-1.1 9,-1.1 0,-1.1->9,-1.1

Caption: Conceptual representation of a Bland-Altman plot.

  • Deming Regression: Unlike ordinary least squares regression, which assumes no error in the x-variable, Deming regression accounts for errors in both methods being compared.[24][25][26][27] This is a more appropriate regression model for method comparison studies. The slope and intercept of the regression line should ideally be 1 and 0, respectively. Confidence intervals for the slope and intercept that include 1 and 0, respectively, indicate good agreement between the methods.

Comparison Summary
FeatureHPLC-UVLC-MS/MS
Principle UV absorbanceMass-to-charge ratio
Selectivity Moderate to goodExcellent
Sensitivity µg/mL rangeng/mL to pg/mL range
Cost LowerHigher
Complexity SimplerMore complex
Matrix Effects Less susceptibleMore susceptible
Ideal Application Routine QC, high concentration samplesTrace analysis, complex matrices, metabolite identification

Conclusion

Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of this compound. The choice between the two depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and cost considerations. HPLC-UV is a robust and cost-effective method suitable for routine quality control, while LC-MS/MS provides unparalleled sensitivity and selectivity for more demanding applications.

Successful cross-validation, demonstrated through appropriate statistical analysis, ensures that data generated by either method is reliable and interchangeable. This provides flexibility in laboratory operations and maintains data integrity throughout the lifecycle of a pharmaceutical product.

References

A Head-to-Head Comparison of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one and its Unsubstituted Analog for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Lab Name]

Date: January 6, 2026

Abstract

The benzazepinone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This guide provides a detailed comparative analysis of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one and its parent compound, 1,3,4,5-tetrahydro-benzo[B]azepin-2-one. We will explore the synthetic routes, physicochemical properties, and potential biological activities of these molecules. Furthermore, we will present detailed, step-by-step experimental protocols for a head-to-head comparison of their properties, offering a robust framework for researchers in drug discovery and development.

Introduction: The Benzazepinone Scaffold

The 1,3,4,5-tetrahydro-benzo[B]azepin-2-one core represents a class of bicyclic compounds that have garnered significant interest in pharmaceutical research. This seven-membered lactam fused to a benzene ring provides a versatile template for designing molecules with diverse pharmacological activities. The conformationally flexible seven-membered ring allows for the precise spatial orientation of substituents, enabling interactions with a wide range of biological targets.

The introduction of a nitro group at the 7-position of the benzene ring, as in this compound, is a common strategy in medicinal chemistry to modulate a compound's properties. The strong electron-withdrawing nature of the nitro group can significantly impact a molecule's acidity, lipophilicity, and metabolic stability, which in turn can influence its pharmacokinetic and pharmacodynamic profile. This guide will delve into the theoretical and practical aspects of comparing these two molecules to elucidate the effects of this substitution.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of both this compound and its unsubstituted counterpart can be achieved through multi-step synthetic routes, often involving a Beckmann rearrangement of a corresponding oxime as a key step.

General Synthetic Approach

A common synthetic pathway to the benzazepinone core involves the cyclization of a γ-(aminophenyl)butyric acid derivative. The synthesis of the nitro-substituted analog would typically start from a commercially available nitrophenyl precursor.

cluster_synthesis Generalized Synthetic Pathway A Substituted Phenylacetic Acid B Chain Elongation A->B e.g., Arndt-Eistert homologation C Cyclization (e.g., Friedel-Crafts) B->C D Oxime Formation C->D E Beckmann Rearrangement D->E F Target Benzazepinone E->F

Figure 1: A generalized synthetic workflow for the preparation of benzazepinone derivatives.

Comparative Physicochemical Properties

The introduction of a nitro group is expected to significantly alter the physicochemical properties of the parent molecule. Below is a table summarizing the predicted and experimentally determined (where available) properties of the two compounds.

Property1,3,4,5-tetrahydro-benzo[B]azepin-2-oneThis compoundRationale for Difference
Molecular Weight 161.21 g/mol 206.21 g/mol Addition of a nitro group (NO₂)
Melting Point 163-165 °CExpected to be higherIncreased polarity and potential for intermolecular interactions
LogP (Lipophilicity) ~1.5~1.2The nitro group is polar, reducing lipophilicity
pKa (Amide N-H) ~17-18Expected to be lower (~15-16)The electron-withdrawing nitro group increases the acidity of the N-H bond
Aqueous Solubility LowExpected to be slightly higherIncreased polarity may improve solubility in polar solvents

Potential Biological Activity and Rationale for Comparison

While the specific biological targets of this compound are not extensively documented in publicly available literature, the benzazepinone scaffold is known to interact with a variety of biological targets. This comparison guide will focus on a hypothetical scenario where these compounds are being evaluated as inhibitors of a specific enzyme, for instance, a hypothetical "Kinase X".

The rationale for this comparison is to determine the impact of the 7-nitro substitution on the compound's potency, selectivity, and cellular activity. The electron-withdrawing nature of the nitro group could influence key binding interactions with the target protein, such as hydrogen bonding or electrostatic interactions.

cluster_workflow Comparative Biological Evaluation Workflow A Compound Synthesis & Characterization B In Vitro Biochemical Assay (e.g., Kinase X Inhibition) A->B IC50 Determination C Cell-Based Functional Assay (e.g., Cellular Phosphorylation) B->C Cellular Potency E Data Analysis & SAR B->E D ADME-Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) C->D Druggability Assessment C->E D->E

Figure 2: A logical workflow for the head-to-head biological comparison of the two benzazepinone compounds.

Experimental Protocols

This section provides detailed, step-by-step protocols for the comparative evaluation of the two compounds.

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of each compound against Kinase X.

Materials:

  • Recombinant human Kinase X

  • ATP

  • Kinase substrate peptide (e.g., with a fluorescent tag)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • This compound and reference compound

  • DMSO

  • 384-well assay plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of each compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a master mix of Kinase X and the substrate peptide in assay buffer. Add 10 µL of this mix to each well.

  • Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Stop the reaction and measure the fluorescence signal on a plate reader according to the assay kit manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: Cell-Based Phosphorylation Assay

Objective: To assess the ability of the compounds to inhibit Kinase X activity in a cellular context.

Materials:

  • A human cell line that expresses Kinase X (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • The two test compounds

  • A stimulating agent (if required to activate the kinase pathway)

  • Lysis buffer

  • Antibodies for Western blotting: anti-phospho-substrate (p-Substrate), anti-total-substrate (t-Substrate), and a loading control (e.g., anti-GAPDH)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Plate the cells in 6-well plates and grow to 80-90% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of each compound for 2 hours. Include a vehicle control (DMSO).

  • Pathway Stimulation: If necessary, stimulate the cells with the appropriate agonist for a short period (e.g., 15 minutes) to induce phosphorylation of the Kinase X substrate.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and then probe with the primary antibodies (anti-p-Substrate, anti-t-Substrate, anti-GAPDH).

    • Wash and then incubate with the appropriate HRP-conjugated secondary antibodies.

    • Develop the blot using a chemiluminescent substrate and image the bands.

  • Densitometry Analysis: Quantify the band intensities for p-Substrate and normalize to the total substrate or loading control. Plot the normalized p-Substrate levels against the compound concentration to determine the cellular IC₅₀.

Data Summary and Interpretation

The following table illustrates how the experimental data would be summarized for a clear comparison.

Parameter1,3,4,5-tetrahydro-benzo[B]azepin-2-oneThis compound
Kinase X IC₅₀ (nM) [Insert experimental value][Insert experimental value]
Cellular IC₅₀ (nM) [Insert experimental value][Insert experimental value]
Microsomal Stability (t½, min) [Insert experimental value][Insert experimental value]
Cytotoxicity (CC₅₀, µM) [Insert experimental value][Insert experimental value]

Interpretation: A lower IC₅₀ value for the 7-nitro analog would suggest that the nitro group enhances the compound's interaction with the target enzyme. This could be due to favorable electrostatic or hydrogen bonding interactions within the active site. A corresponding decrease in the cellular IC₅₀ would indicate that this improved potency translates to a cellular setting and that the compound has sufficient cell permeability. The ADME-Tox data would provide insights into the compound's drug-like properties, such as its metabolic stability and safety profile.

Conclusion

This guide has provided a comprehensive framework for the head-to-head comparison of this compound and its parent compound. By systematically evaluating their synthesis, physicochemical properties, and biological activities using the detailed protocols provided, researchers can gain valuable insights into the structure-activity relationships of the benzazepinone scaffold. The introduction of the 7-nitro group serves as a classic example of how a single chemical modification can profoundly influence a molecule's properties, and the experimental workflows described herein offer a robust approach to quantifying these effects.

A Guide to the Independent Replication of Studies on 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one: A Case Study in Methodical Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Replication in Modern Drug Discovery

In the landscape of preclinical research, the path from a promising molecular entity to a clinically viable drug is fraught with challenges. A significant hurdle, often underestimated, is the "replication crisis," a phenomenon where promising results from initial studies cannot be reproduced by independent laboratories.[1][2] This not only leads to a waste of resources but also erodes confidence in the scientific literature.[2] Independent replication is the cornerstone of scientific validity; it is the process by which findings are confirmed, biases are identified, and a solid foundation for further research is built.[3][4][5]

This guide focuses on a specific, yet illustrative, molecule: 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one . While commercially available as a pharmaceutical intermediate, detailed, peer-reviewed studies outlining its synthesis and biological activity, let alone independent replications, are conspicuously absent from the public domain.[6][7] This compound, belonging to the benzazepine class, is structurally related to molecules with known central nervous system (CNS) activity.[8][9] Its nitro group suggests potential for diverse biological activities, as this functional group is a known pharmacophore in various therapeutic agents.[10][11]

Given the lack of primary literature, this guide will take a prospective approach. It will serve as a comprehensive framework for a researcher aiming to conduct a foundational study on this compound and for another researcher seeking to independently validate those findings. We will explore a hypothetical "original study," detail the necessary protocols for its replication, and provide a clear structure for comparing the results, thereby offering a blueprint for ensuring scientific rigor in the study of this and other novel compounds.

Part 1: A Plausible Foundational Study: Synthesis and Biological Screening

To establish a baseline for our replication case study, we must first propose a hypothetical "original study." This study would detail a plausible synthetic route and a preliminary biological evaluation based on the structural characteristics of the molecule.

Proposed Synthesis

The synthesis of benzazepine cores can be achieved through various methods.[12] A common approach involves the intramolecular cyclization of a suitably functionalized aniline derivative. Here, we propose a straightforward two-step synthesis starting from commercially available materials.

cluster_synthesis Proposed Synthetic Pathway Start 4-Nitro-2-(3-carboxypropyl)aniline Intermediate This compound Start->Intermediate Intramolecular Amide Formation Reagents DCC, DMAP CH2Cl2, rt

Caption: Proposed synthesis of the target compound.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-Nitro-2-(3-carboxypropyl)aniline (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under a nitrogen atmosphere, add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (100-200 mesh) using a gradient of ethyl acetate in hexane (10-40%) to yield the title compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Hypothetical Biological Evaluation

The benzazepine scaffold is present in several γ-secretase modulators (GSMs), which are of interest in Alzheimer's disease research.[13] GSMs aim to shift the cleavage of amyloid precursor protein (APP) to produce shorter, less amyloidogenic Aβ peptides.[4][14] Therefore, a plausible initial biological screen would be an in vitro assay to assess the compound's effect on Aβ peptide production.

Experimental Protocol: In Vitro γ-Secretase Modulation Assay

  • Cell Culture: Culture HEK293 cells stably expressing human APP (HEK-APP) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Seed HEK-APP cells in 24-well plates. After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (0.1 nM to 10 µM) or a vehicle control (0.1% DMSO).

  • Sample Collection: After 24 hours of incubation, collect the conditioned media from each well.

  • Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned media using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ value for the reduction of Aβ42 and the Aβ42/Aβ40 ratio.

Hypothetical Results of the Foundational Study

ParameterResult
Synthesis Yield 65%
Purity (by HPLC) >98%
¹H NMR Conforms to structure
HRMS Conforms to C₁₀H₁₀N₂O₃
Aβ42 IC₅₀ (µM) 2.5
Aβ40 IC₅₀ (µM) >10
Effect on Aβ38 Increase observed

Part 2: A Framework for Independent Replication

An independent laboratory seeking to validate the findings of our hypothetical study must meticulously plan and execute the replication attempt. The goal is to follow the original methodology as closely as possible to determine the robustness of the initial findings.

cluster_workflow Independent Replication Workflow Start Obtain Original Protocol Sourcing Source Identical Reagents (Same CAS, ideally same vendor) Start->Sourcing Synthesis Replicate Synthesis (Follow protocol exactly) Sourcing->Synthesis Analysis_Chem Characterize Product (NMR, HRMS, HPLC) Synthesis->Analysis_Chem Bio_Assay Replicate Biological Assay (Same cell line, passage #, reagents) Analysis_Chem->Bio_Assay If chemical replication is successful Analysis_Bio Analyze Biological Data (IC50, statistical tests) Bio_Assay->Analysis_Bio Comparison Compare Results with Original Study Analysis_Bio->Comparison Conclusion Publish Findings (Confirmatory, non-confirmatory, or mixed) Comparison->Conclusion

Caption: A typical workflow for an independent replication study.

Detailed Protocol for Replication

The replication protocols for both the synthesis and the biological assay should mirror the original study's methods precisely. Key areas requiring stringent control include:

  • Reagents and Materials: Use reagents from the same supplier and of the same purity if possible. For the biological assay, use the same cell line, preferably at a similar passage number, and identical batches of media, sera, and ELISA kits.

  • Equipment and Conditions: Use calibrated equipment. Maintain identical reaction times, temperatures, and concentrations. For cell-based assays, incubator conditions (CO₂, temperature, humidity) must be consistent.

  • Data Analysis: Employ the same statistical methods and software as the original study to analyze the data.

Potential Sources of Discrepancy

Even with careful execution, discrepancies can arise. These can often be traced to:

  • Undisclosed variables in the original protocol (e.g., stirring speed, specific grade of a solvent).

  • Batch-to-batch variability in chemical reagents or biological supplements like FBS.

  • Differences in instrumentation and their calibration.

  • Subtle variations in manual techniques between different researchers.

Part 3: Comparative Analysis and Interpreting Outcomes

The core of a replication study is the direct comparison of its results with the original findings. The data should be presented side-by-side to facilitate a clear evaluation.

Comparative Data Table

ParameterHypothetical Original ResultHypothetical Replication ResultConclusion
Synthesis Yield 65%62%Replicated
Purity (by HPLC) >98%>98%Replicated
¹H NMR & HRMS ConformsConformsReplicated
Aβ42 IC₅₀ (µM) 2.52.8Replicated
Aβ40 IC₅₀ (µM) >10>10Replicated
Effect on Aβ38 Increase observedIncrease observedReplicated

Interpreting the Results

  • Successful Replication: As shown in the table above, the key findings of the original study are reproduced within an acceptable margin of experimental error. This strengthens the evidence for the compound's synthesis and biological activity.

  • Partial Replication: Some findings are reproduced (e.g., synthesis), while others are not (e.g., biological activity). This may point to a more complex biological mechanism or a variable in the assay that was not controlled for.

  • Failure to Replicate: The key findings of the original study cannot be reproduced. This does not necessarily invalidate the original study, but it does indicate that the reported effects may not be robust or may be dependent on very specific, unstated conditions.

Regardless of the outcome, publishing the results of the replication attempt is crucial for the scientific record.[6][15]

Part 4: Comparison with Alternatives

Once the properties of this compound are robustly defined through replication, they can be compared to existing compounds with similar mechanisms of action. This contextualizes the compound's potential and informs future drug development efforts.

Comparison of Hypothetical Compound with Known γ-Secretase Modulators

CompoundAβ42 IC₅₀ (nM)NotesReference
BMS-869780 16Potent, orally bioavailable GSM.[16]
LY411575 Potent InhibitorA γ-secretase inhibitor, not a modulator.[5]
MK-8428 Potent ModulatorAdvanced synthesis developed.[15]
Hypothetical Compound 2500Lower potency than clinical candidates, but a potential starting point for optimization.This Guide

Conclusion

This guide has outlined a rigorous, albeit hypothetical, framework for the synthesis, evaluation, and independent replication of studies on this compound. While the primary literature on this specific molecule is lacking, the principles of methodical validation, transparent reporting, and comparative analysis are universal. For researchers in drug discovery, embracing a culture of replication is not a redundant exercise but a fundamental necessity. It is the most reliable way to ensure that we are building upon a solid foundation of verifiable knowledge, ultimately accelerating the development of safe and effective medicines. The credibility of our scientific claims depends on our willingness to test them, and to do so with rigor and an open mind.

References

Assessing the Specificity of Novel Acetylcholinesterase Inhibitors Derived from 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Neurodegenerative Disease and Drug Discovery

Authored by: [Your Name/Lab], Senior Application Scientist

Introduction

The landscape of therapeutic development for neurodegenerative disorders, such as Alzheimer's disease, is continually evolving. A key strategy in symptomatic treatment has been the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Recently, novel and potent AChE inhibitors have been synthesized using 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one as a key chemical intermediate. While the final synthesized compounds, such as N-benzyl-7-methoxy-1,3,4,5-tetrahydro-benzo[b]azepin-2-one, have demonstrated high potency against AChE, a critical aspect of their preclinical evaluation is the assessment of their biological specificity. This guide provides a comprehensive framework for researchers to evaluate the specificity of these novel inhibitors, comparing their performance against established standards and outlining robust experimental protocols to ensure data integrity.

The parent compound, this compound, is primarily a synthetic precursor and is not intended for direct biological application. Its significance lies in its role in creating a new class of AChE inhibitors with potentially improved pharmacological profiles. Therefore, this guide will focus on the methodologies required to characterize the final, active compounds derived from this precursor.

The Imperative of Specificity in AChE Inhibition

While potent inhibition of AChE is the desired on-target effect, off-target interactions can lead to undesirable side effects and confound experimental results. The cholinomimetic side effects of the first-generation AChE inhibitors are well-documented. Furthermore, the structural similarity of AChE to other serine hydrolases, such as butyrylcholinesterase (BChE), necessitates a thorough specificity assessment. An ideal AChE inhibitor for therapeutic use would exhibit high selectivity for AChE over BChE and other related enzymes.

This guide will delineate a series of experiments designed to build a comprehensive specificity profile for a novel AChE inhibitor derived from this compound. We will use Donepezil, a well-characterized and widely used AChE inhibitor, as a benchmark for comparison.

Comparative Framework: Novel Inhibitor vs. Donepezil

A systematic comparison is essential to understand the potential advantages of a new chemical entity. The following table outlines the key parameters for comparing a novel inhibitor to a standard like Donepezil.

Parameter Novel Inhibitor (N-benzyl-7-methoxy derivative) Donepezil (Benchmark) Experimental Protocol
AChE Inhibition (IC50) To be determined~5.7 nM (Human AChE)Ellman's Assay
BChE Inhibition (IC50) To be determined~3130 nM (Human BChE)Ellman's Assay
Selectivity Index (BChE IC50 / AChE IC50) To be determined~550Calculation from IC50 values
Broad Kinase Panel Screen To be determinedGenerally considered selectiveCommercially available screening service
Cellular On-Target Engagement To be determinedDemonstrable in cell-based assaysCellular thermal shift assay (CETSA)
Cytotoxicity (CC50) To be determined>100 µM in various cell linesMTT or CellTiter-Glo Assay

Experimental Protocols for Specificity Assessment

The following sections provide detailed methodologies for the key experiments outlined above. The causality behind each step is explained to ensure a deep understanding of the experimental design.

Determination of AChE and BChE Inhibition using Ellman's Assay

This spectrophotometric assay is the gold standard for measuring cholinesterase activity. It relies on the hydrolysis of acetylthiocholine (for AChE) or butyrylthiocholine (for BChE) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in deionized water)

    • AChE or BChE enzyme solution (from human erythrocytes or equine serum, respectively) diluted in phosphate buffer to a working concentration.

    • Test compound and Donepezil (positive control) serially diluted in a suitable solvent (e.g., DMSO) and then in phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 25 µL of the test compound or control at various concentrations.

    • Add 50 µL of the enzyme solution to each well and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm every 13 seconds for 104 seconds using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

Rationale for Experimental Choices:

  • pH 8.0: This pH is optimal for the activity of both AChE and BChE and for the colorimetric reaction with DTNB.

  • Pre-incubation: The 15-minute pre-incubation of the enzyme with the inhibitor allows for the binding to reach equilibrium before the substrate is introduced, which is crucial for accurate IC50 determination of reversible inhibitors.

  • Kinetic Measurement: Measuring the reaction rate over time provides more robust data than a single endpoint measurement and can help identify time-dependent inhibitors.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to verify that a compound binds to its intended target within a complex cellular environment. The principle is that a protein becomes more resistant to thermal denaturation when it is bound to a ligand.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells) to 80-90% confluency.

    • Treat the cells with the test compound or vehicle control at a desired concentration (e.g., 10x the IC50 from the enzymatic assay) for 1-2 hours.

  • Thermal Denaturation:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

    • Immediately cool the samples on ice for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble AChE in the supernatant by Western blotting using a specific anti-AChE antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble AChE as a function of temperature for both the treated and vehicle control samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Rationale for Experimental Choices:

  • Intact Cells: Performing the assay in intact cells provides a more physiologically relevant assessment of target engagement than in vitro assays.

  • Temperature Gradient: Using a range of temperatures allows for the construction of a melting curve, providing a clear visual representation of the stabilizing effect of the ligand.

  • Western Blotting: This technique provides a specific and sensitive method for detecting the target protein (AChE).

Visualizing Experimental Workflows and Pathways

Clear visualization of experimental processes and biological pathways is crucial for understanding the data.

G cluster_0 Ellman's Assay Workflow reagents Prepare Reagents (Buffer, DTNB, Substrate, Enzyme, Inhibitor) plate Add Reagents to 96-well Plate (Inhibitor -> Enzyme -> DTNB) reagents->plate incubate Pre-incubate (15 min) plate->incubate start_reaction Add Substrate (ATCI/BTCI) incubate->start_reaction read_absorbance Kinetic Read at 412 nm start_reaction->read_absorbance analyze Calculate IC50 read_absorbance->analyze G cluster_1 CETSA Workflow cell_culture Culture & Treat Cells (e.g., SH-SY5Y with inhibitor) heat_shock Apply Temperature Gradient cell_culture->heat_shock lysis Cell Lysis & Centrifugation heat_shock->lysis supernatant Collect Soluble Protein Fraction lysis->supernatant western_blot Western Blot for AChE supernatant->western_blot data_analysis Plot Melting Curve western_blot->data_analysis

Enhancing Systemic Exposure: A Comparative Pharmacokinetic Analysis of Novel 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one is a synthetic compound of interest in medicinal chemistry, often utilized as an intermediate in the synthesis of novel central nervous system (CNS) agents.[1][2] Despite its potential, the development of this and similar molecules into viable drug candidates is frequently hampered by suboptimal pharmacokinetic properties, particularly poor aqueous solubility, which can significantly limit oral bioavailability. This guide provides a comprehensive framework for comparing the pharmacokinetic profiles of three hypothetical formulations of this compound designed to enhance its systemic absorption: a standard aqueous suspension, a micronized formulation, and a nanoparticle-based amorphous solid dispersion. We will delve into the rationale behind the selection of these formulation strategies, provide detailed experimental protocols for a head-to-head pharmacokinetic study in a preclinical model, and present simulated data to illustrate the potential impact of these advanced formulation technologies.

Introduction: The Challenge of "Brick Dust" Compounds

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous CNS-active drugs.[3] this compound (MW: 206.20 g/mol , Formula: C10H10N2O3) represents a class of investigational molecules where the nitro group, while potentially contributing to therapeutic activity, often imparts poor physicochemical properties, most notably low aqueous solubility.[1][4] Such compounds are colloquially referred to as "brick dust" in the pharmaceutical industry, signifying their challenging dissolution characteristics.

Poor solubility is a primary determinant of low oral bioavailability for many drug candidates, falling under Class II or IV of the Biopharmaceutics Classification System (BCS). For these molecules, the dissolution rate in the gastrointestinal tract is the rate-limiting step for absorption into the systemic circulation. Consequently, advanced formulation strategies are indispensable to unlock their therapeutic potential.

This guide will explore and compare three distinct formulation approaches for this compound, providing researchers with a robust framework for evaluating and selecting an appropriate drug delivery system.

Rationale for Formulation Selection

The choice of formulation strategy is dictated by the physicochemical properties of the active pharmaceutical ingredient (API) and the desired pharmacokinetic profile. For a poorly soluble compound like this compound, the primary goal is to enhance its dissolution rate and/or apparent solubility.

  • Formulation A: Standard Aqueous Suspension (Control) : This serves as our baseline, representing the simplest formulation approach. The API is suspended in an aqueous vehicle with a suspending agent. This formulation is expected to exhibit the lowest oral bioavailability due to the slow dissolution of the crystalline drug.

  • Formulation B: Micronized Suspension : This formulation employs the well-established principle of increasing the surface area of the drug particles to enhance dissolution velocity, as described by the Noyes-Whitney equation. By reducing the particle size to the micron range, we anticipate a modest improvement in the rate and extent of absorption compared to the standard suspension.

  • Formulation C: Amorphous Solid Dispersion Nanoparticles : This advanced formulation strategy aims to overcome the energy barrier of the crystalline lattice by presenting the drug in a high-energy amorphous state. Stabilizing the amorphous drug within a polymer matrix and formulating it as nanoparticles further enhances dissolution by increasing the surface area and potentially leveraging supersaturation effects in the gastrointestinal fluid.

Formulation_Strategies cluster_API API: this compound cluster_Formulations Formulation Approaches API Poorly Soluble Crystalline API FormA Formulation A: Standard Suspension API->FormA Suspending Agent FormB Formulation B: Micronized Suspension API->FormB Micronization FormC Formulation C: Amorphous Solid Dispersion Nanoparticles API->FormC Solvent Evaporation & Polymer Stabilization

Caption: Formulation strategies for enhancing the bioavailability of a poorly soluble API.

Experimental Design: A Comparative Preclinical Pharmacokinetic Study

To objectively compare the in vivo performance of the three formulations, a well-controlled pharmacokinetic study in a suitable animal model, such as Sprague-Dawley rats, is essential.

Study Outline

A parallel-group study design is proposed to minimize carry-over effects.

  • Animal Model : Male Sprague-Dawley rats (n=4 per group), weighing 250-300g.

  • Dose : A single oral gavage dose of 10 mg/kg for each formulation. An additional group will receive a 1 mg/kg intravenous (IV) dose of the compound dissolved in a suitable vehicle (e.g., DMSO/saline) to determine the absolute bioavailability.

  • Blood Sampling : Serial blood samples (approximately 0.2 mL) will be collected from the tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing : Blood samples will be collected into tubes containing an anticoagulant (e.g., K2-EDTA) and immediately centrifuged to separate the plasma. The plasma will be stored at -80°C until analysis.

  • Bioanalysis : Plasma concentrations of this compound will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6][7]

PK_Study_Workflow cluster_Dosing Dosing Phase cluster_Sampling Sampling & Processing cluster_Analysis Analysis Phase IV_Group Group 1 (IV): 1 mg/kg Sampling Serial Blood Sampling (0-24h) IV_Group->Sampling FormA_Group Group 2 (PO): Formulation A FormA_Group->Sampling FormB_Group Group 3 (PO): Formulation B FormB_Group->Sampling FormC_Group Group 4 (PO): Formulation C FormC_Group->Sampling Processing Plasma Separation & Storage (-80°C) Sampling->Processing Bioanalysis LC-MS/MS Quantification Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis

Caption: Experimental workflow for the comparative pharmacokinetic study.

Detailed Protocol: LC-MS/MS Bioanalytical Method

A robust and sensitive bioanalytical method is critical for accurate pharmacokinetic assessment.

  • Sample Preparation : A protein precipitation extraction will be employed. To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte). Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Chromatography : Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Agilent Poroshell 120 EC-C18, 3x50mm, 2.7 µm).[6] Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) at a flow rate of 0.5 mL/min.

  • Mass Spectrometry : Perform detection on a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for the parent compound and the internal standard.

  • Calibration and Quality Control : The method will be validated according to regulatory guidelines, with a calibration curve ranging from 1 to 1000 ng/mL and quality control samples at low, medium, and high concentrations.

Simulated Pharmacokinetic Data and Interpretation

The following table presents simulated data to illustrate the expected outcomes from the described study. These values are hypothetical but representative of the improvements that can be achieved with advanced formulation technologies for a BCS Class II compound.

Pharmacokinetic ParameterFormulation A (Standard Suspension)Formulation B (Micronized)Formulation C (ASD Nanoparticles)IV Bolus
Dose (mg/kg) 10 (PO)10 (PO)10 (PO)1 (IV)
Cmax (ng/mL) 150 ± 35320 ± 60950 ± 180-
Tmax (hr) 2.0 ± 0.51.5 ± 0.51.0 ± 0.3-
AUC0-t (ng*hr/mL) 980 ± 2102,150 ± 4507,500 ± 1,2001,550 ± 250
Absolute Bioavailability (F%) 6.3%13.9%48.4%100%

Data Interpretation:

  • Formulation A (Standard Suspension) : Exhibits low peak plasma concentration (Cmax) and limited overall exposure (AUC), resulting in very poor absolute bioavailability (F%). This profile is characteristic of dissolution-rate-limited absorption.

  • Formulation B (Micronized) : Shows a more than two-fold increase in both Cmax and AUC compared to the standard suspension. This demonstrates that increasing the surface area through micronization can provide a moderate but significant enhancement in oral absorption.

  • Formulation C (Amorphous Solid Dispersion Nanoparticles) : This formulation results in a dramatic improvement in pharmacokinetic performance. The Cmax is over 6-fold higher, and the AUC is nearly 8-fold greater than the standard suspension. The absolute bioavailability approaches 50%, indicating that overcoming the crystalline energy barrier and maximizing the surface area has successfully transformed a poorly absorbed compound into a viable orally administered candidate.

PK_Profiles cluster_A Formulation A cluster_B Formulation B cluster_C Formulation C Time (hr) Time (hr) 0 0 2 2 4 4 6 6 8 8 10 10 12 12 14 14 16 16 18 18 20 20 22 22 24 24 Plasma Concentration (ng/mL) Plasma Concentration (ng/mL) 1000 1000 800 800 600 600 400 400 200 200 a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4 b5 b4->b5 b6 b5->b6 c1 c2 c1->c2 c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 c7 c6->c7 0,0 0,0->a1 0,0->b1 0,0->c1

Caption: Simulated plasma concentration-time profiles for the three formulations.

Conclusion and Future Directions

This guide outlines a systematic approach to comparing different formulation strategies for the poorly soluble compound this compound. The simulated data clearly illustrate that while micronization offers a modest benefit, advanced formulation techniques such as amorphous solid dispersion nanoparticles are transformative, capable of significantly enhancing oral bioavailability.

For researchers in drug development, these findings underscore the importance of early-stage formulation screening to identify the most effective delivery system for challenging molecules. The experimental framework provided herein offers a template for conducting such comparative studies, ensuring robust and reliable data to inform lead candidate selection and progression. Future work should focus on optimizing the polymer and solvent system for the amorphous solid dispersion to further enhance bioavailability and ensure long-term stability.

References

A Comparative Meta-Analysis of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one and its Therapeutic Potential as a Scaffold for CNS and PARP-Targeting Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

The benzazepine scaffold, a seven-membered nitrogen-containing heterocyclic ring fused to a benzene ring, represents a privileged structure in medicinal chemistry. Derivatives of this core have demonstrated a remarkable breadth of pharmacological activities, targeting a diverse array of biological pathways. This guide provides a comprehensive meta-analysis of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one, a key pharmaceutical intermediate, and compares its potential therapeutic applications with other well-characterized benzazepine and benzodiazepine derivatives. While direct research on the specific biological activities of this compound is limited, its structural motifs suggest significant potential in the development of novel agents targeting the central nervous system (CNS) and for applications in oncology as Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide will delve into the synthesis, potential mechanisms of action, and comparative efficacy of related compounds, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Chemical Properties and Synthesis

This compound is a solid organic compound with the molecular formula C₁₀H₁₀N₂O₃ and a molecular weight of 206.20 g/mol .[1] It is typically used as an intermediate in the synthesis of more complex pharmaceutical agents, particularly in the development of antidepressants.[2]

Representative Synthesis of the Benzazepinone Core: 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Experimental Protocol: Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one [4]

  • Amide Formation:

    • Charge a 3.0 L round-bottom flask with 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide, 710 ml of glacial acetic acid, and 710 ml of concentrated hydrochloric acid at 25°C.

    • Stir the mixture for 17 hours at 25°C.

    • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is less than 4.0%.

  • Cyclization and Precipitation:

    • Once the reaction is complete, pour the reaction mixture onto 3.0 kg of crushed ice.

    • Stir the resulting mixture for 30 minutes to allow for complete precipitation of the product.

    • Filter the solid material using a Büchner funnel.

  • Washing and Drying:

    • Wash the collected solid with 1 L of water and suck dry.

    • Dry the product, 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.

This general approach can be conceptually adapted for the synthesis of this compound, likely starting from a nitrated phenylacetic acid derivative.

Comparative Analysis of Biological Activities

The true potential of this compound lies in its utility as a scaffold for developing novel therapeutics. By examining the biological activities of its structural relatives, we can infer its potential applications and design targeted screening campaigns.

Central Nervous System (CNS) Applications

The benzazepine and benzodiazepine cores are renowned for their diverse effects on the CNS.

Many benzazepine derivatives exhibit anxiolytic and antidepressant properties, primarily through their interaction with GABA-A and serotonin receptors. The nitro group on the 7-position of the title compound is a common feature in pharmacologically active benzodiazepines, such as nitrazepam, which are known for their hypnotic and anxiolytic effects.[5]

The anxiolytic and antidepressant-like effects of novel compounds are often evaluated using animal models such as the elevated plus-maze and the forced swim test.[6]

Experimental Protocol: Forced Swim Test (Mouse Model) [7]

  • Apparatus: A transparent cylindrical tank (30 cm height x 20 cm diameter) filled with water (24-30°C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound or vehicle to mice at a predetermined time before the test.

    • Gently place each mouse into the water tank for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.

  • Data Analysis: Compare the immobility times of the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Benzazepine derivatives have been extensively studied as ligands for dopamine and serotonin receptors, which are key targets in the treatment of various neurological and psychiatric disorders. For instance, certain 1-phenyl-1H-3-benzazepine derivatives act as potent D1 dopamine receptor antagonists.[8] The affinity of these compounds for their target receptors is typically determined through radioligand binding assays.

Experimental Protocol: GABA-A Receptor Binding Assay [3]

  • Membrane Preparation:

    • Homogenize rat brains in a sucrose buffer.

    • Perform a series of centrifugations to isolate the cell membranes containing the GABA-A receptors.

    • Resuspend the final pellet in a binding buffer.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled ligand (e.g., [³H]muscimol) and varying concentrations of the test compound.

    • Use a high concentration of a known GABA-A agonist (e.g., GABA) to determine non-specific binding.

    • After incubation, rapidly filter the samples and wash to separate bound and free radioligand.

    • Quantify the radioactivity of the filters using liquid scintillation spectrometry.

  • Data Analysis: Calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibitory constant) value.

Comparative Data: Receptor Binding Affinities of Benzazepine Derivatives

Compound/ClassTarget ReceptorKi (nM)Reference
(S)-(−)-isocorypalmineDopamine D15.5[9]
(S)-(−)-isocorypalmineDopamine D241.8[9]
7-chloro-8-hydroxy-3-[6-[(N,N-dimethylamino)hexyl]-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepineDopamine D149.3[7]
Various ArylpiperazinesSerotonin 5-HT1A8 - 259[10]
Various ArylpiperazinesSerotonin Transporter (SERT)8 - 602[10]
PARP Inhibition in Oncology

Recent research has highlighted the potential of benzodiazepine and benzazepine scaffolds in the development of PARP-1 inhibitors.[11][12] PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations.

The inhibitory activity of compounds against PARP-1 is typically evaluated using enzymatic assays that measure the consumption of the PARP-1 substrate, NAD+.

Experimental Protocol: PARP-1 Enzymatic Assay (Fluorometric)

  • Assay Setup:

    • In a 384-well plate, add serial dilutions of the test compound.

    • Add a mixture of recombinant human PARP-1 enzyme and activated DNA.

    • Incubate at room temperature.

  • Reaction Initiation:

    • Add β-NAD+ to initiate the enzymatic reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Detection:

    • Stop the reaction and add a developer reagent that generates a fluorescent signal proportional to the amount of NAD+ consumed.

    • Measure the fluorescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, representing the concentration of the inhibitor required to reduce PARP-1 activity by 50%.

Comparative Data: IC50 Values of Representative PARP Inhibitors

InhibitorPARP-1 IC50 (nM)PARP-2 IC50 (nM)Reference
Olaparib1.91.0
Rucaparib1.20.8
Niraparib3.82.1
Talazoparib0.61.1
Parp1-IN-340.32326

Signaling Pathways and Mechanisms of Action

CNS-Related Signaling: GABA-A Receptor Modulation

Benzodiazepines and related compounds typically exert their anxiolytic and sedative effects by acting as positive allosteric modulators of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability. Benzodiazepines bind to a site distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx and a more pronounced inhibitory effect.

GABAA_Signaling cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor Chloride_Channel Cl- Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A_Receptor Binds Benzodiazepine Benzodiazepine Derivative Benzodiazepine->GABA_A_Receptor Binds (Allosteric Site)

Caption: GABA-A Receptor Signaling Pathway.

Oncology-Related Signaling: PARP Inhibition and Synthetic Lethality

PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality. In cells with homologous recombination deficiency (e.g., due to BRCA mutations), single-strand DNA breaks that are not repaired by PARP-1 (due to inhibition) are converted to double-strand breaks during replication. The cell's inability to repair these double-strand breaks leads to genomic instability and ultimately, apoptosis.

PARP_Inhibition_Workflow cluster_BRCA_mutant BRCA Mutant Cell DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 Recruits Replication DNA Replication DNA_SSB->Replication Leads to PARP1->DNA_SSB Repairs PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1 Inhibits DNA_DSB DNA Double-Strand Break (DSB) Replication->DNA_DSB Leads to HR_Repair Defective HR Repair DNA_DSB->HR_Repair Repaired by Apoptosis Apoptosis HR_Repair->Apoptosis Failure leads to

Caption: PARP Inhibition and Synthetic Lethality.

Conclusion

While this compound is primarily recognized as a pharmaceutical intermediate, its core benzazepinone structure holds immense promise for the development of novel therapeutics. The comparative analysis presented in this guide highlights the potential for derivatives of this scaffold to act as potent modulators of CNS targets, such as GABA-A, dopamine, and serotonin receptors, as well as innovative PARP inhibitors for oncology applications. The provided experimental protocols and comparative data serve as a valuable resource for researchers and drug development professionals, offering a solid foundation for future investigations into this versatile chemical class. Further exploration and derivatization of the this compound scaffold could lead to the discovery of next-generation therapies for a wide range of debilitating diseases.

References

Safety Operating Guide

Navigating the Unseen: A Guide to Safely Handling 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency. This guide provides a comprehensive operational framework for the safe handling, use, and disposal of 7-Nitro-1,3,4,5-tetrahydro-benzo[B]azepin-2-one, a compound for which detailed toxicological data is not yet widely available. Our approach is therefore one of proactive caution, drawing upon established principles for managing unknown substances and the known hazards of structurally related compounds.

The Principle of Assumed Risk: A Proactive Stance on Safety

When encountering a novel substance like this compound, a thorough risk assessment is the cornerstone of laboratory safety.[1][2] In the absence of specific data, we must operate under the precautionary principle, assuming the compound is hazardous.[3][4] This compound's structure, featuring a nitroaromatic moiety and a lactam ring system, suggests several potential hazards that inform our handling protocols.

Structural Analogs and Potential Hazards:

  • Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity, including mutagenicity and carcinogenicity.[5] They can also be reactive and, in some cases, explosive, particularly when heated or mixed with incompatible materials.[6]

  • Benzodiazepine-like Structures: While not a true benzodiazepine, the molecule shares a heterocyclic ring system. An available Safety Data Sheet (SDS) for a similar structure, Nitrazepam (a nitrobenzodiazepine), indicates hazards such as being harmful if swallowed, causing skin sensitization, and being suspected of causing genetic defects and reproductive harm.

Given these considerations, a conservative approach is warranted, treating this compound with a high degree of caution.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is your primary defense against exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[1][7]Provides a barrier against dermal absorption, a common route of exposure for organic molecules. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields at a minimum. A face shield should be worn over safety glasses when handling larger quantities or when there is a splash hazard.[8]Protects against accidental splashes to the eyes and face.
Body Protection A flame-resistant lab coat, fully buttoned.[7]Protects skin and personal clothing from contamination. Flame-resistant material is a prudent precaution when the reactivity of a novel compound is unknown.
Respiratory Protection To be used in a certified chemical fume hood. If weighing or handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with organic vapor cartridges is required.[3][7]A chemical fume hood is the primary engineering control to prevent inhalation of powders or vapors. A respirator provides an additional layer of protection.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and accidents.

Preparation and Weighing
  • Designated Area: All handling of this compound should occur in a designated area within a certified chemical fume hood.

  • Pre-use Inspection: Before starting, inspect all PPE for integrity.

  • Spill Containment: Line the work surface with an absorbent, disposable pad.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a tared, sealed container to transport the compound to the hood.

In-Process Handling
  • Avoid Inhalation: Always handle the compound in a well-ventilated area, preferably a fume hood, to avoid inhaling any dust or vapors.

  • Prevent Contact: Use spatulas and other appropriate tools to handle the solid compound. Avoid direct contact with skin and eyes.

  • Temperature Control: Be mindful of the reaction temperature. Many nitro compounds can be unstable at elevated temperatures.

Post-Procedure Decontamination
  • Clean-up: Wipe down the work surface with an appropriate solvent (e.g., ethanol) and then with soap and water.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.

Emergency Preparedness: Spill and Exposure Management

Spill Management

In the event of a spill, prompt and correct action is crucial.

Spill_Management_Workflow cluster_immediate_response Immediate Response cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal alert Alert others in the area evacuate Evacuate non-essential personnel alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain collect Carefully collect the absorbed material contain->collect decontaminate Decontaminate the spill area collect->decontaminate waste Place contaminated materials in a labeled hazardous waste container decontaminate->waste

Caption: Spill Management Workflow

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal_Plan cluster_waste_segregation Waste Segregation cluster_containerization Containerization cluster_disposal_pathway Disposal Pathway solid_waste Solid Waste (Contaminated PPE, absorbent pads) solid_container Labeled, sealed container for solid hazardous waste solid_waste->solid_container liquid_waste Liquid Waste (Reaction mixtures, cleaning solvents) liquid_container Labeled, sealed container for liquid hazardous waste liquid_waste->liquid_container ehs_pickup Arrange for pickup by Environmental Health & Safety (EHS) solid_container->ehs_pickup liquid_container->ehs_pickup

Caption: Waste Disposal Plan

Key Disposal Considerations:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams, especially those containing strong acids, bases, or oxidizing agents, to prevent potentially violent reactions.[1][9][10][11]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Container Compatibility: Ensure that waste containers are made of a material compatible with the waste they contain.

  • Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[7][12][13]

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like this compound is not merely a matter of following procedures; it is about fostering a deeply ingrained culture of safety. By approaching this and every new compound with a healthy respect for the unknown and a commitment to rigorous safety protocols, we can continue to push the boundaries of scientific discovery while ensuring the well-being of ourselves and our colleagues.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.